molecular formula C4H3F2IN2 B1427051 1-(Difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1041205-43-9

1-(Difluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B1427051
CAS No.: 1041205-43-9
M. Wt: 243.98 g/mol
InChI Key: VMZIHPOJBPKGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-4-iodo-1H-pyrazole ( 1041205-43-9) is a high-value heterocyclic building block with significant utility in industrial research and development. This compound, with a molecular formula of C₄H₃F₂IN₂ and a molecular weight of 243.98 g/mol, is characterized by a pyrazole ring core, a structure featured in numerous commercially important molecules . The presence of both a difluoromethyl group and an iodine atom on the aromatic ring makes this compound a versatile and reactive intermediate for further chemical synthesis . The iodine atom serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the formation of new carbon-carbon bonds to create more complex structures. Simultaneously, the difluoromethyl group is a key motif in medicinal and agrochemistry, as its introduction can influence the metabolic stability, lipophilicity, and bioavailability of target molecules . As such, this chemical is principally employed in the synthesis of advanced pharmaceutical intermediates and active ingredients for agrochemicals, including fungicides and insecticides . Researchers will find this product is supplied with a purity of ≥96% (as verified by HPLC) and should be stored at 4°C and protected from light to maintain stability . This product is intended for research and further manufacturing applications only. It is not intended for direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2IN2/c5-4(6)9-2-3(7)1-8-9/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZIHPOJBPKGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728306
Record name 1-(Difluoromethyl)-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041205-43-9
Record name 1-(Difluoromethyl)-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(DIFLUOROMETHYL)-4-IODO-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Difluoromethyl)-4-iodo-1H-pyrazole: A Key Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(difluoromethyl)-4-iodo-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and, most notably, its application as a crucial intermediate in the development of potent kinase inhibitors.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The difluoromethyl group (CHF₂), in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and modulating electronic properties.

This compound combines these features, offering a versatile platform for the synthesis of novel therapeutics. The iodine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This strategic combination of a fluorinated pyrazole core and a reactive iodine handle has positioned this compound as a key building block in modern drug discovery programs.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on information from chemical suppliers and computational predictions, we can summarize its key characteristics.

PropertyValue/InformationSource
Chemical Name This compound[1]
CAS Number 1041205-43-9[1][2][3][4]
Molecular Formula C₄H₃F₂IN₂[1][4]
Molecular Weight 243.98 g/mol [1]
Physical Form Solid[2]
Storage Temperature Refrigerator (2-8°C), protect from light[2][3][4]
LogP (Computed) 1.7 - 1.88[1][4]
Topological Polar Surface Area (TPSA) 17.82 Ų[5]
Melting Point Data not available. For comparison, the melting point of the parent compound, 4-iodo-1H-pyrazole, is 108-110 °C.[6]
Boiling Point A boiling point of 215.0±40.0 °C at 760 mmHg has been reported by one supplier, though this may be a predicted value.[7]
Solubility No specific data is available. As a substituted pyrazole, it is expected to have some solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound

  • Synthesis of the 1-(Difluoromethyl)-1H-pyrazole precursor.

  • Regioselective iodination at the C4 position.

Synthesis_Workflow Pyrazole Pyrazole Difluoromethylation Difluoromethylation (e.g., with Sodium Chlorodifluoroacetate) Pyrazole->Difluoromethylation Step 1 Precursor 1-(Difluoromethyl)-1H-pyrazole Difluoromethylation->Precursor Iodination Iodination (e.g., NIS, I₂/oxidant) Precursor->Iodination Step 2 Product This compound Iodination->Product

Plausible Synthesis Protocol

Step 1: Synthesis of 1-(Difluoromethyl)-1H-pyrazole (Precursor)

This step can be challenging due to the reactivity of the difluoromethylating agents. One potential method involves the reaction of pyrazole with a suitable difluoromethyl source, such as sodium chlorodifluoroacetate, under conditions that generate difluorocarbene.

Step 2: Iodination of 1-(Difluoromethyl)-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Several reagents can be employed for the regioselective iodination of pyrazoles.

Protocol: Iodination using N-Iodosuccinimide (NIS)

This method is widely used for the iodination of various heterocyclic compounds.

  • Materials:

    • 1-(Difluoromethyl)-1H-pyrazole (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Anhydrous acetonitrile or dichloromethane as solvent

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve 1-(difluoromethyl)-1H-pyrazole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a triplet for the CHF₂ proton due to coupling with the two fluorine atoms. The pyrazole ring protons at the C3 and C5 positions would appear as singlets or doublets depending on the solvent and resolution. For comparison, the protons at the 3 and 5 positions of 4-iodo-1H-pyrazole appear as a singlet at approximately 7.6 ppm in CDCl₃.

  • ¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling. The pyrazole ring carbons will also be observable, with the C4 carbon bearing the iodine atom being significantly shifted downfield.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (243.98 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic C-H, C-N, and C-F stretching and bending vibrations. The C-I bond vibration is typically observed in the far-infrared region. For comparison, the IR spectrum of the parent 4-iodo-1H-pyrazole shows characteristic N-H stretching bands.[8]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the reactivity of the C-I bond, which makes it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Reactivity_Diagram Start This compound Suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Product_Suzuki 4-Aryl/Vinyl-1-(difluoromethyl)-1H-pyrazoles Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-1-(difluoromethyl)-1H-pyrazoles Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino-1-(difluoromethyl)-1H-pyrazoles Buchwald->Product_Buchwald

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds between the pyrazole ring and various aryl or vinyl groups.

General Protocol:

  • Reactants: this compound (1.0 eq), Aryl/vinyl boronic acid or ester (1.2-1.5 eq).

  • Catalyst: A palladium(0) or palladium(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂).

  • Ligand: A phosphine ligand (e.g., SPhos, XPhos) is often used with Pd(II) precatalysts.

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Procedure: The reactants, catalyst, ligand, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete.

Sonogashira Coupling

This coupling reaction enables the introduction of an alkyne moiety at the C4 position of the pyrazole.

General Protocol:

  • Reactants: this compound (1.0 eq), Terminal alkyne (1.2 eq).

  • Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).

  • Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI).

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent in some cases.

  • Procedure: The reactants, catalysts, and base are stirred under an inert atmosphere at room temperature or with gentle heating.

Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds, allowing for the synthesis of 4-aminopyrazole derivatives.

General Protocol:

  • Reactants: this compound (1.0 eq), Primary or secondary amine (1.1-1.5 eq).

  • Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: An anhydrous aprotic solvent like toluene, dioxane, or THF.

  • Procedure: The components are combined under an inert atmosphere and heated.

Application in the Development of IRAK4 Inhibitors

A primary application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4]

The Role of IRAK4 in Disease

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Therefore, inhibiting the kinase activity of IRAK4 is a promising therapeutic strategy for these conditions.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 Activation MyD88->IRAK4 Downstream Downstream Signaling Cascade (e.g., TRAF6, NF-κB) IRAK4->Downstream Inflammation Pro-inflammatory Cytokine Production Downstream->Inflammation Inhibitor This compound-derived IRAK4 Inhibitor Inhibitor->IRAK4

This compound as a Pharmacophore

The this compound moiety serves as a versatile scaffold for the construction of IRAK4 inhibitors. Through the cross-coupling reactions described above, various substituents can be introduced at the 4-position to optimize binding affinity, selectivity, and pharmacokinetic properties. The difluoromethyl group can participate in crucial interactions within the kinase active site, while the pyrazole core provides a rigid framework for the presentation of these substituents.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Personal Protective Equipment (PPE):

    • Wear appropriate safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a fume hood.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its unique combination of a fluorinated pyrazole core and a reactive iodinated position provides medicinal chemists with a powerful tool for the development of novel therapeutics. The demonstrated utility of this compound in the synthesis of IRAK4 inhibitors highlights its potential for addressing a range of inflammatory and autoimmune diseases. As research in this area continues, the demand for and applications of this compound are likely to expand.

References

The Strategic Utility of 1-(Difluoromethyl)-4-iodo-1H-pyrazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization have cemented its role in the development of novel therapeutics across various disease areas, from oncology to inflammatory disorders.[1] Within this important class of heterocycles, 1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS No. 1041205-43-9) has emerged as a particularly valuable and strategic building block.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to offer insights into its synthesis, reactivity, and, most critically, its application as a key intermediate in the synthesis of next-generation therapeutics. We will delve into the causality behind its utility, focusing on how its distinct structural features—the N-difluoromethyl group and the C4-iodo handle—are exploited by medicinal chemists to achieve desired potency, selectivity, and pharmacokinetic profiles.

Core Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe implementation in any synthetic workflow. This compound is a solid or solid-liquid mixture at room temperature, and its key characteristics are summarized below.

PropertyValueSource
CAS Number 1041205-43-9[3]
Molecular Formula C₄H₃F₂IN₂[3]
Molecular Weight 243.98 g/mol [3]
IUPAC Name 1-(difluoromethyl)-4-iodopyrazole[3]
SMILES C1=C(C=NN1C(F)F)I[3]
LogP 1.88[4]
Storage 2-8°C, protect from light[5]

Safety and Handling:

According to available safety data, this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory precautions should be strictly followed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Keep the container tightly sealed and store in a cool, dry place, away from light as recommended.[5]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

The Synthetic Landscape: Preparation and Reactivity

The strategic value of this compound lies in its dual functionality: the difluoromethyl group, which often enhances metabolic stability and modulates pKa, and the iodo group at the 4-position, which serves as a versatile handle for a wide array of cross-coupling reactions.

Synthesis of the Core Scaffold

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, its preparation can be logically inferred from established methods for analogous pyrazole derivatives. A plausible synthetic route would involve two key transformations: the N-difluoromethylation of a pyrazole precursor and the subsequent iodination at the C4 position. The order of these steps can be crucial for achieving the desired regioselectivity.

One common strategy for the synthesis of N-alkylated pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide. The introduction of the difluoromethyl group can be more complex, potentially involving reagents like chlorodifluoromethane or sodium chlorodifluoroacetate under basic conditions.

The iodination of the pyrazole ring at the C4 position is a well-established transformation. This is typically achieved using an electrophilic iodine source such as iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS).

The Gateway to Complexity: Cross-Coupling Reactions

The C4-iodo substituent is the molecule's primary reactive site for building molecular complexity. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

Below are detailed, representative protocols for key transformations, adapted from established methodologies for structurally similar 4-iodopyrazoles.[6][7][8][9]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyrazoles.

Objective: To couple this compound with an arylboronic acid.

Workflow Diagram:

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add 4-iodopyrazole, arylboronic acid, base (e.g., K₂CO₃), and solvent (e.g., Dioxane/H₂O) to flask. degas 2. Degas mixture with an inert gas (Ar or N₂). reagents->degas catalyst 3. Add Pd catalyst (e.g., Pd(PPh₃)₄). degas->catalyst heat 4. Heat reaction mixture (e.g., 80-120 °C). catalyst->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor quench 6. Cool and dilute with water. monitor->quench extract 7. Extract with organic solvent (e.g., EtOAc). quench->extract purify 8. Purify by column chromatography. extract->purify final_product final_product purify->final_product Final Product: 4-Aryl-1-(difluoromethyl)-1H-pyrazole

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a sealable reaction vessel, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a pre-catalyst system like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos).[8]

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can also be performed efficiently using microwave irradiation, which often significantly reduces reaction times.[6][10]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-1-(difluoromethyl)-1H-pyrazole.

Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is invaluable for introducing alkyne functionalities, which can be terminal or serve as precursors for further transformations.

Objective: To couple this compound with a terminal alkyne.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%), and a copper co-catalyst, Copper(I) iodide (CuI) (4 mol%).

  • Add a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for synthesizing N-aryl or N-alkyl pyrazoles, a common motif in kinase inhibitors.

Objective: To couple this compound with a primary or secondary amine.

Workflow Diagram:

Buchwald_Hartwig start Start: 4-Iodopyrazole, Amine, Base, Solvent setup 1. Combine reagents and degas with inert gas. start->setup catalysis 2. Add Pd pre-catalyst and ligand (e.g., tBuDavePhos). setup->catalysis reaction 3. Heat mixture (e.g., >80 °C or MW). catalysis->reaction workup 4. Aqueous work-up and extraction. reaction->workup purification 5. Column chromatography. workup->purification end_product Final Product: 4-Amino-1-(difluoromethyl) -1H-pyrazole purification->end_product

Caption: Key stages of the Buchwald-Hartwig amination workflow.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., tBuDavePhos for alkylamines or XPhos for arylamines), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)).

  • Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture. Temperatures can range from 80-110 °C. As with other cross-coupling reactions, microwave heating can be advantageous.[11]

  • Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.

  • Cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting aminopyrazole by column chromatography.

Application in Drug Discovery: The Case of IRAK4 Inhibitors

The true value of this compound is realized in its application. A prominent example is its use in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4]

Signaling Pathway and Therapeutic Rationale:

IRAK4 is a critical serine/threonine kinase that functions as an essential signal transducer in the innate immune response.[12][13] It operates downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[13] Upon activation of these receptors, IRAK4 is recruited to the receptor complex, where it phosphorylates and activates IRAK1. This initiates a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[13] Therefore, the selective inhibition of IRAK4 kinase activity is a highly attractive therapeutic strategy to block this inflammatory cascade at its source.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Transcription IRAK4_Inhibitor IRAK4 Inhibitor (Derived from 1-(CHF₂)-4-I-Pyrazole) IRAK4_Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Role of the Pyrazole Building Block:

Many potent IRAK4 inhibitors feature a core structure where a complex heterocyclic system is linked to an N-substituted pyrazole.[13][14] this compound is an ideal starting material for constructing such molecules. Using the cross-coupling reactions described previously, medicinal chemists can readily introduce diverse chemical functionalities at the 4-position. This allows for rapid exploration of the structure-activity relationship (SAR) to optimize binding to the kinase's active site, improve selectivity over other kinases, and fine-tune physicochemical properties like solubility and cell permeability. The N-difluoromethyl group is particularly advantageous as it can increase metabolic stability and act as a bioisostere for a hydroxyl or thiol group, potentially forming key hydrogen bonds within the target protein's binding pocket.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity, centered on the versatile C4-iodo group, provides a reliable and efficient platform for the synthesis of complex molecular architectures. Its application in the development of IRAK4 inhibitors highlights how the unique combination of the N-difluoromethyl group and the reactive iodide handle can be leveraged to create potent and selective therapeutics for challenging inflammatory diseases. As the demand for novel, highly specific small molecule drugs continues to grow, the importance of sophisticated, purpose-built scaffolds like this pyrazole derivative will undoubtedly increase, solidifying its place in the modern medicinal chemist's toolbox.

References

Synthesis of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(difluoromethyl)-4-iodo-1H-pyrazole, a critical building block in contemporary medicinal chemistry. The difluoromethyl group (CHF₂) is a valuable hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties, enhancing metabolic stability and binding affinity in drug candidates.[1] The iodo-substituent at the C4 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This document details two primary synthetic strategies, provides step-by-step experimental protocols, and discusses the underlying chemical principles and safety considerations for researchers, scientists, and drug development professionals. The target molecule is a key intermediate in the preparation of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, which are under investigation for treating autoimmune diseases, inflammatory conditions, and cancer.[2]

Strategic Analysis of Synthesis

The synthesis of this compound can be approached from two logical retrosynthetic pathways. The choice between these routes depends on factors such as starting material availability, scalability, and the desired purity profile.

  • Route A: N-Difluoromethylation of a Pre-functionalized Core. This strategy involves the initial synthesis of 4-iodo-1H-pyrazole, followed by the introduction of the difluoromethyl group onto the pyrazole nitrogen. This route is advantageous when the iodinated pyrazole precursor is readily available or simpler to prepare.

  • Route B: C4-Iodination of a Difluoromethylated Precursor. This approach begins with the synthesis of 1-(difluoromethyl)-1H-pyrazole, which is subsequently iodinated at the C4 position. This pathway is often preferred due to the high regioselectivity of electrophilic iodination on the electron-rich pyrazole ring.[3]

Below is a diagram illustrating these divergent/convergent synthetic strategies.

G cluster_route_a Route A cluster_route_b Route B A_start 4-Iodo-1H-pyrazole A_end Target Molecule A_start->A_end N-Difluoromethylation B_start 1-(Difluoromethyl)-1H-pyrazole B_end Target Molecule B_start->B_end C4-Iodination Start Pyrazole Start->A_start Iodination Start->B_start N-Difluoromethylation

References

The Strategic Design and Application of 1-(Difluoromethyl)-4-iodo-1H-pyrazole as a Core Scaffold for IRAK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinases (IRAKs), particularly IRAK4, have emerged as critical nodes in inflammatory signaling pathways, making them compelling targets for therapeutic intervention in a host of autoimmune diseases, inflammatory disorders, and cancers.[1][2][3] The strategic design of small molecule inhibitors that can potently and selectively modulate IRAK activity is a key focus of modern medicinal chemistry. This in-depth technical guide explores the potential of the 1-(difluoromethyl)-4-iodo-1H-pyrazole scaffold as a versatile and promising core for the development of next-generation IRAK inhibitors. While direct literature on this specific scaffold as a clinical IRAK inhibitor is nascent, this whitepaper will extrapolate from the well-established principles of pyrazole-based kinase inhibitor design to provide a comprehensive overview of its synthesis, functionalization, and rationale for use in IRAK-targeted drug discovery.

The Rationale for Targeting IRAK4 in Inflammatory and Oncologic Indications

The IRAK family of serine/threonine kinases, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are central mediators of signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][3] Upon ligand binding to these receptors, a multi-protein complex known as the Myddosome is formed, with IRAK4 playing an indispensable role as the initial kinase in the signaling cascade.[4] Activated IRAK4 subsequently phosphorylates and activates IRAK1 and IRAK2, leading to the downstream activation of transcription factors such as NF-κB and AP-1.[2] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][2]

Dysregulation of the IRAK signaling pathway is a hallmark of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and lupus.[5] Furthermore, aberrant IRAK signaling has been implicated in the pathogenesis of various cancers, where it can promote tumor cell survival, proliferation, and resistance to therapy.[1][2][3] Consequently, the development of small molecule inhibitors that target IRAK4 is a highly attractive therapeutic strategy.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The pyrazole motif is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[6][7][8] Its planar, aromatic nature allows for favorable interactions within the ATP-binding pocket of kinases, while its two nitrogen atoms provide opportunities for hydrogen bonding and directional interactions. The specific substitutions on the pyrazole ring are critical for achieving high potency and selectivity.

The Significance of the 1-(Difluoromethyl) Group

The introduction of a difluoromethyl (CHF2) group at the N1 position of the pyrazole ring offers several potential advantages in drug design:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation. This can lead to improved pharmacokinetic properties, such as a longer half-life.

  • Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can influence the acidity of neighboring protons and the overall electronic properties of the pyrazole ring, potentially enhancing binding affinity.

  • Lipophilicity and Permeability: The CHF2 group can fine-tune the lipophilicity of the molecule, which is a critical factor for cell permeability and oral bioavailability.

The Versatility of the 4-Iodo Substituent

The iodine atom at the C4 position of the pyrazole ring is a key synthetic handle that allows for the facile introduction of a wide range of substituents through various cross-coupling reactions.[1][9] This is particularly important for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's potency and selectivity. The C4 position often points towards the solvent-exposed region of the kinase active site, providing an opportunity to introduce larger and more diverse chemical moieties that can interact with specific residues outside the immediate ATP-binding pocket.

Synthetic Strategy: Functionalization of the this compound Core

The commercially available this compound serves as an ideal starting material for the synthesis of a library of potential IRAK inhibitors. The most common and versatile method for its functionalization is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.1 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Synthetic Workflow for Functionalization

G start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid Pd Catalyst, Base reagents->reaction purification Purification (Column Chromatography) reaction->purification product 4-Aryl-1-(difluoromethyl)-1H-pyrazole (IRAK Inhibitor Candidate) purification->product

Caption: Synthetic workflow for the functionalization of the pyrazole core.

Structure-Activity Relationship (SAR) and Lead Optimization

The Suzuki-Miyaura coupling allows for the systematic exploration of the SAR at the C4 position. A library of compounds with diverse aryl and heteroaryl substituents can be synthesized and evaluated for their IRAK inhibitory activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data

Compound IDR Group at C4IRAK4 IC50 (nM)IRAK1 IC50 (nM)Cellular Activity (LPS-induced TNF-α, IC50 nM)
PZ-1 Phenyl500>100001200
PZ-2 4-Fluorophenyl2508000600
PZ-3 3-Aminopyridine501500100
PZ-4 2-Thiophenyl400>10000950
PZ-5 4-(Methylsulfonyl)phenyl802500150

This data is hypothetical and for illustrative purposes only.

The data in the hypothetical SAR table illustrates how modifications at the C4 position can significantly impact potency and selectivity. For instance, the introduction of a hydrogen bond donor/acceptor in the form of an aminopyridine (PZ-3) or a polar sulfonyl group (PZ-5) could lead to enhanced potency compared to a simple phenyl ring (PZ-1). Further optimization would involve exploring a wider range of substituents to improve potency, selectivity against other kinases (such as IRAK1), and cellular activity.

Biological Evaluation of this compound-based IRAK Inhibitors

A robust biological evaluation cascade is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized compounds.

In Vitro Kinase Assays

Biochemical assays are the first step in determining the direct inhibitory activity of the compounds against the target kinase.

Protocol: IRAK4 Kinase Assay (Lanthascreen™ TR-FRET)

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human IRAK4 enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a terbium-labeled anti-phosphopeptide antibody. The TR-FRET signal is measured, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves.

Cellular Assays

Cell-based assays are crucial to assess the ability of the compounds to inhibit IRAK signaling in a more physiologically relevant context.

Protocol: LPS-induced TNF-α Production in Human PBMCs

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Compound Treatment: Pre-incubate the PBMCs with the test compounds at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the TLR4/IRAK4 signaling pathway.

  • Cytokine Measurement: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 values for the inhibition of TNF-α production.

Diagram: IRAK4 Signaling Pathway and Inhibition

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Cytokines Pro-inflammatory Cytokines NFkB_AP1->Cytokines Inhibitor 1-(Difluoromethyl)-4-iodo- 1H-pyrazole Derivative Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel IRAK inhibitors. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the difluoromethyl group, makes it an attractive core for medicinal chemistry campaigns. The strategic functionalization of the 4-iodo position through cross-coupling reactions provides a clear path for rapid SAR exploration and lead optimization.

Future research should focus on the synthesis and evaluation of a diverse library of derivatives to identify compounds with potent and selective IRAK4 inhibitory activity. Promising candidates should then be progressed to more advanced preclinical studies, including pharmacokinetic profiling and in vivo efficacy testing in relevant animal models of inflammatory diseases and cancer. The insights gained from such studies will be instrumental in validating the therapeutic potential of this novel class of IRAK inhibitors.

References

Spectroscopic Characterization of 1-(Difluoromethyl)-4-iodo-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme will be used for the atoms in 1-(Difluoromethyl)-4-iodo-1H-pyrazole.

G cluster_0 This compound C4 C4-I C5 C5-H C4->C5 N1 N1 N2 N2 N1->N2 CHF2 CHF2 N1->CHF2 C3 C3-H N2->C3 C3->C4 C5->N1

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two protons on the pyrazole ring and the proton of the difluoromethyl group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.8 - 8.2s-
H5~7.6 - 8.0s-
CHF₂ ~7.0 - 7.5t²JH-F ≈ 55-60

Interpretation:

  • Aromatic Protons (H3 and H5): The protons at positions 3 and 5 of the pyrazole ring are expected to appear as singlets in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine at C4. The precise chemical shifts can be influenced by the solvent used.

  • Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). This signal will be located in a region downfield from typical alkyl protons due to the deshielding effect of the adjacent fluorine atoms and the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C3~140 - 145s-
C4~90 - 95s-
C5~130 - 135s-
C HF₂~110 - 115t¹JC-F ≈ 230-240

Interpretation:

  • Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system. The carbon bearing the iodine atom (C4) is expected to be significantly shielded compared to the other ring carbons.

  • Difluoromethyl Carbon (CHF₂): The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JC-F). The large coupling constant is a hallmark of directly bonded carbon and fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.

Predicted ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHF₂ ~ -90 to -100d²JF-H ≈ 55-60

Interpretation:

  • Difluoromethyl Fluorines (CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to appear as a single signal. This signal will be a doublet due to coupling with the single proton of the difluoromethyl group (²JF-H). The chemical shift is expected in the typical range for CHF₂ groups attached to a nitrogen atom. For a related compound, 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, the ¹⁹F NMR signal appears at -93.12 ppm as a doublet with a coupling constant of 59.0 Hz.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

IonPredicted m/z
[M]⁺244
[M-I]⁺117
[M-CHF₂]⁺193

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 244, corresponding to the molecular weight of the compound (C₄H₃F₂IN₂). Common fragmentation pathways would likely involve the loss of the iodine atom, the difluoromethyl group, or other small neutral fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Sample Preparation and Acquisition Workflow

G cluster_0 NMR Sample Preparation and Acquisition A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum D->E F Acquire ¹⁹F NMR spectrum E->F

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent can affect the chemical shifts of the signals.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Mass Spectrometry Sample Preparation and Analysis

G cluster_0 Mass Spectrometry Analysis A Prepare a dilute solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) B Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) A->B C Acquire the mass spectrum in the desired ionization mode (e.g., EI, ESI) B->C D Analyze the resulting spectrum for the molecular ion and fragmentation patterns C->D

Caption: Workflow for Mass Spectrometry analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR and MS spectral features, researchers can confidently characterize this important building block and its derivatives. The provided experimental protocols offer a solid foundation for obtaining high-quality data for structural confirmation and further research in the development of novel therapeutic agents.

References

The Ascendancy of the Difluoromethyl Group: A Technical Guide to the Biological Activity of Difluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly intriguing substituent, offering a unique combination of physicochemical properties that can profoundly influence a molecule's biological profile. When appended to the versatile pyrazole scaffold, a privileged structure in numerous therapeutic and agrochemical agents, the resulting difluoromethylated pyrazoles exhibit a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of these compounds. We will delve into their roles as potent enzyme inhibitors, fungicides, and anti-inflammatory agents, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Difluoromethyl Group: A Bioisostere with Distinct Advantages

The difluoromethyl group is more than just a fluorinated analog of a methyl group; it is a versatile bioisostere capable of mimicking hydroxyl (-OH), thiol (-SH), and even methyl (-CH3) groups, while imparting unique electronic and conformational properties.[1][2][3] Unlike the more electron-withdrawing trifluoromethyl (-CF3) group, the CF2H moiety possesses an acidic proton, enabling it to act as a hydrogen bond donor.[2][4] This capability allows for novel interactions with biological targets, potentially enhancing binding affinity and selectivity.[4][5]

Key advantages of incorporating a difluoromethyl group include:

  • Modulation of Lipophilicity: The CF2H group generally increases lipophilicity compared to a hydroxyl group, which can improve membrane permeability and bioavailability.[1][6] Its lipophilicity is typically lower than that of a trifluoromethyl group, offering a finer level of control in drug design.[7]

  • Metabolic Stability: The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, leading to an extended in vivo half-life of the parent molecule.[1][4]

  • Hydrogen Bonding Capability: The polarized C-H bond in the CF2H group can participate in hydrogen bonding, a feature absent in methyl and trifluoromethyl groups.[2][8] This can lead to improved binding to target proteins.

  • Conformational Control: The steric and electronic properties of the CF2H group can influence the conformational preferences of a molecule, which can be critical for optimal interaction with a biological target.[2]

Synthetic Strategies for Accessing Difluoromethylated Pyrazoles

The synthesis of difluoromethylated pyrazoles can be broadly categorized into two main approaches: the introduction of a difluoromethyl group onto a pre-existing pyrazole core and the construction of the pyrazole ring using a difluoromethylated building block. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

[3+2] Cycloaddition: A Powerful Tool for Pyrazole Ring Formation

One of the most efficient methods for constructing the pyrazole ring is the [3+2] cycloaddition reaction. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of difluoromethylated pyrazoles, difluoroacetohydrazonoyl bromides have emerged as highly effective difluoromethyl building blocks.[9]

G

Experimental Protocol: [3+2] Cycloaddition Synthesis of (3-(Difluoromethyl)-1-phenyl-1H-pyrazol-5-yl)(phenyl)methanone [9]

  • Reactant Preparation: To a solution of difluoroacetohydrazonoyl bromide (0.2 mmol) and 1-phenyl-2-propyn-1-one (0.24 mmol) in acetonitrile (2 mL) in a sealed tube, add triethylamine (Et3N) (0.4 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired difluoromethylated pyrazole.

Self-Validating System Insight: The regioselectivity of this reaction is a key feature, consistently yielding the desired isomer. The progress of the reaction should be carefully monitored by TLC to avoid the formation of side products due to prolonged reaction times.

Synthesis of Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This compound is a crucial building block for many commercially successful fungicides.[10][11] A common synthetic route involves the cyclization of a difluoromethylated precursor.

G

Experimental Protocol: One-Pot Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid [12]

  • Condensation: In a reaction vessel, combine 4,4-difluoro ethyl acetoacetate and triethyl orthoformate in xylene. Heat the mixture under catalysis with a metal carboxylate.

  • Cyclization: After cooling, slowly add an aqueous solution of methyl hydrazine. Subsequently, raise the temperature to effect the ring-closure reaction.

  • Saponification and Acidification: Saponify the resulting pyrazole ester in the reaction mixture and then acidify to obtain the final product.

Self-Validating System Insight: The one-pot nature of this protocol enhances efficiency and reduces waste. Careful control of temperature during the addition of methyl hydrazine is crucial to manage the exothermic reaction and ensure high yield.

Biological Activities and Mechanisms of Action

Difluoromethylated pyrazoles have demonstrated a broad range of biological activities, with prominent applications in agriculture as fungicides and in medicine as anti-inflammatory agents and kinase inhibitors.

Antifungal Activity: Inhibition of Succinate Dehydrogenase

A significant class of difluoromethylated pyrazole carboxamides acts as potent fungicides by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[13][14][15] By blocking the ubiquinone-binding site of the SDH enzyme, these compounds disrupt fungal respiration, leading to cell death.[9][16]

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) Complex II (SDH) Ubiquinone Ubiquinone Complex II (SDH)->Ubiquinone Electron Transfer Disruption of\nFungal Respiration Disruption of Fungal Respiration Complex III Complex III Ubiquinone->Complex III Difluoromethylated\nPyrazole Carboxamide Difluoromethylated Pyrazole Carboxamide Difluoromethylated\nPyrazole Carboxamide->Complex II (SDH) Inhibition

Table 1: Antifungal Activity of Selected Difluoromethylated Pyrazole Carboxamides

CompoundTarget FungiEC50 (µg/mL)Reference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideBotrytis cinerea0.85[11]
Rhizoctonia solani0.52[11]
BixafenVarious fungi-[15]
IsopyrazamVarious fungi-[15]
SedaxaneVarious fungi-[15]
FluxapyroxadVarious fungi-[15]
BenzovindiflupyrVarious fungi-[15]

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition) [11]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Media Preparation: Incorporate the test compounds into potato dextrose agar (PDA) medium at various concentrations.

  • Inoculation: Place a mycelial disc of the test fungus (e.g., Botrytis cinerea) at the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control (without the test compound).

  • EC50 Determination: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Self-Validating System Insight: It is crucial to include both a negative control (solvent only) and a positive control (a known fungicide) to validate the assay results. The solubility of the test compounds in the agar medium should be confirmed to ensure accurate concentration determination.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

Certain difluoromethylated pyrazoles, particularly analogues of the well-known drug celecoxib, exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[17] The pyrazole scaffold is a key feature of many COX-2 inhibitors, and the introduction of a difluoromethyl group can fine-tune the compound's binding affinity and selectivity.[18][19]

Table 2: COX-2 Inhibitory Activity of Celecoxib Analogues

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib7.70.07110[20]
1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole>1000.19>526[17][20]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [21]

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate).

  • Incubation: Incubate the enzymes with the test compounds at various concentrations for a specified time at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Self-Validating System Insight: Performing the assay for both COX-1 and COX-2 is essential to determine the selectivity of the inhibitors. The use of a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control is critical for data validation.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors, which are a major class of anticancer drugs.[17][22][23] The introduction of a difluoromethyl group can enhance the binding affinity and selectivity of these inhibitors for their target kinases.[12][22]

G

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of difluoromethylated pyrazoles is highly dependent on the substitution pattern on the pyrazole ring and the nature of the appended functional groups. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships and guiding the design of more potent and selective compounds.[24][25][26][27]

For antifungal pyrazole carboxamides, the nature of the amide substituent plays a crucial role in determining the spectrum of activity. For COX-2 inhibitors, the presence of a sulfonamide or a related group is often critical for selectivity. In the realm of kinase inhibitors, the overall shape and electronic properties of the molecule are key determinants of target specificity.

The future of difluoromethylated pyrazoles in drug discovery and agrochemical development is bright. The continued development of novel synthetic methodologies will provide access to a wider range of structurally diverse compounds. Further exploration of their potential as inhibitors of other enzyme classes and as modulators of various signaling pathways will undoubtedly uncover new therapeutic and agricultural applications. The unique properties of the difluoromethyl group, combined with the versatility of the pyrazole scaffold, ensure that this class of compounds will remain a fertile ground for innovation.

References

1-(Difluoromethyl)-4-iodo-1H-pyrazole: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorinated moieties and versatile reactive handles into a single molecular scaffold represents a cornerstone of modern drug discovery. 1-(Difluoromethyl)-4-iodo-1H-pyrazole has emerged as a preeminent starting material, offering a unique convergence of desirable physicochemical properties and synthetic versatility. The N-difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups, enhancing target affinity and pharmacokinetic profiles.[1][2][3] Concurrently, the C4-iodo substituent provides a highly reactive site for a suite of powerful cross-coupling reactions, enabling the rapid construction of diverse compound libraries. This guide provides an in-depth examination of this building block, from its synthesis and physicochemical properties to its application in key bond-forming reactions that are fundamental to the synthesis of complex kinase inhibitors and other therapeutic agents.[4][5]

Introduction: The Strategic Value Proposition

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs.[6] Its value is amplified through strategic substitution. The title compound, this compound, leverages two critical functional groups that confer significant advantages in drug design.

  • The N-Difluoromethyl Group (-CHF₂): Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ moiety possesses a weakly acidic proton, allowing it to function as a hydrogen bond donor.[1][2] This unique capability enables it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, potentially preserving or enhancing binding interactions with target proteins.[3][7] Furthermore, the strong carbon-fluorine bonds enhance metabolic stability by blocking sites of oxidative metabolism, often leading to an improved pharmacokinetic half-life.[1][8]

  • The C4-Iodo Group (-I): The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[9] This makes the C4 position an exceptionally versatile handle for introducing molecular complexity. It serves as an ideal electrophilic partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are among the most robust and widely used transformations for building the carbon-carbon and carbon-nitrogen bonds that define modern pharmaceuticals.[9][10][11]

This combination makes this compound a powerful platform for generating novel chemical entities with desirable drug-like properties.

Physicochemical Properties and Characterization

A clear understanding of a starting material's properties is fundamental to its effective use in synthesis and process development.

PropertyValueSource
CAS Number 1041205-43-9[4][12][13]
Molecular Formula C₄H₃F₂IN₂[4][12]
Molecular Weight 243.98 g/mol [12][13]
LogP 1.88[4][12]
Topological Polar Surface Area (TPSA) 17.82 Ų[12]
Hydrogen Bond Acceptors 2[12]
Hydrogen Bond Donors 0 (Note: The -CHF₂ proton can act as a weak H-bond donor)[1][12]
Storage Conditions 2-8°C, protect from light, keep sealed in dry conditions[4][12][14]

Characterization: Standard analytical techniques are used to confirm the identity and purity of the material.

  • ¹H NMR: Will show characteristic signals for the pyrazole ring protons and the triplet for the -CHF₂ proton.

  • ¹³C NMR: Will show signals for the pyrazole carbons, with the -CHF₂ carbon appearing as a triplet due to C-F coupling.

  • ¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ will confirm the molecular weight.

Synthesis Pathway

The synthesis of this compound can be approached through a multi-step sequence involving the formation of the N-difluoromethyl pyrazole core followed by regioselective iodination. While a specific one-pot synthesis is not widely published, a logical and field-proven approach can be constructed from established methodologies.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Regioselective Iodination start Alkyne/Enone Precursors cycloadd [3+2] Cycloaddition start->cycloadd reagent1 Difluoroacetohydrazonoyl Bromide reagent1->cycloadd pyrazole 1-(Difluoromethyl)-1H-pyrazole cycloadd->pyrazole iodination Electrophilic Aromatic Substitution pyrazole->iodination reagent2 Iodinating Agent (e.g., NIS, I₂) reagent2->iodination final_product This compound iodination->final_product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the 1-(Difluoromethyl)-1H-pyrazole Core

A robust method for constructing the difluoromethyl-pyrazole core is through a [3+2] cycloaddition reaction.[15] This approach offers high regioselectivity and good yields.

Protocol: [3+2] Cycloaddition

  • Reagents: Difluoroacetohydrazonoyl bromide (1.0 equiv), a suitable alkyne partner (e.g., an ynone or alkynoate, 1.1 equiv), and a non-nucleophilic base (e.g., triethylamine, 2.0 equiv).

  • Solvent: Anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure: a. Dissolve the alkyne partner in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen). b. Add the base and cool the mixture to 0°C. c. Add a solution of difluoroacetohydrazonoyl bromide dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Workup & Purification: a. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). b. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the 1-(difluoromethyl)-1H-pyrazole.

Causality: The use of difluoroacetohydrazonoyl bromide as a 1,3-dipole precursor provides a direct and efficient route to the N-difluoromethylated heterocycle.[15] The choice of base is critical to facilitate the formation of the reactive nitrile imine intermediate without competing side reactions.

Step 2: C4-Iodination

With the pyrazole core in hand, the next step is regioselective iodination at the electron-rich C4 position. This is typically achieved via electrophilic aromatic substitution.

Protocol: Electrophilic Iodination

  • Reagents: 1-(Difluoromethyl)-1H-pyrazole (1.0 equiv) and an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidizing agent (e.g., CAN).

  • Solvent: Acetic acid, Trifluoroacetic acid (TFA), or a chlorinated solvent like DCM.

  • Procedure: a. Dissolve the pyrazole substrate in the chosen solvent. b. Add the iodinating agent portion-wise at room temperature. For less reactive substrates, heating may be required (e.g., 80°C).[16] c. Stir the mixture for 4-16 hours, monitoring for the consumption of starting material by TLC or LC-MS.

  • Workup & Purification: a. Cool the reaction mixture and dilute with an organic solvent. b. Wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. d. Purify via column chromatography or recrystallization to afford the final product, this compound.

Causality: The C4 position of the pyrazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic attack. NIS is often chosen for its mildness and ease of handling compared to elemental iodine.[16]

Reactivity & Key Transformations in Drug Discovery

The C4-iodo group is the gateway to molecular diversity. Its high reactivity allows for reliable execution of the most important cross-coupling reactions in medicinal chemistry.

Diagram: Diversification via Cross-Coupling Reactions

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sono Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start 1-(Difluoromethyl)- 4-iodo-1H-pyrazole suzuki_reagent R-B(OH)₂ start->suzuki_reagent Pd Catalyst Base sono_reagent R-C≡C-H start->sono_reagent Pd/Cu Catalysts Base buchwald_reagent R¹R²N-H start->buchwald_reagent Pd Catalyst Base, Ligand suzuki_product 4-Aryl/Heteroaryl Product (C-C) suzuki_reagent->suzuki_product sono_product 4-Alkynyl Product (C-C) sono_reagent->sono_product buchwald_product 4-Amino Product (C-N) buchwald_reagent->buchwald_product

Caption: Library generation from a single versatile starting material.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures common in kinase inhibitors.[5][10] 4-Iodopyrazoles are excellent substrates for this transformation.[10]

General Protocol: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and water (typically 4:1 to 10:1).

  • Procedure: a. Purge the vessel with an inert gas (Argon) for 10-15 minutes. b. Heat the reaction mixture to 80-100°C for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by column chromatography.

Expertise Insight: The choice of catalyst and base is paramount. For simple couplings, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or electron-deficient boronic acids, a more active catalyst system comprising a Pd(II) precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][10]

B. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling forges a bond between a C(sp²) halide and a terminal alkyne, providing access to rigid scaffolds and linkers used in drug design.[17][18]

General Protocol: Sonogashira Coupling

  • Setup: Combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[9]

  • Solvent/Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can often serve as both the base and the solvent. Anhydrous THF or DMF can be used as a co-solvent.

  • Procedure: a. Purge the mixture with an inert gas. b. Stir at room temperature to 60°C until the starting material is consumed.

  • Workup: Filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Expertise Insight: The copper co-catalyst is crucial for the traditional Sonogashira mechanism, as it facilitates the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium center.[18] Copper-free conditions have been developed but often require specialized ligands. The high reactivity of the C-I bond allows this reaction to proceed under very mild conditions.[17]

C. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, a motif present in countless pharmaceuticals. It directly connects the pyrazole core to primary or secondary amines.[19]

General Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).[11][20]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as Toluene or Dioxane.

  • Procedure: a. Seal the reaction vessel and heat to 80-110°C for 4-24 hours.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Purification: Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Expertise Insight: The ligand choice is the most critical parameter and depends on the amine coupling partner. Bidentate ligands like Xantphos are often effective for a broad range of amines.[19] The use of modern palladium precatalysts, which rapidly form the active monoligated Pd(0) species, can significantly improve reaction efficiency and reliability.[20]

Applications in Drug Discovery: A Case Study

The utility of this scaffold is exemplified in the synthesis of inhibitors for therapeutic targets like kinases. For instance, it is used in preparing compounds that act as Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, which are being investigated for treating autoimmune diseases and cancer.[4]

Starting MaterialCoupling ReactionCoupling PartnerResulting Core StructureBiological Target (Example)
1-(CHF₂)-4-I-PyrazoleSuzuki-Miyaura2-Aminopyrimidine-5-boronic acid4-(2-Aminopyrimidin-5-yl)-1-(CHF₂)-pyrazoleKinases (e.g., JAK, IRAK)
1-(CHF₂)-4-I-PyrazoleBuchwald-HartwigPiperazine4-(Piperazin-1-yl)-1-(CHF₂)-pyrazoleGPCRs, Ion Channels
1-(CHF₂)-4-I-PyrazoleSonogashiraPropargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)-1-(CHF₂)-pyrazoleLinker for PROTACs, Covalent Inhibitors

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

  • Hazards: May cause skin, eye, and respiratory irritation.[22][23] Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from light and incompatible materials.[4][14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to rapidly access novel and potent therapeutic candidates. The N-difluoromethyl group provides a sophisticated tool for modulating physicochemical properties and target interactions, while the C4-iodo group offers a reliable and versatile anchor point for diversification. By mastering the application of this reagent through robust cross-coupling methodologies, drug discovery teams can significantly accelerate the optimization of lead compounds and the exploration of new chemical space.

References

An In-depth Technical Guide to the Electrophilic Iodination of N-Difluoromethylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, N-difluoromethylpyrazoles have emerged as privileged structures due to the unique physicochemical properties imparted by the difluoromethyl group, such as enhanced metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide provides a comprehensive overview of the electrophilic iodination of N-difluoromethylpyrazoles, a critical transformation for introducing a versatile synthetic handle for further molecular elaboration.

This document delves into the mechanistic underpinnings, comparative analysis of iodinating agents, detailed experimental protocols, and practical troubleshooting advice to empower scientists in leveraging this powerful synthetic tool.

Mechanistic Insights into the Electrophilic Iodination of Pyrazoles

The electrophilic iodination of N-difluoromethylpyrazoles proceeds through a classical electrophilic aromatic substitution (EAS) mechanism. The pyrazole ring, an electron-rich aromatic system, acts as the nucleophile that attacks an electrophilic iodine species (I⁺). The regioselectivity of this reaction is dictated by the electronic and steric effects of the substituents on the pyrazole ring.

The N-difluoromethyl (CHF₂) group is generally considered to be electron-withdrawing, which can deactivate the pyrazole ring towards electrophilic attack compared to its N-alkyl counterparts. However, the lone pairs on the nitrogen atoms still render the ring sufficiently nucleophilic for iodination to occur. The C4 position of the pyrazole ring is typically the most electron-rich and sterically accessible, making it the preferred site of electrophilic attack.[3][4]

The general mechanism can be depicted as follows:

  • Generation of the Electrophilic Iodine Species: A potent electrophile, conceptually I⁺, is generated from the iodinating agent.

  • Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the pyrazole ring and yielding the final iodinated product.

G start Start dissolve Dissolve Pyrazole and I₂ in MeCN start->dissolve add_can Add CAN Solution dissolve->add_can react Stir at RT/Reflux (Monitor Progress) add_can->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with EtOAc quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

References

Stability and storage of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features—a pyrazole core, a difluoromethyl group, and an iodine atom—make it a valuable precursor for synthesizing complex molecules, including potent inhibitors for targets like Interleukin-1 Receptor-Associated Kinase (IRAK).[1] The integrity of such critical reagents is paramount; compromised stability can lead to inconsistent experimental results, failed syntheses, and misleading biological data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of this compound. We will delve into its core stability profile, provide field-proven storage and handling protocols, and outline methods for assessing its integrity over time. Our objective is to equip scientists with the knowledge to ensure the long-term viability and reliability of this important chemical entity.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for predicting its behavior and establishing appropriate handling protocols.

PropertyValueSource(s)
Molecular Formula C₄H₃F₂IN₂[2]
Molecular Weight 243.98 g/mol [2][3]
Appearance Crystals
CAS Number 1041205-43-9[2][3]
InChIKey VMZIHPOJBPKGDR-UHFFFAOYSA-N[3]
SMILES FC(N1C=C(I)C=N1)F[2]

Core Stability Profile: Mechanistic Insights

The stability of this compound is influenced by several environmental factors. The molecule's structure contains features that are susceptible to specific degradation pathways.

Thermal Stability

Several chemical suppliers recommend storing the compound at refrigerated temperatures (2-8°C).[1][2][4] This is a critical directive, suggesting that the compound may be susceptible to degradation at ambient or elevated temperatures. While specific thermogravimetric analysis data is not publicly available, the C-I bond is known to be the weakest link in the molecule (after N-H if it were present, but the pyrazole is N-substituted). Thermal energy can promote homolytic cleavage of this bond, initiating radical chain reactions or other decomposition pathways. Therefore, maintaining a cold chain, especially for long-term storage, is essential to minimize the rate of thermal decomposition.

Photosensitivity

The recommendation to "protect from light" is a crucial aspect of this compound's storage protocol.[1][2][4] The carbon-iodine bond is notoriously photolabile. Aromatic iodides can absorb UV or even high-energy visible light, leading to the cleavage of the C-I bond and the formation of radical intermediates. This process, known as photolysis, can initiate a cascade of secondary reactions, leading to the formation of impurities and a reduction in the compound's purity. Studies on the degradation of other iodinated organic compounds by UV-based processes confirm the susceptibility of such molecules to photolytic degradation.[5]

Oxidative and Hydrolytic Stability

Safety data for analogous pyrazole compounds indicate incompatibility with strong oxidizing agents. The pyrazole ring, while aromatic, can be susceptible to oxidation under harsh conditions. More importantly, iodide itself can be oxidized.

Regarding hydrolytic stability, general best practices for chemical storage dictate keeping containers tightly sealed in a dry environment.[4] While pyrazole itself has been noted as potentially hygroscopic, specific data for this derivative is unavailable. Moisture ingress could potentially facilitate certain degradation pathways, making anhydrous conditions the preferred storage environment.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is a self-validating system for ensuring compound integrity and personnel safety.

Long-Term Storage (< -6 months)

For optimal preservation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal degradation.[1][2][4]
Light Protect from light (use amber vials)Prevents photolytic cleavage of the C-I bond.[1][2][4]
Atmosphere Inert gas (Argon or Nitrogen)Reduces risk of oxidative degradation.
Container Tightly sealed, appropriate materialPrevents moisture ingress and contamination.[6][7]

The following workflow diagram illustrates the ideal process for receiving and storing the compound.

G cluster_storage Long-Term Storage Protocol receive Receive Compound inspect Inspect Container Seal receive->inspect Check for damage transfer Transfer to Amber Vial (if necessary) inspect->transfer Original vial not suitable purge Purge with Inert Gas (e.g., Argon) inspect->purge Seal intact transfer->purge seal Seal Tightly purge->seal refrigerate Store at 2-8°C in Dark seal->refrigerate

Caption: Workflow for proper long-term storage.

Short-Term Handling and In-Use Aliquoting

To prevent contamination and degradation of the bulk supply, it is crucial to handle the compound correctly during experimental use.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.

  • Aliquoting: Weigh out only the required amount for the experiment. Avoid returning unused material to the stock container.

  • Resealing: Promptly and securely reseal the main container, purge with inert gas if possible, and return it to the recommended storage conditions.

Safe Handling and Personal Protective Equipment (PPE)

Based on hazard classifications for this and related compounds, appropriate safety measures are mandatory.[3] The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[3]

  • Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[8][9]

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves prior to use.[6]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

Assessing Compound Integrity and Purity

Regularly assessing the purity of the compound, especially for older batches or those used frequently, is critical for reliable research.

Visual Inspection

A change in the physical appearance of the material, such as discoloration (e.g., yellowing or browning, which can indicate iodine release) or a change in crystal morphology, can be the first sign of degradation.

Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for quantifying the purity of organic compounds and detecting the presence of degradation products.[10]

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general methodology. Specific parameters may require optimization.

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.

  • Sample Preparation:

    • Prepare a sample of the test material at the same concentration (1 mg/mL) in the same solvent.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • The appearance of new peaks over time compared to a fresh sample is indicative of degradation.

Potential Degradation Pathways

While specific degradation studies are not available, based on the chemical structure, we can hypothesize the most likely degradation pathways. Understanding these possibilities helps in selecting appropriate analytical methods for their detection.

G main This compound C₄H₃F₂IN₂ deiodination De-iodinated Product 1-(Difluoromethyl)-1H-pyrazole main->deiodination  Photolysis (hν)  Reductive conditions hydrolysis Hydrolysis Product 4-Iodo-1H-pyrazole-1-carbaldehyde (hypothetical intermediate) main->hydrolysis  Moisture (H₂O) oxidation Oxidized Impurities main->oxidation  Air (O₂)  Oxidizing agents

Caption: Hypothesized degradation pathways.

  • De-iodination: This is a highly probable pathway, driven by light or trace reductive agents. It would result in the formation of 1-(Difluoromethyl)-1H-pyrazole.

  • Hydrolysis of the Difluoromethyl Group: While the CHF₂ group is generally stable, under certain conditions (e.g., presence of strong acids or bases), it could undergo hydrolysis, though this is less likely under typical storage conditions.

  • Ring Oxidation: Exposure to strong oxidizers could lead to the formation of various oxidized species, potentially involving the pyrazole ring itself.

Conclusion

The chemical integrity of this compound is contingent upon meticulous attention to its storage and handling. The compound's primary vulnerabilities are exposure to light and elevated temperatures, which can compromise the carbon-iodine bond. By implementing the protocols outlined in this guide—specifically, refrigerated storage (2-8°C) in the dark and under an inert atmosphere—researchers can significantly mitigate the risk of degradation. Regular purity assessment via HPLC provides a robust quality control measure, ensuring that this valuable building block contributes to reproducible and reliable scientific outcomes.

References

Navigating the Synthesis and Handling of 1-(Difluoromethyl)-4-iodo-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

1-(Difluoromethyl)-4-iodo-1H-pyrazole is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a reactive iodine atom, a biologically active pyrazole core, and a metabolically robust difluoromethyl group, makes it a valuable precursor for the synthesis of complex molecular architectures. The strategic incorporation of a difluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The iodo-substituent, in turn, serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides an in-depth overview of the safety, handling, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is notably used in the preparation of pyrazole compounds that act as IRAK inhibitors for treating autoimmune diseases, inflammatory conditions, and cancer.

Physicochemical and Safety Data at a Glance

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key data for this compound.

PropertyValueSource
Molecular Formula C₄H₃F₂IN₂[1]
Molecular Weight 243.98 g/mol [1]
Appearance Solid-Liquid Mixture[2]
Storage Temperature 2-8°C, protect from light[3]
CAS Number 1041205-43-9[1]

Table 1: Physicochemical Properties of this compound.

Core Safety Directives: A Proactive Approach to Hazard Mitigation

The safe handling of any chemical reagent is paramount. Based on available safety data sheets for this compound and structurally related compounds, a comprehensive safety protocol should be implemented.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed. The primary hazards are associated with skin, eye, and respiratory tract irritation. Therefore, stringent adherence to PPE protocols is mandatory.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Spill and Emergency Procedures

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. The collected material must be placed in a sealed container for disposal as hazardous waste. For personal exposure, immediate action is critical:

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Handling and Storage: Preserving Integrity and Ensuring Safety

Proper handling and storage are crucial for maintaining the quality of this compound and ensuring a safe laboratory environment.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, typically at 2-8°C.[3] It should be kept away from incompatible materials such as strong oxidizing agents.

  • Handling: All manipulations should be performed in a chemical fume hood. Avoid generating dust. Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.

Synthetic Methodologies: Crafting the Building Block

Illustrative Protocol: Electrophilic Iodination of a Pyrazole Core

This generalized protocol is based on established methods for the C4-iodination of pyrazole derivatives.[4][5][6]

Reaction Scheme:

G cluster_0 Electrophilic Iodination Pyrazole 1-(Difluoromethyl)-1H-pyrazole Product This compound Pyrazole->Product Solvent, optional catalyst/base IodinatingAgent Iodinating Agent (e.g., I₂, NIS, ICl) IodinatingAgent->Product

Caption: General scheme for the synthesis of this compound via electrophilic iodination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(difluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or water), add the iodinating agent. Common iodinating systems include:

    • Iodine (I₂) with an oxidant like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN).[4][5]

    • N-Iodosuccinimide (NIS).[5]

    • Iodine monochloride (ICl), often with a base like lithium carbonate to neutralize in situ generated HCl.[6]

  • Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive substrates. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched. For reactions using I₂, a wash with a saturated aqueous solution of sodium thiosulfate is necessary to remove excess iodine. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity and Stability: A Chemist's Perspective

Understanding the reactivity and stability of this compound is crucial for its successful application in multi-step syntheses.

Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-I bond in this compound is the primary site for synthetic transformations, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with boronic acids or their esters, allowing for the introduction of various aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines.

Illustrative Workflow for Cross-Coupling Reactions:

G cluster_workflow General Cross-Coupling Workflow start This compound + Coupling Partner setup Add Palladium Catalyst, Ligand, and Base in Solvent start->setup reaction Heat Reaction Mixture (Conventional or Microwave) setup->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Coupled Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions using this compound.

Stability Profile
  • Thermal Stability: While specific data for this compound is unavailable, studies on related energetic pyrazoles suggest that decomposition pathways can be complex, often involving ring cleavage or loss of substituents.[7][8] It is prudent to avoid excessive heating unless required for a specific reaction.

  • Acid and Base Stability: The pyrazole ring is generally stable to a range of pH conditions. However, strong acids or bases could potentially lead to degradation or side reactions, particularly at elevated temperatures. The difluoromethyl group is generally stable, but extreme acidic or basic conditions could potentially lead to hydrolysis.

  • Photostability: Iodinated aromatic compounds can be susceptible to photodecomposition, leading to the formation of radical species.[9] Therefore, it is recommended to store the compound protected from light.

Disposal Protocol: Responsible Management of Chemical Waste

The disposal of this compound and associated waste must be conducted in strict accordance with local, state, and federal regulations for hazardous materials.[10]

Disposal Workflow:

G cluster_disposal Disposal Workflow for Iodinated Pyrazole Waste collect Collect Waste in a Designated, Labeled Container neutralize Neutralize Iodine-containing Solutions with Sodium Thiosulfate (if applicable) collect->neutralize segregate Segregate Halogenated Organic Waste neutralize->segregate store Store in a Secure Hazardous Waste Area segregate->store dispose Arrange for Pickup by a Licensed Chemical Waste Disposal Service store->dispose end Properly Disposed Waste dispose->end

Caption: A systematic approach to the safe disposal of this compound waste.

Key Disposal Steps:

  • Waste Collection: All waste containing this compound, including reaction residues, contaminated consumables, and spill cleanup materials, should be collected in a clearly labeled, sealed, and chemically compatible container.

  • Neutralization of Iodine: For aqueous waste streams containing elemental iodine, neutralization with a reducing agent like sodium thiosulfate is recommended to convert it to the less harmful iodide ion.[11]

  • Segregation: This waste should be segregated as halogenated organic waste.

  • Professional Disposal: The sealed waste container must be disposed of through a licensed hazardous waste disposal company. Do not pour this chemical down the drain or dispose of it with regular laboratory trash.[11][12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in a research setting. By following the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic potential of this important chemical intermediate.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 1-(Difluoromethyl)-4-iodo-1H-pyrazole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 1-(Difluoromethyl)-4-iodo-1H-pyrazole as a key building block. Fluorinated pyrazole moieties are of immense interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and critical considerations for successfully synthesizing 4-aryl or 4-heteroaryl pyrazole derivatives.

Introduction: The Significance of Fluorinated Pyrazoles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forming carbon-carbon bonds.[2][3] Its application in pharmaceutical development is extensive, particularly for constructing biaryl and heteroaryl-aryl scaffolds that are prevalent in biologically active molecules.[4][5]

The substrate of focus, this compound, is a valuable synthetic intermediate.[6] The pyrazole core is a privileged structure in numerous approved drugs. The addition of a difluoromethyl (-CHF₂) group can profoundly influence a molecule's properties; it often serves as a bioisostere for a hydroxyl or thiol group, can modulate pKa, and may increase lipophilicity and metabolic stability.[7] The carbon-iodine bond at the 4-position of the pyrazole is highly reactive towards palladium catalysts, making it an excellent electrophilic partner for Suzuki-Miyaura cross-coupling.[8][9]

This guide provides a validated protocol for coupling this substrate, explains the mechanistic rationale behind the choice of reagents and conditions, and offers troubleshooting advice to ensure reproducible and high-yield synthesis.

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step and results in a Pd(II) complex.[10][11] The high reactivity of the C-I bond facilitates this step.[8]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[11][12] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice and stoichiometry of the base are critical for this step's efficiency.[13]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][14]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_main Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd(0)L2 Active Pd(0) Catalyst OxAdd [Py-CHF₂]-Pd(II)(I)L₂ Pd(0)L2->OxAdd Oxidative Addition Transmetalation_Complex [Py-CHF₂]-Pd(II)(R)L₂ OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Py-CHF₂-R ArI 1-(CF₂H)-4-Iodo-Pyrazole (Py-CHF₂-I) ArI->OxAdd ArBOH R-B(OH)₂ + Base ArBOH->Transmetalation_Complex

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Researchers should optimize conditions for their specific boronic acid partner.

Materials and Reagents
ReagentCAS No.M.W.StoichiometryExample Amount (0.5 mmol scale)Purpose
This compound1041205-43-9243.981.0 equiv122.0 mgElectrophile
Arylboronic AcidVariableVariable1.2 equiv0.6 mmolNucleophile
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.563 mol %17.3 mgPd(0) Catalyst
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.5 equiv407.3 mgBase
1,4-Dioxane123-91-188.11-4.0 mLOrganic Solvent
Water (degassed)7732-18-518.02-1.0 mLCo-solvent, aids base solubility

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Diagram cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Combine pyrazole, boronic acid, & base in a reaction vessel. B Purge vessel with inert gas (Argon or Nitrogen). A->B C Add degassed solvents (Dioxane/Water). B->C D Add Palladium catalyst under inert atmosphere. C->D E Heat reaction at 80-100 °C (4-12 hours). D->E F Monitor progress via TLC or LC-MS. E->F G Cool to room temp. Quench with water. F->G H Extract with organic solvent (e.g., Ethyl Acetate). G->H I Wash organic layer with brine, dry over Na₂SO₄. H->I J Concentrate under reduced pressure. I->J K Purify crude product via column chromatography. J->K

Caption: General workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol, 122.0 mg), the arylboronic acid (1.2 equiv, 0.6 mmol), and cesium carbonate (2.5 equiv, 1.25 mmol, 407.3 mg).[8]

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.[15] The solvent mixture is critical for dissolving both the organic substrates and the inorganic base.[16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol %, 17.3 mg).

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to 90-100 °C.[15] Allow the reaction to stir vigorously for 4-12 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting iodide), cool the mixture to room temperature. Dilute the reaction with water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-(difluoromethyl)-1H-pyrazole product.

Key Considerations and Optimization

The success of this coupling is highly dependent on the careful selection of several parameters.[8]

  • Catalyst System: While Pd(PPh₃)₄ is a reliable starting point, other catalyst systems may provide superior results, especially for challenging substrates.[8][17] A combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be highly effective for heteroaryl couplings.[15][18] These ligands promote the reductive elimination step and can improve catalyst stability and turnover.[17]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11][13] Strong inorganic bases like Cs₂CO₃, K₃PO₄, and K₂CO₃ are commonly used.[11][15] Cesium carbonate is often preferred for its high solubility in organic/aqueous mixtures, which can accelerate the reaction.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DME, or toluene) and water is standard.[2][16] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) can be an alternative strategy for refractory couplings.[19]

  • N-H Pyrazole Substrates: If using a pyrazole that is unprotected at the N1 position, the acidic N-H proton can interfere with the reaction. N-protection (e.g., with a Boc or PMB group) is often necessary to prevent catalyst inhibition or undesired side reactions.[9] The N-CHF₂ group in the title compound circumvents this issue.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (degraded by oxygen).Insufficiently strong or soluble base.Low reaction temperature.Ensure rigorous degassing of solvents and use of an inert atmosphere.[15]Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).Increase the reaction temperature in 10 °C increments.Screen alternative catalyst/ligand systems (e.g., Pd(OAc)₂/SPhos).[18]
Protodeboronation Presence of excess water or protic sources.Electron-deficient or sterically hindered boronic acids.Use freshly dried solvents.Minimize the amount of water in the reaction mixture.Consider using a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which can be more robust.[5]
Homocoupling of Boronic Acid Oxygen contamination.High catalyst loading or temperature.Improve degassing technique.Reduce catalyst loading (e.g., to 1-2 mol %).Lower the reaction temperature.
Formation of Palladium Black Catalyst decomposition.Use a more robust phosphine ligand to stabilize the Pd(0) species.[2]Ensure the reaction is well-stirred.Consider a pre-catalyst that is more stable, such as a palladacycle.[4][17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing novel fluorinated scaffolds for drug discovery and materials science. By carefully controlling the reaction parameters—particularly the catalyst system, base, and solvent—researchers can achieve high yields and purity. The protocol and insights provided in this guide serve as a robust starting point for the efficient construction of valuable 4-substituted pyrazole derivatives.

References

Application Notes and Protocols for the Sonogashira Reaction of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space for Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's appeal lies in its generally mild conditions and broad functional group tolerance, making it a favored method in the late-stage functionalization of intricate molecular scaffolds.[1]

Pyrazole moieties are a prominent class of nitrogen-containing heterocycles that are frequently incorporated into the structures of clinically approved drugs and promising drug candidates. The difluoromethyl group, on the other hand, is a valuable bioisostere for hydroxyl and thiol groups, often enhancing metabolic stability and modulating physicochemical properties. The convergence of these two structural motifs in 1-(difluoromethyl)-4-iodo-1H-pyrazole makes it a highly attractive building block for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This pyrazole derivative is utilized in the preparation of compounds targeting IRAK (Interleukin-1 Receptor-Associated Kinase), which are implicated in autoimmune and inflammatory diseases, as well as cancer.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira reaction with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key considerations for successful execution and optimization.

Mechanistic Rationale: The Synergistic Dance of Palladium and Copper

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne R-Pd(II)L₂-C≡CR' Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' (Coupled Product) RedElim->Product ArylIodide R-I (1-(Difluoromethyl)- 4-iodo-1H-pyrazole) ArylIodide->OxAdd CuI Cu(I)I Deprotonation Deprotonation CuI->Deprotonation Alkyne H-C≡CR' Alkyne->Deprotonation Base Base (e.g., Et₃N) Base->Deprotonation CuAcetylide Cu(I)-C≡CR' CuAcetylide->Transmetal Deprotonation->CuAcetylide

Figure 1: Catalytic Cycles of the Sonogashira Reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound. This step forms a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.[1]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-1-(difluoromethyl)-1H-pyrazole product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. In the presence of a base, typically an amine, the acidic proton of the alkyne is removed to form a copper acetylide intermediate.[4][5]

Key Reagents and Their Functions

A successful Sonogashira reaction hinges on the careful selection of several key components:

ReagentFunctionRecommended Choice(s)Rationale
Aryl Halide Electrophilic coupling partnerThis compoundThe C-I bond is highly reactive towards oxidative addition with palladium.
Terminal Alkyne Nucleophilic coupling partnerVaries based on desired productA slight excess is often used to ensure complete consumption of the aryl iodide.
Palladium Catalyst Primary catalyst for C-C bond formationPdCl₂(PPh₃)₂ or Pd(PPh₃)₄These are common, commercially available, and effective catalysts for Sonogashira couplings.[1]
Copper Co-catalyst Facilitates acetylide formation and transmetalationCopper(I) iodide (CuI)CuI accelerates the reaction, allowing for milder conditions.[4]
Base Deprotonates the terminal alkyneTriethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Amines also serve to scavenge the HX by-product.
Solvent Solubilizes reagents and facilitates reactionTetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a representative terminal alkyne. Note: Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for different alkyne substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Workflow:

Figure 2: General Experimental Workflow.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, add this compound (1.0 mmol, 244 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Add anhydrous and degassed THF (5 mL) to the flask, followed by triethylamine (3.0 mmol, 0.42 mL).

  • Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved. Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically room temperature to 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-1-(difluoromethyl)-1H-pyrazole.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Representative Data

The following table presents hypothetical data for the Sonogashira coupling of this compound with various terminal alkynes based on typical outcomes for similar reactions.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(Difluoromethyl)-4-(phenylethynyl)-1H-pyrazole85-95
21-Hexyne1-(Difluoromethyl)-4-(hex-1-yn-1-yl)-1H-pyrazole75-85
33-Hydroxy-3-methyl-1-butyne4-(1-(Difluoromethyl)-1H-pyrazol-4-yl)-2-methylbut-3-yn-2-ol80-90
4(Trimethylsilyl)acetylene1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole90-98

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient base- Presence of oxygen or moisture- Use fresh, high-purity reagents.- Increase the amount of base.- Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.
Formation of Alkyne Homocoupling (Glaser Coupling) Product - Presence of oxygen- Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Difficult Purification - Similar polarity of product and starting materials- Optimize the eluent system for column chromatography.- Consider recrystallization if the product is a solid.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-alkynyl-1-(difluoromethyl)-1H-pyrazole derivatives. The protocol outlined in these application notes provides a solid foundation for researchers to access a diverse range of novel compounds with significant potential in drug discovery and development. By understanding the underlying mechanism and paying careful attention to experimental details, scientists can successfully employ this powerful reaction to advance their research programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination using 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated N-Aryl Pyrazoles in Modern Drug Discovery

The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance a molecule's pharmacological profile by improving metabolic stability, bioavailability, and binding affinity.[2][3][4][5] Consequently, the development of robust and efficient synthetic methodologies for accessing functionalized fluorinated pyrazoles is of paramount importance to drug discovery and development professionals.[3][4]

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7][8][9] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of complex molecules, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[9][10]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 1-(difluoromethyl)-4-iodo-1H-pyrazole, a key intermediate for the synthesis of a diverse array of N-aryl pyrazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss critical parameters for successful execution and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][11] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (R-Pd(II)-X)L_n Pd(0)L_n->Oxidative_Addition Ar-I Amine_Coordination Amine Coordinated Complex [R-Pd(II)(NHR'R'')]L_n Oxidative_Addition->Amine_Coordination + Amine (R'R''NH) Amide_Complex Palladium Amido Complex (R-Pd(II)-NR'R'')L_n Amine_Coordination->Amide_Complex - HX + Base Amide_Complex->Pd(0)L_n Product N-Aryl Pyrazole Product Amide_Complex->Product Reductive Elimination ArI This compound Amine Primary or Secondary Amine Base Base (e.g., NaOtBu, K2CO3)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl pyrazole product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst)

  • Phosphine ligand (e.g., Xantphos, tBuDavePhos)

  • Base (e.g., Sodium tert-butoxide, Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Safety Precautions:

  • Palladium catalysts, especially when finely divided like Palladium on carbon, can be pyrophoric and should be handled with care in an inert atmosphere.[12][13]

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to palladium).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1-(difluoromethyl)-1H-pyrazol-4-amine.

Data Presentation: Representative Reaction Optimization

The following table presents a summary of typical optimization studies for the Buchwald-Hartwig amination of a generic 4-iodo-pyrazole with an aniline, illustrating the impact of various reaction parameters on the product yield.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4.8)NaOtBu (2.0)Toluene1001285
2Pd(OAc)₂ (2)Xantphos (4.8)NaOtBu (2.0)Toluene1001278
3Pd₂(dba)₃ (2)tBuDavePhos (5)NaOtBu (2.0)Toluene1001292
4Pd₂(dba)₃ (2)Xantphos (4.8)K₂CO₃ (2.0)Dioxane1102465
5Pd₂(dba)₃ (2)Xantphos (4.8)Cs₂CO₃ (2.0)Dioxane1102475
6Pd₂(dba)₃ (1)tBuDavePhos (2.5)NaOtBu (2.0)Toluene1001888

Data is representative and based on literature precedents for similar substrates.[14][15]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. The choice of ligand is also crucial; sterically hindered and electron-rich phosphine ligands often give better results.[16]

    • Insufficiently Anhydrous Conditions: Moisture can deactivate the catalyst and hydrolyze the base. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base Strength: For less reactive amines, a stronger base like sodium tert-butoxide or LHMDS may be required. For base-sensitive functional groups, weaker bases like potassium carbonate or cesium carbonate can be used, though this may require higher temperatures and longer reaction times.[17]

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the iodo group is replaced by a hydrogen atom, can occur. Using a slightly lower temperature or a different ligand can sometimes mitigate this.

    • Homocoupling of the Amine: This is less common but can occur at high temperatures.

  • Purification Challenges:

    • Residual Palladium: Traces of palladium can be difficult to remove. Filtering the reaction mixture through a pad of Celite is often effective. For particularly challenging cases, treatment with a palladium scavenger may be necessary.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-1-(difluoromethyl)-1H-pyrazol-4-amines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the synthesis of novel and potentially therapeutic compounds.

References

Synthesis of 4-Aryl-1-(Difluoromethyl)-1H-Pyrazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aryl-1-(Difluoromethyl)-1H-Pyrazole Scaffold

The confluence of a pyrazole core, an aryl substituent at the C4-position, and a difluoromethyl group at the N1-position gives rise to a molecular scaffold of significant interest in modern medicinal chemistry and agrochemical research. The pyrazole ring is a well-established pharmacophore, present in a multitude of biologically active compounds. The introduction of a difluoromethyl (CF₂H) group is a key strategy in drug design, as it can act as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate the physicochemical properties of the parent molecule. The aryl group at the C4-position provides a crucial point for diversification and interaction with biological targets. Consequently, 4-aryl-1-(difluoromethyl)-1H-pyrazoles are highly sought-after compounds, with applications ranging from fungicides that inhibit succinate dehydrogenase to potential therapeutics for a variety of diseases.[1] This guide provides an in-depth exploration of the primary synthetic strategies to access this valuable class of molecules, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to Synthesis

The construction of 4-aryl-1-(difluoromethyl)-1H-pyrazoles can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aryl ring.

  • Linear Synthesis: This is a sequential approach that involves the initial synthesis of a 4-aryl-1H-pyrazole followed by N-difluoromethylation. This strategy is advantageous when a variety of 4-aryl-1H-pyrazoles are readily accessible.

  • Convergent Synthesis: This approach involves the synthesis of a 1-(difluoromethyl)-1H-pyrazole intermediate, which is then functionalized at the C4-position with an aryl group, typically via a cross-coupling reaction. This is a powerful strategy for rapidly diversifying the C4-aryl substituent.

  • Cycloaddition Approach: This elegant strategy involves the construction of the pyrazole ring itself with the desired substituents in a single key step, often through a [3+2] cycloaddition reaction. This can be a highly efficient method if the requisite precursors are available.

This guide will delve into the practical execution of these strategies, providing detailed protocols for the most common and effective methodologies.

Protocol I: Linear Synthesis via N-Difluoromethylation of a 4-Aryl-1H-Pyrazole

This protocol details the final step in a linear synthesis: the introduction of the difluoromethyl group onto the nitrogen of a pre-synthesized 4-aryl-1H-pyrazole.

Method A: N-Difluoromethylation using Chlorodifluoromethane (Freon 22)

This method utilizes the readily available and cost-effective chlorodifluoromethane as the difluoromethyl source.[2][3]

Reaction Scheme:

A 4-Aryl-1H-pyrazole B 1. NaH, DMF 2. ClCF2H (gas) A->B C 4-Aryl-1-(difluoromethyl)-1H-pyrazole B->C

A schematic of the N-difluoromethylation of a 4-aryl-1H-pyrazole.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Aryl-1H-pyrazole≥95%Commercially available or synthesized
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care
Anhydrous Dimethylformamide (DMF)≥99.8%Acros Organics
Chlorodifluoromethane (ClCF₂H)PraxairGaseous reagent
Saturated aqueous NH₄Cl solutionFor quenching
Ethyl acetate (EtOAc)ACS gradeFisher ScientificFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous Magnesium Sulfate (MgSO₄)For drying

Step-by-Step Protocol:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add 4-aryl-1H-pyrazole (1.0 eq).

  • Deprotonation: Add anhydrous DMF (5-10 mL per mmol of pyrazole) via syringe. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes. Bubble chlorodifluoromethane gas through the suspension for 2-4 hours while maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-1-(difluoromethyl)-1H-pyrazole.

Method B: N-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate

This method offers a milder alternative to gaseous reagents and is often suitable for more sensitive substrates.[4][5]

Reaction Scheme:

A 4-Aryl-1H-pyrazole B BrCF2PO(OEt)2, K2CO3, DMF A->B C 4-Aryl-1-(difluoromethyl)-1H-pyrazole B->C

A schematic of N-difluoromethylation using a phosphonate reagent.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Aryl-1H-pyrazole≥95%Commercially available or synthesized
Diethyl bromodifluoromethylphosphonate≥97%Commercially available
Potassium carbonate (K₂CO₃)Anhydrous
Anhydrous Dimethylformamide (DMF)≥99.8%
WaterDeionizedFor workup
Diethyl ether (Et₂O)ACS gradeFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)For drying

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 4-aryl-1H-pyrazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5 mL per mmol of pyrazole).

  • Reagent Addition: Add diethyl bromodifluoromethylphosphonate (1.5 eq) to the suspension.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4-aryl-1-(difluoromethyl)-1H-pyrazole.

Protocol II: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful protocol allows for the late-stage introduction of the aryl group at the C4-position of a 1-(difluoromethyl)-1H-pyrazole scaffold. This requires the initial synthesis of a 4-halo-1-(difluoromethyl)-1H-pyrazole.

Sub-protocol: Synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrazole

This intermediate is synthesized by N-difluoromethylation of commercially available 4-bromo-1H-pyrazole.

Step-by-Step Protocol:

Follow the procedure outlined in Protocol I, Method B using 4-bromo-1H-pyrazole as the starting material.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the palladium-catalyzed coupling of 4-bromo-1-(difluoromethyl)-1H-pyrazole with an arylboronic acid.

Reaction Scheme:

A 4-Bromo-1-(difluoromethyl)-1H-pyrazole B Aryl-B(OH)2, Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O A->B C 4-Aryl-1-(difluoromethyl)-1H-pyrazole B->C

A schematic of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Bromo-1-(difluoromethyl)-1H-pyrazole≥95%Synthesized as above
Arylboronic acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Strem ChemicalsAir-sensitive catalyst
Potassium carbonate (K₂CO₃)Anhydrous
TolueneAnhydrous
Ethanol (EtOH)Anhydrous
WaterDegassed, deionized
Ethyl acetate (EtOAc)ACS gradeFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)For drying

Step-by-Step Protocol:

  • Inert Atmosphere: To a Schlenk flask under an argon atmosphere, add 4-bromo-1-(difluoromethyl)-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 5 mL per mmol of the pyrazole).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the 4-aryl-1-(difluoromethyl)-1H-pyrazole.

Protocol III: [3+2] Cycloaddition Approach

This elegant and efficient method constructs the pyrazole ring with the desired substituents in a single step. It involves the reaction of a difluoroacetohydrazonoyl bromide with an aryl-substituted alkyne.[6]

Reaction Scheme:

A Difluoroacetohydrazonoyl bromide B Aryl-substituted alkyne, Et3N, Toluene A->B C 4-Aryl-1-(difluoromethyl)-1H-pyrazole B->C

A schematic of the [3+2] cycloaddition for pyrazole synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Difluoroacetohydrazonoyl bromideSynthesized in-houseSee sub-protocol
Aryl-substituted alkyne≥95%Commercially available
Triethylamine (Et₃N)≥99%Distilled before use
TolueneAnhydrous
Dichloromethane (DCM)ACS gradeFor extraction
WaterDeionizedFor washing
Brine (saturated NaCl solution)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Sub-protocol: Synthesis of Difluoroacetohydrazonoyl Bromide

This precursor can be synthesized from the corresponding hydrazone by bromination.

Step-by-Step Protocol:

  • Hydrazone Formation: React difluoroacetic anhydride with the desired hydrazine to form the corresponding hydrazide, which is then converted to the hydrazone.

  • Bromination: Treat the hydrazone with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile to yield the difluoroacetohydrazonoyl bromide.

[3+2] Cycloaddition Protocol

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl-substituted alkyne (1.0 eq) and difluoroacetohydrazonoyl bromide (1.1 eq) in anhydrous toluene.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the solution at room temperature. The triethylamine serves to generate the nitrile imine intermediate in situ.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, filter off the triethylammonium bromide salt and wash the filter cake with toluene.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 4-aryl-1-(difluoromethyl)-1H-pyrazole.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better troubleshooting and optimization of the synthetic protocols.

N-Difluoromethylation Mechanism

The N-difluoromethylation with chlorodifluoromethane proceeds via an S_N2-type reaction. The sodium hydride deprotonates the pyrazole nitrogen, creating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of chlorodifluoromethane, displacing the chloride and forming the N-CF₂H bond.

The reaction with diethyl bromodifluoromethylphosphonate is believed to proceed through the in situ generation of difluorocarbene (:CF₂), which then inserts into the N-H bond of the pyrazole.

cluster_0 N-Difluoromethylation with ClCF2H cluster_1 N-Difluoromethylation with BrCF2PO(OEt)2 A Pyrazole-H C Pyrazole-Na+ A->C Deprotonation B NaH E Pyrazole-CF2H C->E SN2 Attack D Cl-CF2H D->E F BrCF2PO(OEt)2 H :CF2 F->H Elimination G Base J Pyrazole-CF2H H->J I Pyrazole-H I->J Insertion

Proposed mechanisms for N-difluoromethylation.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The Suzuki-Miyaura reaction is a well-established palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-bromo-1-(difluoromethyl)-1H-pyrazole to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium (the pyrazole and the aryl group) couple and are eliminated from the metal center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

A Pd(0)Ln B Oxidative Addition A->B Pyrazole-Br C Pyrazole-Pd(II)Ln-Br B->C D Transmetalation C->D Aryl-B(OH)2 Base E Pyrazole-Pd(II)Ln-Aryl D->E F Reductive Elimination E->F F->A 4-Aryl-Pyrazole

The catalytic cycle of the Suzuki-Miyaura reaction.

[3+2] Cycloaddition Mechanism

This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The triethylamine dehydrohalogenates the difluoroacetohydrazonoyl bromide to generate a highly reactive nitrile imine intermediate. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the aryl-substituted alkyne (the dipolarophile) to form the pyrazole ring directly. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.[7][8]

A Difluoroacetohydrazonoyl bromide C Nitrile Imine (1,3-dipole) A->C - HBr B Et3N B->C E [3+2] Cycloaddition C->E D Aryl-alkyne D->E F 4-Aryl-1-(difluoromethyl)-1H-pyrazole E->F

Mechanism of the [3+2] cycloaddition reaction.

Characterization Data

The following is representative characterization data for a model compound, 4-Phenyl-1-(difluoromethyl)-1H-pyrazole :

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (s, 1H), 7.80 (s, 1H), 7.55 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.31 (t, J = 7.4 Hz, 1H), 7.05 (t, J = 54.0 Hz, 1H).[9][10]

  • ¹³C NMR (101 MHz, CDCl₃) δ: 140.2, 131.5, 129.2, 128.9, 127.3, 125.8, 121.7, 110.5 (t, J = 237.5 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -92.5 (d, J = 54.0 Hz).

  • HRMS (ESI): m/z calculated for C₁₀H₉F₂N₂ [M+H]⁺: 195.0734, found: 195.0739.

Conclusion and Future Outlook

The synthesis of 4-aryl-1-(difluoromethyl)-1H-pyrazoles is a dynamic area of research with significant implications for the development of new pharmaceuticals and agrochemicals. The methodologies presented in this guide provide a robust toolkit for accessing these valuable compounds. Future research will likely focus on the development of more efficient and sustainable catalytic systems, the expansion of the substrate scope to include more complex aryl and heteroaryl moieties, and the exploration of novel synthetic strategies that offer even greater control over stereochemistry and regioselectivity. As our understanding of the biological importance of the difluoromethyl group continues to grow, so too will the demand for innovative and practical synthetic routes to compounds bearing this unique functional group.

References

Application Notes and Protocols for the Preparation of 1-(Difluoromethyl)pyrazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthetic pathways for preparing 1-(difluoromethyl)pyrazole-4-carboxamides, a class of compounds of significant interest in the agrochemical industry. These molecules form the core of several commercial fungicides that function as succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4] This document provides researchers, chemists, and drug development professionals with a detailed examination of the critical synthetic steps, including the preparation of the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and its subsequent conversion to the target carboxamides. The protocols are presented with a focus on mechanistic understanding, experimental robustness, and practical laboratory execution.

Introduction: The Significance of Pyrazole Carboxamides

The 1-(difluoromethyl)pyrazole-4-carboxamide scaffold is a cornerstone of modern fungicide development. Compounds bearing this moiety have demonstrated potent and broad-spectrum activity against a variety of plant pathogenic fungi.[5][6][7] Their primary mechanism of action involves the inhibition of the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain.[1][2] This targeted action disrupts fungal metabolism, leading to effective disease control. The difluoromethyl group at the 3-position of the pyrazole ring is a key feature, contributing to the molecule's metabolic stability and binding affinity.[8] Several highly successful commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are based on this essential chemical framework.[4]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1-(difluoromethyl)pyrazole-4-carboxamides is most logically approached via a convergent strategy. The final amide bond is typically formed in the last step, coupling a versatile amine with the core pyrazole carboxylic acid intermediate. This retrosynthetic analysis highlights the critical importance of efficiently preparing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (3).

G Target 1-(Difluoromethyl)pyrazole-4-carboxamide (Target Product) Intermediate_Acid 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid (3) Target->Intermediate_Acid Amide Coupling Amine Primary or Secondary Amine (R1R2NH) Target->Amine Amide Coupling Precursor_A Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate Intermediate_Acid->Precursor_A Cyclization & Hydrolysis (Route A) Precursor_B 4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole Intermediate_Acid->Precursor_B Grignard/Carboxylation (Route B)

Caption: Retrosynthetic analysis of the target carboxamides.

This guide will detail two primary, field-proven routes for the synthesis of the key carboxylic acid intermediate (3), followed by a robust protocol for the final amide coupling step.

Synthesis of the Core Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (3)

The efficient construction of this key intermediate is paramount. Two distinct and effective methods are presented below.

Method A: The Classical Cyclization Approach

This route, foundational to the development of this class of compounds, builds the pyrazole ring from acyclic precursors.[3][9] It involves the reaction of an activated difluoroacetoacetate derivative with methylhydrazine.

G cluster_0 Route A: Cyclization Pathway Start Ethyl 4,4-difluoroacetoacetate Activated Ethyl 2-ethoxymethylene- 4,4-difluoro-3-oxobutyrate Start->Activated + Triethyl orthoformate Acetic anhydride Ester Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate Activated->Ester + Methylhydrazine (Cyclization) Acid Target Acid (3) Ester->Acid Saponification (e.g., NaOH) G cluster_1 Route B: Functionalization Pathway Start 4-Halo-1-methyl-1H- pyrazole-3-amine Diazonium Diazonium Salt Start->Diazonium + NaNO2, H+ (Diazotization) Difluoromethylated 4-Halo-3-(difluoromethyl)- 1-methyl-1H-pyrazole Diazonium->Difluoromethylated + K[(CF2H)BF3] Cu2O catalyst Acid Target Acid (3) Difluoromethylated->Acid 1. i-PrMgCl (Grignard) 2. CO2 (Carboxylation) G cluster_workflow Amide Coupling Workflow Acid Pyrazole Carboxylic Acid (3) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC HOBt HOBt Amine R1R2NH Base DIPEA Product Target Carboxamide Intermediate->Product + Amine (Direct Path) ActiveEster HOBt Active Ester (Stable Intermediate) Intermediate->ActiveEster + HOBt ActiveEster->Product + Amine (R1R2NH) + Base (DIPEA)

References

Application Notes & Protocols: Strategic Incorporation of 1-(Difluoromethyl)-4-iodo-1H-pyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole moiety is a well-established privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved kinase inhibitors.[1][2][3][4][5] The strategic introduction of a difluoromethyl (CHF₂) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor. This guide provides a detailed technical overview and field-proven protocols for the application of 1-(Difluoromethyl)-4-iodo-1H-pyrazole, a versatile building block for the synthesis of next-generation kinase inhibitors. We will explore its utility in key palladium-catalyzed cross-coupling reactions and provide insights into optimizing reaction conditions to achieve high-yield synthesis of complex molecular scaffolds.

Introduction: The Rationale for this compound

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms for various malignancies, including melanoma and non-small cell lung cancer.[6][7][8][9] The design of these inhibitors hinges on creating molecules that can potently and selectively bind to the ATP-binding site of a target kinase. The this compound building block offers a convergence of three strategically important structural features:

  • The Pyrazole Core: This heterocyclic ring is a bioisosteric mimic of other functionalities and serves as an excellent scaffold for establishing critical hydrogen bond interactions within the kinase hinge region.[4][10] Its presence is a hallmark of many successful kinase inhibitors, including Ruxolitinib and Crizotinib.[4]

  • The Difluoromethyl (CHF₂) Group: This group is increasingly favored over the more common trifluoromethyl (CF₃) group. While still providing metabolic stability and modulating pKa, the CHF₂ group is less lipophilic and uniquely capable of acting as a hydrogen bond donor, potentially unlocking novel binding interactions.[11]

  • The 4-Iodo Handle: The carbon-iodine bond at the C4 position is a highly reactive and versatile functional handle.[1] It is ideal for participating in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the controlled and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties essential for achieving target potency and selectivity.[1][12][13]

This guide focuses on leveraging the 4-iodo position to construct complex precursors for kinase inhibitors.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful reaction design.

PropertyValueSource
Molecular Formula C₄H₃F₂IN₂PubChem[14]
Molecular Weight 243.98 g/mol PubChem[14]
Appearance SolidSigma-Aldrich[15]
CAS Number 1041205-43-9PubChem[14]
Storage Temperature RefrigeratorSigma-Aldrich[15]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as an electrophilic partner in cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. We will detail protocols for three cornerstone reactions in modern drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Figure 1: Synthetic Utility of this compound cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds cluster_application Application start_node 1-(Difluoromethyl)- 4-iodo-1H-pyrazole suzuki Suzuki-Miyaura (+ Boronic Acids/Esters) start_node->suzuki Pd Catalyst, Base sonogashira Sonogashira (+ Terminal Alkynes) start_node->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (+ Amines) start_node->buchwald Pd Catalyst, Base aryl_prod 4-Aryl/Heteroaryl- (CHF₂)-Pyrazoles suzuki->aryl_prod alkynyl_prod 4-Alkynyl- (CHF₂)-Pyrazoles sonogashira->alkynyl_prod amino_prod 4-Amino- (CHF₂)-Pyrazoles buchwald->amino_prod inhibitor Kinase Inhibitor Core Structures aryl_prod->inhibitor alkynyl_prod->inhibitor amino_prod->inhibitor

Synthetic utility of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[13][16] This reaction is ideal for linking the difluoromethyl-pyrazole core to the aryl or heteroaryl moieties that often occupy the solvent-exposed regions of the kinase ATP pocket.

This protocol is a generalized procedure adapted from established methodologies for 4-iodopyrazoles.[1][16]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Brine

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes. Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the iodopyrazole should be approximately 0.1 M. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Heating: Place the sealed vessel in a preheated oil bath at 80-100 °C or use a microwave reactor (e.g., 120 °C for 20-30 min). Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Figure 2: Suzuki-Miyaura Experimental Workflow A 1. Combine Reactants (Iodopyrazole, Boronic Acid, Pd Catalyst, Base) B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction (Conventional or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Work-up E->F Complete G 7. Purification (Column Chromatography) F->G H Pure 4-Aryl-(CHF₂)-Pyrazole G->H

Suzuki-Miyaura Experimental Workflow.
Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodopyrazole and a terminal alkyne. This is particularly useful for creating rigid linkers or for accessing precursors that can be further elaborated, for example, via click chemistry or reduction to alkyl linkers.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-10 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and often as solvent)

  • Solvent (if needed): THF or DMF

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Seal and purge the flask with argon or nitrogen.

  • Solvent/Base Addition: Add the solvent (if used) and the amine base, followed by the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS). Causality: The Cu(I) co-catalyst is crucial for activating the alkyne but is also sensitive to oxygen, reinforcing the need for an inert atmosphere.

  • Work-up: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The ability to form C-N bonds is critical, as many kinase inhibitors feature an amino-heterocycle motif that engages with the kinase hinge region. The Buchwald-Hartwig amination allows for the direct coupling of an amine with the iodopyrazole.

Materials:

  • This compound (1.0 equiv)

  • Amine (Aryl or Alkyl) (1.1-1.3 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ or a G3/G4 Precatalyst (1-3 mol%)

  • Ligand: Xantphos, RuPhos, or XPhos (2-6 mol%)

  • Base: NaOt-Bu or K₃PO₄ (1.5-2.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to a flame-dried vial or flask. Add the this compound and the amine.

  • Solvent Addition: Add the anhydrous solvent and seal the vessel.

  • Heating: Remove the vessel from the glovebox and heat in a preheated oil bath at 80-110 °C. Monitor the reaction by LC-MS. Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is key. It accelerates the rate-limiting reductive elimination step, which forms the C-N bond, and helps suppress side reactions.

  • Work-up: After cooling, quench the reaction carefully with water. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Troubleshooting & Mechanistic Insights: The Challenge of Deiodination

A common and often frustrating side reaction in palladium-catalyzed couplings with iodo-heterocycles is hydro-deiodination, where the iodine atom is replaced by a hydrogen.[12] Understanding the competing pathways is crucial for troubleshooting.

Figure 3: Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction start Ar-Pd(II)-I (Oxidative Addition Intermediate) trans Transmetalation (with R-B(OH)₂) start->trans protonolysis Protonolysis / Hydrolysis start->protonolysis Trace H₂O, Base reductive Reductive Elimination trans->reductive product Desired Product (Ar-R) reductive->product reductive_h Reductive Elimination protonolysis->reductive_h byproduct Deiodinated Byproduct (Ar-H) reductive_h->byproduct

Competing pathways in palladium-catalyzed cross-coupling.

Optimization Strategies to Minimize Deiodination:

  • Use Bulky Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) can promote the desired C-C or C-N bond-forming reductive elimination over competing pathways.[12]

  • Control the Base: Use the weakest base necessary to effect the reaction. In some cases, a stronger, non-nucleophilic base like NaOt-Bu is required, but ensure anhydrous conditions are maintained.

  • Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can accelerate the rate of deiodination.[12]

  • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware, as water can be a proton source for the deiodination pathway.

Application in Kinase Inhibitor Scaffolds

The true value of this compound is realized when its derivatives are incorporated into scaffolds known to target kinases. For example, many inhibitors of the BRAF kinase, a key player in the MAPK/ERK signaling pathway, feature a central heteroaryl core linked to other aromatic systems.[6][7]

Figure 4: Simplified MAPK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation, Survival ERK->Prolif Inhibitor Pyrazole-Based Inhibitor (e.g., Vemurafenib, Dabrafenib) Inhibitor->BRAF Inhibition

Inhibition of the MAPK pathway by BRAF inhibitors.

A synthetic chemist could use a 4-aryl-(difluoromethyl)-pyrazole, synthesized via the Suzuki protocol, as a key intermediate. This intermediate could then be further functionalized to build a complete inhibitor molecule, demonstrating the modularity and power of this building block approach.

Conclusion

This compound is a high-value, strategic building block for the synthesis of advanced kinase inhibitors. Its utility is primarily accessed through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient installation of diverse functionalities at the C4 position. By understanding the underlying reaction mechanisms and potential side reactions, researchers can leverage this reagent to rapidly construct libraries of novel compounds and accelerate the drug discovery process. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this powerful scaffold into their research programs.

References

Application Notes and Protocols for the Derivatization of 1-(Difluoromethyl)-4-iodo-1H-pyrazole in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(Difluoromethyl)-4-iodo-1H-pyrazole Scaffold

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of a difluoromethyl (-CHF2) group to this privileged scaffold offers a strategic advantage in drug design. The -CHF2 group acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability, membrane permeability, and binding affinity through its potent electron-withdrawing nature and increased lipophilicity.[2] Consequently, this compound has emerged as a highly valuable building block for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents.[3][4] This versatile intermediate is particularly useful in the preparation of IRAK inhibitors for treating autoimmune diseases, inflammatory conditions, and cancer.[5]

The presence of an iodine atom at the C4 position provides a reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions.[6] The high reactivity of the carbon-iodine bond facilitates the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling extensive structural diversification.[6] This application note provides detailed protocols for three of the most robust and widely employed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Core Derivatization Strategies: A Workflow for Library Synthesis

The derivatization of this compound for library synthesis typically follows a streamlined workflow that leverages the power of modern cross-coupling chemistry. The general strategy involves the parallel synthesis of a diverse array of analogs by reacting the common pyrazole core with a variety of coupling partners.

G cluster_0 Core Building Block cluster_1 Coupling Partners cluster_2 Cross-Coupling Reactions cluster_3 Diverse Chemical Library A This compound E Suzuki-Miyaura Coupling A->E F Buchwald-Hartwig Amination A->F G Sonogashira Coupling A->G B Aryl/Heteroaryl Boronic Acids/Esters B->E C Primary/Secondary Amines C->F D Terminal Alkynes D->G H 4-Aryl/Heteroaryl Pyrazoles E->H I 4-Amino Pyrazoles F->I J 4-Alkynyl Pyrazoles G->J

Caption: A generalized workflow for the derivatization of this compound.

Experimental Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, reacting this compound with a wide range of aryl and heteroaryl boronic acids or esters.[1] The high reactivity of the carbon-iodine bond makes this substrate an excellent candidate for this transformation.[1]

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium(II) pre-catalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often employed. This system is highly active and promotes the desired reductive elimination over potential side reactions like deiodination.[7]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is typically used to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome.[7]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.

G cluster_0 Reaction Setup cluster_1 Solvent Addition & Degassing cluster_2 Reaction cluster_3 Work-up & Purification A Combine this compound, boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃ in a sealed tube. B Add 1,4-dioxane and water. A->B C Degas the mixture by bubbling argon for 10-15 minutes. B->C D Heat the reaction mixture at 90°C for 6 hours under argon. C->D E Cool to room temperature, add water, and extract with an organic solvent. D->E F Wash combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

  • To a sealed tube, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv).

  • Add a mixture of 1,4-dioxane and water (v/v, 4:1) to the tube.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.[1]

  • Seal the tube and heat the reaction mixture at 90°C for 6 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to afford the desired 4-aryl/heteroaryl-1-(difluoromethyl)-1H-pyrazole.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Aryl/Heteroaryl Boronic Acid/Ester1.2 - 1.5Coupling partner
Pd(OAc)₂0.02 - 0.05Palladium pre-catalyst
SPhos0.04 - 0.10Ligand
K₂CO₃2.0 - 3.0Base
1,4-Dioxane/Water (4:1)-Solvent
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, offering a broad substrate scope and excellent functional group tolerance.[8][9] This makes it an ideal method for introducing a wide variety of primary and secondary amines at the C4 position of the pyrazole ring.

Rationale for Experimental Choices:

  • Catalyst System: The use of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation.[10] The choice of ligand can be critical, and ligands like Xantphos are often effective.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating, making it a valuable tool for rapid library synthesis.[8]

Detailed Protocol:

  • In a microwave-safe vial, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5 equiv).

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 100-140°C) for a specified time (usually 15-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-amino-1-(difluoromethyl)-1H-pyrazole.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Amine1.2Coupling partner
Pd₂(dba)₃0.02 - 0.05Palladium pre-catalyst
Xantphos0.04 - 0.10Ligand
NaOtBu1.5Base
Toluene or 1,4-Dioxane-Solvent
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable method for the synthesis of substituted alkynes through the reaction of this compound with terminal alkynes.[6][12] This reaction is typically catalyzed by a combination of palladium and copper(I) salts.[13]

Rationale for Experimental Choices:

  • Dual Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) co-catalyst (e.g., CuI) to facilitate the coupling with the terminal alkyne.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the process.

G cluster_0 Reaction Setup cluster_1 Solvent Addition & Inert Atmosphere cluster_2 Reaction cluster_3 Work-up & Purification A Combine this compound, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in a suitable flask. B Add an amine base (e.g., triethylamine). A->B C Stir under an inert atmosphere (argon). B->C D Stir at room temperature until completion. C->D E Filter the reaction mixture and remove the solvent under reduced pressure. D->E F Purify the residue by column chromatography. E->F

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Detailed Protocol:

  • To a flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[6]

  • Add a suitable amine base (e.g., triethylamine) as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 4-alkynyl-1-(difluoromethyl)-1H-pyrazole.[6]

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Terminal Alkyne1.2Coupling partner
Pd(PPh₃)₂Cl₂0.02Palladium catalyst
CuI0.04Copper(I) co-catalyst
Triethylamine-Base and solvent

Troubleshooting and Optimization

A common side reaction in palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles is deiodination, where the iodine substituent is replaced by a hydrogen atom.[7] This leads to the formation of a pyrazole byproduct and reduces the yield of the desired coupled product.[7]

Strategies to Minimize Deiodination:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination, which outcompetes the deiodination pathway.[7]

  • Temperature Control: Higher reaction temperatures can sometimes increase the rate of deiodination. Therefore, it is advisable to run the reaction at a moderate temperature (e.g., 80°C) and monitor the progress closely.[7]

  • Catalyst Loading: Excessively high palladium catalyst loading can sometimes lead to increased side reactions. Reducing the catalyst loading to 1-2 mol% may be beneficial.[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries for drug discovery. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reliable methods for the derivatization of this important scaffold. By carefully selecting the appropriate reaction conditions and troubleshooting potential side reactions, researchers can efficiently generate a wide array of novel pyrazole derivatives for biological screening.

References

Application Notes and Protocols for Copper-Catalyzed Coupling Reactions with 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(Difluoromethyl)-4-iodo-1H-pyrazole in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The CHF₂ group, in particular, is recognized as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine functionalities, making it a valuable moiety for modulating molecular interactions with biological targets.[1] this compound is a key building block that combines the privileged pyrazole core with a versatile iodine handle at the 4-position, enabling a wide array of late-stage functionalizations through cross-coupling reactions.

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and practical alternative to palladium-catalyzed systems for the formation of C-N, C-O, and C-C bonds.[2] This guide provides detailed application notes and protocols for the copper-catalyzed coupling of this compound, offering researchers in drug development a robust toolkit for the synthesis of novel pyrazole derivatives.

Ullmann-Type C-N and C-O Couplings: Forging Key Bonds with Copper

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[3] Modern copper catalysis allows these transformations to proceed under milder conditions than traditionally required, expanding their applicability in complex molecule synthesis.

Copper-Catalyzed N-Arylation (C-N Coupling)

The N-arylation of amines with this compound provides access to a diverse range of 4-amino-pyrazole derivatives. The choice of ligand is often crucial for achieving high yields and good functional group tolerance. Diamine ligands, in particular, have been shown to be highly effective in copper-catalyzed N-arylation reactions.[4]

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1AnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane11012-24Good
2MorpholineCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2.0)Toluene10012High
3IndoleCuI (5)L-Proline (20)K₂CO₃ (2.0)DMSO9024Moderate to Good

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Copper(I) iodide (CuI, 10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Anhydrous Dioxane

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous dioxane, followed by the amine, via syringe.

    • Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: CuI is a commonly used and effective copper(I) source.[4] 1,10-Phenanthroline is a robust ligand that stabilizes the copper catalyst and facilitates the catalytic cycle. The use of diamine ligands like N,N'-dimethylethylenediamine can often improve reaction rates and yields.[4] L-proline has also been shown to be an effective and inexpensive ligand for Ullmann-type couplings.[5]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to deprotonate the amine nucleophile and neutralize the HI generated during the reaction.

  • Solvent: A high-boiling aprotic solvent such as dioxane or toluene is typically used to achieve the necessary reaction temperatures.

  • Inert Atmosphere: While some modern Ullmann protocols are air-tolerant, performing the reaction under an inert atmosphere is generally recommended to prevent oxidation of the copper catalyst and other reaction components.[6]

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation

G cluster_0 Catalytic Cycle Cu(I)L Cu(I)L Oxidative_Addition Ar-Cu(III)(I)L Cu(I)L->Oxidative_Addition Ar-I R-NH2 R-NH₂ Ar-I Ar-I (Pyrazole) Base Base Product Ar-NRH Ligand_Exchange Ar-Cu(III)(NHR)L Oxidative_Addition->Ligand_Exchange R-NH₂ -HI (to Base) Reductive_Elimination Ar-NRH + Cu(I)L Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

Copper-Catalyzed O-Arylation (C-O Coupling)

The synthesis of 4-alkoxy- and 4-aryloxypyrazoles can be achieved through copper-catalyzed coupling of this compound with alcohols and phenols. Microwave irradiation can significantly accelerate these reactions.

Table 2: Representative Conditions for Copper-Catalyzed O-Arylation of this compound

EntryNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1PhenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)Toluene11024Good
2Benzyl AlcoholCuI (20)3,4,7,8-Tetramethyl-1,10-phenanthroline (20)tBuOK (2.0)Benzyl Alcohol130 (MW)1High
3CyclohexanolCuI (20)3,4,7,8-Tetramethyl-1,10-phenanthroline (20)tBuOK (2.0)Cyclohexanol130 (MW)1Moderate to Good

Experimental Protocol: Microwave-Assisted Copper-Catalyzed O-Arylation

  • Materials:

    • This compound (1.0 equiv)

    • Alcohol (used as solvent)

    • Copper(I) iodide (CuI, 20 mol%)

    • 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)

    • Potassium tert-butoxide (tBuOK, 2.0 equiv)

    • Microwave reaction vial

  • Procedure:

    • In a microwave reaction vial, combine this compound, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.

    • Add the desired alcohol.

    • Carefully add potassium tert-butoxide.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 130 °C for 1 hour with stirring.

    • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Copper-Catalyzed Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds. While traditionally palladium-catalyzed, copper-only or copper-cocatalyzed systems have gained traction.[2] The introduction of an alkynyl moiety at the 4-position of the pyrazole ring opens up further synthetic possibilities, such as click chemistry.

Table 3: Representative Conditions for Copper-Catalyzed Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1PhenylacetyleneCuI (5)PPh₃ (10)Et₃N (3.0)DMF8012Good
21-HexyneCu(OTf)₂ (4)(R)-(-)-BINAP (10)DBU (2.0)Acetonitrile13016Moderate
3TrimethylsilylacetyleneCuI (10)NoneK₂CO₃ (2.0)Water1008Moderate to Good

Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Copper(I) iodide (CuI, 5 mol%)

    • Triphenylphosphine (PPh₃, 10 mol%)

    • Triethylamine (Et₃N, 3.0 equiv)

    • Anhydrous DMF

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, CuI, and PPh₃.

    • Add anhydrous DMF and triethylamine.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Diagram 2: Experimental Workflow for Copper-Catalyzed Couplings

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Pyrazole-I - Catalyst - Ligand - Base B Add to Dry Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Anhydrous Solvent & Nucleophile C->D E Heat to Desired Temperature (Oil Bath or Microwave) D->E F Stir for Specified Time E->F G Monitor Progress (TLC / LC-MS) F->G H Cool to RT & Quench G->H I Extraction with Organic Solvent H->I J Wash, Dry, & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product K->L

Caption: General experimental workflow for copper-catalyzed cross-coupling reactions.

Considerations for the Difluoromethyl Group and Potential Side Reactions

The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the this compound. It may render the C-I bond more susceptible to oxidative addition. However, it can also affect the nucleophilicity of the pyrazole ring itself.

A common side reaction in cross-coupling reactions with iodo-heterocycles is deiodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[7] This can be minimized by careful selection of the catalyst, ligand, and base, as well as by controlling the reaction temperature. The use of bulky, electron-rich ligands can often favor the desired cross-coupling pathway over deiodination.[7]

Conclusion

The protocols outlined in this application note provide a solid foundation for the copper-catalyzed functionalization of this compound. These methods offer a practical and efficient means to access a wide variety of novel pyrazole derivatives for applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

Application Note & Protocol: A Scalable Pathway to 1-(Difluoromethyl)-4-iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Difluoromethyl)-4-iodo-1H-pyrazole derivatives are pivotal building blocks in modern medicinal and agrochemical research. The difluoromethyl group (CF₂H) acts as a lipophilic hydrogen bond donor, bioisosteric to hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.[1][2] The iodine atom at the C4 position provides a versatile synthetic handle for constructing complex molecular architectures via cross-coupling reactions.[3][4] However, scaling the synthesis of these intermediates from the bench to production presents significant challenges in regioselectivity, process safety, and purification. This guide provides a robust, two-step synthetic pathway optimized for scale-up, detailing expert insights into reaction mechanisms, process controls, and purification strategies.

Strategic Overview: A Two-Step Approach to the Target Scaffold

The most logical and industrially viable approach to multikilogram quantities of this compound involves a sequential two-step process. This strategy isolates the complexities of each transformation, allowing for optimized purification of the intermediate before proceeding to the final, often more sensitive, iodination step.

  • Step 1: N-Difluoromethylation of 1H-Pyrazole. This initial step introduces the crucial difluoromethyl moiety onto the pyrazole nitrogen. The primary challenge is controlling the reaction to favor N-alkylation and managing the gaseous nature of the most cost-effective difluoromethylating agents.

  • Step 2: Regioselective C4-Iodination. The second step involves the electrophilic iodination of the 1-(difluoromethyl)-1H-pyrazole intermediate. The key challenge here is achieving exclusive regioselectivity at the electron-rich C4 position of the pyrazole ring, avoiding the formation of other iodo-isomers.[3][4]

G cluster_0 Step 1: N-Difluoromethylation cluster_1 Step 2: Regioselective C4-Iodination Pyrazole 1H-Pyrazole DFM_Pyrazole 1-(Difluoromethyl)-1H-pyrazole Pyrazole->DFM_Pyrazole   NaH, NaI, 18-crown-6 or Phase Transfer Catalyst DFM_Reagent Difluoromethylating Agent (e.g., CHClF₂) DFM_Reagent->DFM_Pyrazole Final_Product This compound DFM_Pyrazole->Final_Product   MeCN, Reflux Iodination_Reagent Iodinating System (e.g., I₂ / CAN) Iodination_Reagent->Final_Product

Figure 1: Overall two-step synthetic workflow for scale-up.

Part 1: Scale-Up Synthesis of 1-(Difluoromethyl)-1H-pyrazole

Expertise & Rationale: Choosing the Right Difluoromethylation Method

The introduction of a difluoromethyl group onto a nitrogen heterocycle is a well-explored area, yet fraught with challenges for scale-up.[5][6] Polydentate azoles like pyrazole can lead to mixtures of N1 and N2 isomers, which are often difficult to separate due to very similar boiling points.[7]

While modern reagents like diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) offer mild reaction conditions, their cost is often prohibitive for large-scale manufacturing.[1] For industrial production, chlorodifluoromethane (CHClF₂, Freon 22) remains a highly effective and economical reagent. Its use, however, requires a robust reaction setup to handle a pressurized gas and a careful optimization to manage selectivity and safety. The use of a phase-transfer catalyst (PTC) or activating agents like sodium iodide and 18-crown-6 is crucial for achieving efficient conversion at moderate temperatures.[7]

Detailed Protocol 1: Kilogram-Scale Synthesis of 1-(Difluoromethyl)-1H-pyrazole

This protocol is designed for a 1 kg scale synthesis in a suitable pressure reactor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
1H-Pyrazole68.081.00 kg1.0
Sodium Hydride (60% in oil)40.000.65 kg1.1
Sodium Iodide (NaI)149.8975 g0.034
18-Crown-6264.32135 g0.035
Anhydrous DMF-8.0 L-
Chlorodifluoromethane (CHClF₂)86.47As required~1.5 - 2.0

Procedure:

  • Reactor Setup: Equip a 20 L jacketed pressure reactor with a mechanical stirrer, thermocouple, pressure gauge, gas inlet valve, and a vent line connected to a scrubber system. Ensure the system is completely dry and inerted with nitrogen.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous DMF (8.0 L).

  • Base Addition: Carefully add the sodium hydride (0.65 kg) portion-wise to the DMF while maintaining the internal temperature below 25 °C.

  • Pyrazole Addition: Slowly add a solution of 1H-pyrazole (1.00 kg) in anhydrous DMF (2.0 L) to the NaH suspension. A controlled evolution of hydrogen gas will be observed. Maintain the temperature at 20-25 °C. Stir for 1 hour after the addition is complete to ensure full deprotonation.

  • Catalyst Addition: Add sodium iodide (75 g) and 18-crown-6 (135 g) to the reaction mixture.

  • Difluoromethylation: Seal the reactor. Pressurize the reactor with chlorodifluoromethane (CHClF₂) to 3-4 bar. Heat the reactor jacket to 40 °C. The reaction is exothermic, and the internal temperature may rise. Maintain the internal temperature at 40-45 °C. The pressure will drop as the gas is consumed; maintain the pressure by feeding more CHClF₂.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (carefully vent and sample) and analyzing via GC-MS. The reaction is typically complete within 12-16 hours.

  • Work-up: Once complete, cool the reactor to 10 °C and carefully vent the excess CHClF₂ through the scrubber. Quench the reaction by slowly adding 5 L of ice-cold water.

  • Extraction: Transfer the mixture to a larger vessel and extract with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic layers and wash with water (2 x 4 L) and then with brine (1 x 4 L).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Scale-Up Purification: Fractional Distillation

The crude product will contain a mixture of the desired 1-(difluoromethyl)-1H-pyrazole and its isomer, 1-(difluoromethyl)-1H-pyrazole, along with residual solvent. Due to their close boiling points, efficient fractional distillation is the most effective method for separation on a large scale.[7]

  • Setup: Use a distillation column with a high number of theoretical plates (e.g., a packed column with Vigreux or Raschig rings).

  • Conditions: Perform the distillation under reduced pressure to lower the boiling points and prevent thermal degradation.

  • Expected Yield: 70-80% of purified 1-(difluoromethyl)-1H-pyrazole.

  • Quality Control: Confirm purity (>98%) and identity using ¹H NMR, ¹⁹F NMR, and GC-MS.

Part 2: Scale-Up Regioselective C4-Iodination

Expertise & Rationale: Achieving High C4-Selectivity

The C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to electrophilic attack.[3] Several iodinating systems can achieve this transformation, but for scale-up, the choice depends on efficiency, cost, and safety.

Figure 2: Rationale for C4-selective iodination.

While green methods like Iodine/H₂O₂ in water are attractive, they can be sluggish for pyrazoles bearing electron-withdrawing groups like the difluoromethyl moiety.[8] N-Iodosuccinimide (NIS) is highly effective but adds significant cost and waste streams on a large scale.[4][9] The system of molecular iodine (I₂) with Ceric Ammonium Nitrate (CAN) as a mild oxidant provides a robust, highly regioselective, and cost-effective solution that has been proven effective for this class of compounds.[10][11]

Detailed Protocol 2: Kilogram-Scale Synthesis of this compound

This protocol is designed for a 1.5 kg scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
1-(Difluoromethyl)-1H-pyrazole118.071.50 kg1.0
Ceric Ammonium Nitrate (CAN)548.237.66 kg1.1
Iodine (I₂)253.814.18 kg1.3
Acetonitrile (MeCN)-20 L-
Saturated aq. Na₂S₂O₃-~10 L-
Dichloromethane (DCM)-25 L-

Procedure:

  • Reactor Setup: Use a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel.

  • Reagent Charging: Charge the reactor with acetonitrile (20 L) and 1-(Difluoromethyl)-1H-pyrazole (1.50 kg). Begin stirring.

  • Addition of Iodinating Agents: Add Ceric Ammonium Nitrate (7.66 kg) and elemental iodine (4.18 kg) to the solution. The mixture will become a dark slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

  • Work-up: Dissolve the resulting residue in dichloromethane (25 L).

  • Quenching: Transfer the DCM solution to a larger vessel or extractor. Wash carefully with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the dark iodine color disappears from the organic layer. Multiple washes may be necessary.

  • Washing: Further wash the organic layer with water (2 x 10 L) and then brine (1 x 10 L).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Scale-Up Purification & Quality Control

The crude product is often a solid that can be purified effectively by recrystallization.

  • Recrystallization: A suitable solvent system is a mixture of ethanol and water or isopropanol and heptane.[12] Dissolve the crude solid in the minimum amount of hot solvent, then cool slowly to induce crystallization. Filter the purified solid and wash the filter cake with a small amount of cold solvent.

  • Expected Yield: 80-90% of purified this compound.

  • Quality Control: The final product's identity and purity (>99%) should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HPLC analysis. Melting point determination is also a key quality attribute.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-(difluoromethyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic campaigns. The electron-withdrawing nature of the difluoromethyl group presents unique challenges to this otherwise robust transformation. This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic framework to help you navigate these challenges and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why can Suzuki coupling of this compound be challenging?

A: The primary challenge stems from the electronic properties of the substrate. The potent electron-withdrawing difluoromethyl (CHF₂) group significantly influences the pyrazole ring, making the C4-iodine bond susceptible to specific side reactions. The main issues encountered are:

  • Deiodination (Hydrodehalogenation): This is the most common failure mode, where the iodine atom is replaced by hydrogen, leading to the formation of 1-(difluoromethyl)-1H-pyrazole as a major byproduct. This side reaction consumes the starting material and reduces the overall yield of the desired coupled product.[1][2]

  • Sluggish Oxidative Addition: While the C-I bond is generally reactive, the specific electronic environment can sometimes lead to a less efficient oxidative addition step with certain palladium catalysts.

  • Catalyst Inhibition: Unprotected N-H pyrazoles can sometimes coordinate to the palladium center and inhibit catalysis. While the N1 position is substituted in this case, the nitrogen at the 2-position can still interact with the metal center, potentially affecting reaction kinetics.[3]

Q2: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

A: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a new carbon-carbon bond between an organohalide and an organoboron compound.[4][5][6] The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole to form a Pd(II) complex.[6][7]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base.[8][9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) tm_complex->product boronate Ar'-B(OR)₂ boronate->tm_complex [Ar'B(OR)₂(OH)]⁻ base Base (e.g., K₂CO₃) base->boronate halide Ar-I (1-(CF₂H)-4-I-Pyrazole) halide->oa_complex Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree for Low Yield start Low Yield or Complex Mixture? check_sm Check for Starting Material by LC-MS/NMR start->check_sm Yes check_deiod Check for Deiodinated Byproduct (Mass = SM - 126) check_sm->check_deiod <50% SM sm_present High SM Remaining check_sm->sm_present >50% SM deiod_present Deiodination is Major Product check_deiod->deiod_present Yes sol_sm1 1. Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) sm_present->sol_sm1 sol_sm2 2. Increase Temperature (80°C -> 100°C) sol_sm1->sol_sm2 sol_sm3 3. Check Catalyst Activity (Use fresh precatalyst) sol_sm2->sol_sm3 sol_deiod1 1. Switch to Bulky Ligand (XPhos, SPhos, RuPhos) deiod_present->sol_deiod1 sol_deiod2 2. Use Modern Precatalyst (e.g., XPhos Pd G2) sol_deiod1->sol_deiod2 sol_deiod3 3. Consider Anhydrous Conditions (Toluene, K₃PO₄) sol_deiod2->sol_deiod3

References

Preventing dehalogenation in 1-(Difluoromethyl)-4-iodo-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic building block. The high reactivity of the carbon-iodine bond makes it an excellent substrate for cross-coupling reactions; however, this reactivity can also lead to undesired dehalogenation.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize side reactions and maximize yields.

The difluoromethyl group (-CF₂H) is a crucial motif in modern pharmaceuticals, acting as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability and binding affinity.[3][4][5] Successfully incorporating the this compound core into complex molecules via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is therefore of critical importance. This guide will help you navigate the synthetic challenges involved.

Part 1: Troubleshooting Common Issues

This section addresses the most common problems encountered during reactions with this compound in a direct question-and-answer format.

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of iodine and its replacement with hydrogen. What is this side reaction and why is it happening?

A: You are observing hydrodehalogenation, often referred to as deiodination.[6] This is a common side reaction in palladium-catalyzed cross-coupling processes where the iodine substituent is replaced by a hydrogen atom from a source in the reaction mixture (e.g., solvent, water, or the base itself). This byproduct, 1-(difluoromethyl)-1H-pyrazole, reduces the yield of your desired product and can complicate purification due to similar polarities.

The mechanism often involves the interception of a key palladium intermediate by a proton source before the desired cross-coupling can occur, or via radical pathways, especially given the relative weakness of the C-I bond.[7] Iodopyrazoles, in general, show a higher tendency for this side reaction compared to their bromo- or chloro-analogs.[2][6][8]

Q2: My Suzuki-Miyaura coupling is sluggish and produces a lot of the deiodinated pyrazole. How can I improve the outcome?

A: This is a classic challenge. The goal is to accelerate the rate of the desired catalytic cycle (specifically, reductive elimination to form the C-C bond) so that it outcompetes the deiodination pathway.

  • Primary Cause & Solution: Inappropriate Ligand Choice. Standard ligands like triphenylphosphine (PPh₃) can be inefficient for this substrate, especially at lower temperatures, leading to poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[9][10]

    • Action: Switch to bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to promote rapid reductive elimination, which is the final product-forming step. This acceleration is often sufficient to outpace the deiodination side reaction.[6]

  • Secondary Cause & Solution: Base and Temperature.

    • Action: Strong bases can sometimes promote dehalogenation. If you are using a strong base like NaOH or t-BuONa, consider switching to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ .[1][11] While higher temperatures can increase reaction rates, they can also accelerate decomposition and deiodination.[7] Try to find the minimum temperature required for efficient coupling with your optimized catalyst system, often in the 80-100 °C range.

Q3: I'm attempting a Sonogashira coupling, but deiodination is the major pathway. What are the key parameters to adjust?

A: Deiodination in Sonogashira couplings is often linked to the reaction conditions, particularly the presence of the copper co-catalyst and temperature.

  • Primary Cause & Solution: Catalyst System and Temperature. The standard Sonogashira reaction is performed with both palladium and copper(I) catalysts.[12][13] However, side reactions can be prevalent.

    • Action 1 (Strongly Recommended): Attempt a copper-free Sonogashira coupling . Many modern protocols have found that copper is not always necessary and its omission can lead to cleaner reactions with fewer byproducts.[14]

    • Action 2: Lower the reaction temperature. Many Sonogashira couplings of reactive aryl iodides can proceed efficiently at room temperature, which will significantly suppress the deiodination pathway.[12]

  • Secondary Cause & Solution: Base Selection.

    • Action: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[1][13] Ensure it is anhydrous and high-purity. The base serves to deprotonate the terminal alkyne, forming the key acetylide intermediate.[15]

Q4: How can I prevent dehalogenation during a Buchwald-Hartwig amination reaction?

A: Similar to Suzuki-Miyaura coupling, success in C-N bond formation relies heavily on the ligand choice to ensure the C-N reductive elimination step is fast and efficient.

  • Primary Cause & Solution: Ligand Choice.

    • Action: Employ bulky biaryl phosphine ligands. For C-N coupling, XPhos and RuPhos are particularly effective and have been shown to suppress dehalogenation.[6]

  • Secondary Cause & Solution: Base Selection.

    • Action: A strong, non-nucleophilic base is typically required for C-N coupling (e.g., NaOt-Bu, LHMDS). While necessary to deprotonate the amine, its concentration and type should be carefully considered as part of the overall optimization.

Part 2: Prophylactic Strategies & Protocol Optimization

Preventing dehalogenation starts with proper reaction design. The table and workflow below summarize the key choices you can make to favor the desired cross-coupling product.

Data Presentation: Influence of Reaction Parameters on Deiodination
ParameterCondition Favoring DeiodinationRecommended Condition for Cross-CouplingRationale
Pd Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)Accelerates reductive elimination, outcompeting the deiodination pathway.[6]
Base Strong, protic basesMilder, non-nucleophilic (e.g., K₂CO₃, K₃PO₄)Reduces the availability of protons that can lead to hydrodehalogenation.
Temperature High (>120 °C) / Prolonged heatingLowest effective temperature (often ≤ 100 °C)Minimizes thermal decomposition and radical-mediated deiodination.[7]
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., Dioxane, Toluene, DME)Eliminates a primary source of hydrogen atoms for the side reaction.[11]
Atmosphere Presence of air (Oxygen)Inert (Nitrogen or Argon)Prevents oxidative degradation of the catalyst and substrate.
Mandatory Visualization: Troubleshooting Workflow

Below is a decision-making workflow to guide your troubleshooting process when significant deiodination of this compound is observed.

G start Significant Deiodination Observed? reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) buchwald Buchwald-Hartwig reaction_type->buchwald C-N sol_suzuki1 Switch to Bulky Ligand (e.g., SPhos, XPhos) suzuki->sol_suzuki1 sol_sono1 Attempt Copper-Free Conditions sonogashira->sol_sono1 sol_buchwald1 Switch to Bulky Ligand (e.g., XPhos, RuPhos) buchwald->sol_buchwald1 sol_suzuki2 Use Milder Base (e.g., K2CO3, K3PO4) sol_suzuki1->sol_suzuki2 sol_suzuki3 Lower Temperature sol_suzuki2->sol_suzuki3 re_evaluate Re-evaluate & Purify sol_suzuki3->re_evaluate sol_sono2 Lower Temperature (Try Room Temp) sol_sono1->sol_sono2 sol_sono2->re_evaluate sol_buchwald2 Screen Non-Nucleophilic Bases sol_buchwald1->sol_buchwald2 sol_buchwald2->re_evaluate

Caption: Decision workflow for troubleshooting deiodination.

Experimental Protocols: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize deiodination.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[1]

  • Catalyst Addition:

    • In a glovebox or under a positive pressure of inert gas, add the palladium(II) precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 4-10 mol%).[1]

  • Solvent Addition and Degassing:

    • Add a degassed solvent system, typically a mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[1][11]

    • Seal the vessel and further degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to 90 °C under an inert atmosphere.[11]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Frequently Asked Questions (FAQs)

Q5: How does the N-difluoromethyl (-CF₂H) group affect the reactivity of the iodopyrazole?

A: The -CF₂H group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms.[3] This can influence the electronic properties of the pyrazole ring, potentially making the C-I bond more susceptible to oxidative addition. Additionally, the acidic proton on the -CF₂H group can participate in weak hydrogen bonding, which may alter the molecule's solubility and interactions with catalysts or solvents.[4][5][16] However, its presence does not fundamentally change the strategies required to prevent deiodination, which are primarily dictated by the C-I bond itself and the reaction conditions.

Q6: My this compound starting material appears to be decomposing on the shelf (developing a slight color). Is this normal and what should I do?

A: Yes, this can occur. Electron-rich aryl iodides can be sensitive to light and heat, leading to slow decomposition and the liberation of elemental iodine, which imparts a pink or brownish color.[7] This is exacerbated by the relatively weak carbon-iodine bond.

  • Action: Store the compound in a cool, dark place, preferably under an inert atmosphere. For best results, especially in sensitive or large-scale reactions, use freshly prepared or purified material.

Q7: Can I use radical scavengers to prevent dehalogenation?

A: If you suspect a radical-mediated dehalogenation mechanism is a significant contributor to your byproduct formation, adding a radical scavenger could be a useful diagnostic experiment.[17] Reagents like TEMPO or 1,4-benzoquinone can be added in small quantities. However, this is generally not a primary solution. The most robust and effective strategy is to optimize the core reaction parameters (catalyst, ligand, base, temperature) to favor the desired catalytic cycle, which is typically more efficient than trying to inhibit a minor radical pathway.

References

Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenges of Iodopyrazole Couplings

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds through the palladium and copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides.[1][2] While powerful, its application to N-heterocyclic substrates like iodopyrazoles presents a unique set of challenges that frequently lead to diminished yields.

Iodopyrazoles are electron-deficient and possess nitrogen lone pairs that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, these substrates can be susceptible to side reactions such as hydrodehalogenation (deiodination), where the iodo-substituent is replaced by a hydrogen atom, further eroding the yield of the desired product.[4]

This guide provides a structured, in-depth approach to troubleshooting and optimizing the Sonogashira coupling of iodopyrazoles, moving from high-level FAQs to detailed, mechanistically-grounded troubleshooting protocols.

Troubleshooting Decision Tree

Before diving into specific protocols, use this decision tree to quickly diagnose the most likely area of concern in your reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_conversion Is Starting Material Consumed? start->check_conversion side_products Are Side Products Observed? check_conversion->side_products Yes catalyst_issue Address Catalyst System: - Inactive Precatalyst - Ligand Choice - Catalyst Decomposition check_conversion->catalyst_issue No homocoupling_issue Minimize Homocoupling: - Exclude Oxygen - Consider Copper-Free - Slow Alkyne Addition side_products->homocoupling_issue Yes (Alkyne Dimer) deiodination_issue Prevent Deiodination: - Use Bulky Ligands - Lower Temperature - Milder Base side_products->deiodination_issue Yes (Deiodinated Pyrazole) reagent_issue Verify Reagent Quality: - Purity of Substrates - Anhydrous/Degassed Solvents - Fresh Amine Base side_products->reagent_issue No (Complex Mixture) conditions_issue Optimize Reaction Conditions: - Temperature - Solvent & Base - Atmosphere catalyst_issue->conditions_issue end_ok Successful Coupling catalyst_issue->end_ok conditions_issue->end_ok homocoupling_issue->end_ok deiodination_issue->end_ok reagent_issue->catalyst_issue reagent_issue->end_ok

Caption: A workflow to diagnose Sonogashira coupling issues.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of the iodopyrazole. Where do I start? A1: When a reaction fails completely, the most critical factors to investigate are the catalyst system's activity, the quality of the reagents, and the reaction atmosphere.[5]

  • Catalyst Activity: Ensure your palladium precatalyst is active. Pd(II) precatalysts like PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) species.[1] This process can be hindered by impurities.

  • Reagent Quality: The Sonogashira reaction is highly sensitive to moisture and oxygen. Use anhydrous, degassed solvents and ensure your amine base (e.g., triethylamine) is freshly distilled or from a recently opened bottle.[3]

  • Inert Atmosphere: Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling), which consumes your reagent and can complicate purification.[6][7] Ensure your reaction setup is rigorously purged with an inert gas like argon or nitrogen.[3]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I prevent this? A2: Alkyne homocoupling is a primary side reaction, especially in copper-catalyzed Sonogashira reactions.[1][7]

  • Strict Anaerobic Conditions: The primary cause is the presence of oxygen. Improve your degassing technique (e.g., use multiple freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[3][8]

  • Go Copper-Free: The copper(I) co-catalyst is a major contributor to this side reaction.[6] Switching to a copper-free protocol is often the most effective solution.[9][10][11]

  • Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.[3]

Q3: My main byproduct is the deiodinated pyrazole. What causes this and how can I fix it? A3: Deiodination (or hydrodehalogenation) is a common issue with electron-deficient heteroaryl halides.[4] It occurs when the organopalladium intermediate undergoes protonolysis or another decomposition pathway before reductive elimination.

  • Ligand Choice: This is the most critical parameter. Switch from standard ligands like PPh₃ to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[4][12] These ligands accelerate the rate-limiting reductive elimination step, which outcompetes the deiodination pathway.

  • Reaction Temperature: High temperatures can promote deiodination.[4] Try running the reaction at a lower temperature, even if it requires a longer reaction time.[3]

  • Base Selection: While a base is necessary, overly strong or nucleophilic bases can sometimes exacerbate the problem. If using an inorganic base, ensure it is non-nucleophilic. For amine bases, tertiary amines like Et₃N or DIPEA are standard.

Q4: I see a black precipitate forming in my reaction flask. What is it? A4: The formation of a black precipitate is almost always "palladium black," which is aggregated, catalytically inactive Pd(0) metal.[5] This indicates catalyst decomposition. This can be caused by impurities in the reagents or solvent, excessively high temperatures, or an inappropriate ligand that fails to stabilize the Pd(0) intermediates.[13] Addressing reagent purity and optimizing the ligand and temperature are key to preventing this.

In-Depth Troubleshooting Guides

Catalyst System Issues: The Heart of the Reaction

The choice and handling of the palladium catalyst, copper co-catalyst (if used), and ligand are paramount. The catalytic cycle involves multiple steps, and pyrazole's N-heterocyclic nature can interfere with any of them.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition (Ar-Pd(II)-I)L₂ pd0->pd_oxidative + Ar-I deactivation Catalyst Deactivation (Coordination by Pyrazole-N) pd0->deactivation pd_transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ pd_oxidative->pd_transmetal + Cu-C≡CR deiodination Deiodination (Side Reaction) pd_oxidative->deiodination pd_reductive Reductive Elimination pd_transmetal->pd_reductive pd_reductive->pd0 - Product product Ar-C≡CR pd_reductive->product cu_i Cu(I)I cu_alkyne π-Alkyne Complex cu_i->cu_alkyne + H-C≡CR cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide + Base cu_acetylide->cu_i + (Ar-Pd(II)-I)L₂

Caption: The Sonogashira catalytic cycle with key failure points for iodopyrazoles.

Problem: Catalyst Inhibition by Pyrazole Coordination

  • Causality: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to the palladium center and occupying sites needed for the catalytic cycle to proceed. This is a common deactivation pathway for cross-coupling reactions with N-heterocycles.[3]

  • Solution: Employ bulky ligands. Sterically demanding ligands, like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), create a crowded coordination sphere around the palladium atom.[12] This steric hindrance disfavors the binding of the pyrazole nitrogen while still allowing the smaller alkyne and aryl halide to participate in the reaction.

Problem: Slow Reductive Elimination Leading to Deiodination

  • Causality: Reductive elimination is the final, product-forming step. If this step is slow, the key (Ar-Pd(II)-Alkyne) intermediate has a longer lifetime, increasing the chance of undesired side reactions like deiodination.[4]

  • Solution: Use electron-rich ligands. Ligands that are strong sigma-donors increase the electron density on the palladium center. This increased electron density promotes the reductive elimination step, effectively accelerating product formation and minimizing the time available for side reactions.[4][12] The aforementioned bulky phosphine ligands are also highly electron-rich.

Ligand TypeExampleKey Advantage for Iodopyrazoles
Triarylphosphine PPh₃Standard, but often insufficient.
Bulky Trialkylphosphine P(t-Bu)₃Excellent for promoting reductive elimination; air-sensitive.
Biarylphosphine XPhos, SPhosState-of-the-art; provide both bulk and high electron density. Promotes fast catalysis and stabilizes intermediates.[12]
N-Heterocyclic Carbene (NHC) IPr, SIMesStrong σ-donors, can be highly effective alternatives to phosphines.[12]
Reaction Conditions: Fine-Tuning the Environment

The choice of base, solvent, and temperature can dramatically influence the outcome by affecting reagent solubility, catalyst stability, and the rates of competing reaction pathways.

Problem: Base-Induced Side Reactions or Poor Solubility

  • Causality: The base is required to deprotonate the terminal alkyne, forming the copper acetylide (in the classic reaction) or preparing it for reaction with the palladium complex (in copper-free variants).[6] However, an inappropriate base can cause substrate degradation or have poor solubility.

  • Solution: Screen a range of bases and solvents. While amine bases like Et₃N or DIPEA often double as the solvent, this is not always optimal.[1][14] Using a stronger, non-nucleophilic organic base like DBU or an inorganic base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO, Dioxane) can be highly effective, particularly for less reactive substrates.[3][15]

ParameterRecommendation for IodopyrazolesRationale
Solvent Screen: Dioxane, THF, DMF, DMSOPolar aprotic solvents generally perform well, but optimal choice is substrate-dependent.[15][16]
Base Screen: Et₃N, DIPEA, DBU, Cs₂CO₃Amine bases are standard. Inorganic bases can be effective in copper-free systems and may reduce side reactions.[3][14]
Temperature Start at RT, then gently heat (40-80 °C)Iodides are highly reactive and may not require high heat.[1] Elevated temperatures can increase side reactions like deiodination.[3][4] Monitor by TLC/LC-MS.
Copper vs. Copper-Free: A Critical Choice

The original Sonogashira protocol uses a Cu(I) co-catalyst (typically CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][12]

Problem: Copper-Mediated Homocoupling

  • Causality: The copper acetylide intermediate is highly susceptible to oxidative dimerization in the presence of oxygen, leading to the Glaser coupling byproduct.[6][7] This is often the primary source of yield loss and purification difficulty.

  • Solution: Implement a copper-free protocol. Modern advancements, particularly the use of highly active palladium/ligand systems, have made copper-free Sonogashira couplings highly efficient.[9][10][17] These protocols often require a stronger base to facilitate the direct reaction of the deprotonated alkyne with the palladium center, but they completely eliminate the primary pathway for homocoupling.

Optimized Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is a robust starting point for difficult iodopyrazole substrates, designed to minimize both homocoupling and deiodination.

  • Reaction Setup: To a flame-dried Schlenk flask, add the iodopyrazole (1.0 eq), Pd(OAc)₂ (2 mol %), and a bulky phosphine ligand such as XPhos (4.5 mol %).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed solvent (e.g., 1,4-dioxane). Add the terminal alkyne (1.2 - 1.5 eq).

  • Base Addition: Add an inorganic base such as Cs₂CO₃ (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Classic Copper-Co-Catalyzed Sonogashira Coupling

This protocol can be effective for highly reactive substrates where side reactions are less problematic. Rigorous exclusion of oxygen is critical.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol %), and CuI (4-10 mol %).[3]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 eq). The solvent and base must be thoroughly degassed via freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

References

Technical Support Center: Catalyst Selection for Efficient Coupling to 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 1-(difluoromethyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile building block.

The presence of the difluoromethyl group on the pyrazole ring introduces unique electronic properties that can influence catalyst performance and reaction outcomes. This guide provides field-proven insights to help you achieve efficient and reliable coupling results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate can often be traced back to several key factors: catalyst choice, base inefficiency, or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Catalyst System Inactivity: The combination of palladium precursor and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often benefit from more robust systems.[1]

    • Actionable Advice: Switch to a palladium(II) precatalyst such as Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos have demonstrated success in promoting the crucial reductive elimination step, which can be sluggish for electron-deficient pyrazoles.[2]

  • Inefficient Base: The base is essential for the transmetalation step. Poor solubility or inappropriate strength can stall the catalytic cycle.[3]

    • Actionable Advice: Ensure your base is finely powdered and anhydrous. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.[1][3] If you suspect solubility issues, consider switching to a stronger, more soluble base like K₃PO₄ or using a solvent system (e.g., dioxane/water) that aids in its dissolution.[2][3]

  • Suboptimal Reaction Temperature: While the C-I bond is reactive, the overall catalytic cycle may require thermal energy to proceed efficiently.

    • Actionable Advice: If you are running the reaction at a lower temperature (e.g., 80 °C), a careful increase to 100-120 °C may improve the reaction rate. Microwave heating can also be a powerful tool for rapid optimization of reaction temperature.[1][3]

Issue 2: Significant Deiodination Byproduct Formation

Question: My primary byproduct is the deiodinated 1-(difluoromethyl)-1H-pyrazole. How can I suppress this side reaction?

Answer: Deiodination, or hydrodehalogenation, is a common side reaction with iodopyrazoles, where the iodine is replaced by a hydrogen atom.[2] This competing pathway can be minimized by carefully selecting the catalyst system and reaction conditions.

Possible Causes and Solutions:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in dictating the relative rates of the desired cross-coupling and undesired deiodination.

    • Actionable Advice: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination, allowing the desired product to form before deiodination can occur.[2]

  • Protic Solvents or Reagents: Sources of protons in the reaction mixture can facilitate the deiodination pathway.

    • Actionable Advice: If you are using a protic solvent like an alcohol, switch to an anhydrous aprotic solvent such as 1,4-dioxane, toluene, or THF.[2] Ensure all reagents, including the base and coupling partner, are anhydrous.

  • High Reaction Temperature: Elevated temperatures can sometimes favor the deiodination pathway.

    • Actionable Advice: Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance.

Issue 3: Poor Results in Buchwald-Hartwig Amination

Question: I am struggling to couple this compound with an aliphatic amine using Buchwald-Hartwig conditions. What catalyst system should I be using?

Answer: The Buchwald-Hartwig amination of 4-halopyrazoles, especially with aliphatic amines, can be challenging. Success often hinges on the right combination of catalyst, ligand, and base, and sometimes even the choice of metal catalyst.

Possible Causes and Solutions:

  • Ineffective Palladium Catalyst System: Standard palladium catalysts may not be suitable for this transformation, particularly with alkylamines that possess β-hydrogens, as this can lead to β-hydride elimination.

    • Actionable Advice: For amines lacking a β-hydrogen, a Pd(dba)₂/tBuDavePhos system has shown promise.[4][5] However, for alkylamines with β-hydrogens, a copper-catalyzed system may be more effective.[4]

  • Base Selection: A strong, non-nucleophilic base is typically required for C-N bond formation.

    • Actionable Advice: Strong bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The optimal base may need to be screened for your specific amine.[2]

  • Consider a Copper Catalyst: For challenging couplings with alkylamines possessing β-hydrogens, a copper-catalyzed approach can be a viable alternative.

    • Actionable Advice: A CuI-mediated coupling has been shown to be effective for the amination of 4-iodo-1H-1-tritylpyrazole with alkylamines that have β-hydrogens.[4]

Issue 4: Sonogashira Coupling Failure: Homocoupling Dominates

Question: In my Sonogashira coupling attempt, I am primarily observing the homocoupling of my terminal alkyne (Glaser coupling) instead of the desired cross-coupling product. What is causing this and how can I fix it?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst under aerobic conditions.[6]

Possible Causes and Solutions:

  • Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of the alkyne.

    • Actionable Advice: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.

  • Inappropriate Base: The choice of base can influence the extent of side reactions.

    • Actionable Advice: For copper-co-catalyzed reactions, consider using a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[2]

  • Switch to Copper-Free Conditions: To completely avoid copper-mediated homocoupling, a copper-free Sonogashira protocol is an excellent alternative.

    • Actionable Advice: Employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with an amine base in a suitable solvent. This approach eliminates the possibility of Glaser coupling.[7]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is a good starting point for most coupling reactions with this compound?

A1: For general screening, a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust starting point.[1][2] Pre-formed catalysts like XPhos Pd G2 can also be very effective.[1] For Sonogashira couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often successful choice.[8][9]

Q2: What role does the difluoromethyl group play in these coupling reactions?

A2: The electron-withdrawing nature of the difluoromethyl (CHF₂) group can decrease the electron density of the pyrazole ring. This can make the C4-iodine bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in many cross-coupling catalytic cycles. However, it can also make the subsequent reductive elimination step more challenging. This is why the choice of a bulky, electron-donating ligand is often crucial to promote the final bond-forming step.

Q3: Can I use 1-(difluoromethyl)-4-bromo-1H-pyrazole instead of the iodo- a nalog?

A3: Yes, the corresponding bromo-pyrazole can often be used. However, the carbon-iodine bond is generally more reactive towards oxidative addition than the carbon-bromine bond.[7] Therefore, reactions with the bromo-pyrazole may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more activating ligands.[10] In some cases, the bromo-analog may even provide a better yield by minimizing side reactions like dehalogenation.[2]

Q4: Are there any specific safety precautions I should take when working with these reagents?

A4: Standard laboratory safety practices should always be followed. Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data and Protocols

Table 1: Recommended Catalyst Systems for Common Coupling Reactions
Coupling ReactionPalladium PrecursorRecommended Ligand(s)Typical Base(s)Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd(dba)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃1,4-Dioxane, Toluene, DME (often with water)
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, DIPEATHF, DMF
Buchwald-Hartwig Amination Pd(dba)₂tBuDavePhos, XPhos, RuPhosKOtBu, NaHMDS, LiHMDSToluene, Dioxane
Heck Pd(OAc)₂P(OEt)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile

Note: This table provides general recommendations. Optimal conditions may vary depending on the specific coupling partners.

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and a non-nucleophilic base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Add degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe. Stir the reaction mixture at room temperature for 5 minutes.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.[2]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to avoid alkyne homocoupling.

  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction Setup: Evacuate the tube and backfill with an inert gas. Repeat this cycle three times. Add degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv).

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalytic Cycles and Competing Deiodination Pathway

G cluster_0 Desired Coupling Pathway cluster_1 Undesired Deiodination Pathway Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I L'n Ar-Pd(II)-I L'n Pd(0)Ln->Ar-Pd(II)-I L'n Oxidative Addition (Ar-I) Ar-Pd(II)-I L'n_2 Ar-Pd(II)-I L'n Ar-Pd(II)-R L'n Ar-Pd(II)-R L'n Ar-Pd(II)-I L'n->Ar-Pd(II)-R L'n Transmetalation (R-B(OR)2) Ar-Pd(II)-R L'n->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R L'n->Ar-R Product Ar-H Ar-H Ar-Pd(II)-I L'n_2->Ar-H Protonolysis/ Hydride Source

Caption: Competing pathways in palladium-catalyzed cross-coupling of 4-iodopyrazoles.

Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst change_catalyst Switch to Pd(OAc)2 with a bulky ligand (SPhos, XPhos) check_catalyst->change_catalyst No check_base Is the base effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger/more soluble base (K3PO4, Cs2CO3) check_base->change_base No check_temp Is the temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (e.g., 100-120 °C) check_temp->increase_temp No check_deiodination Significant deiodination? check_temp->check_deiodination Yes increase_temp->check_deiodination optimize_deiodination Use bulky ligand, aprotic solvent, lower temperature check_deiodination->optimize_deiodination Yes success Improved Yield check_deiodination->success No optimize_deiodination->success

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

Improving regioselectivity in the synthesis of substituted difluoromethylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselectivity in Difluoromethylpyrazole Synthesis

Welcome to the technical support center for the synthesis of substituted difluoromethylpyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of controlling regioselectivity in pyrazole synthesis. This common hurdle arises from the reaction of an unsymmetrical difluoromethyl-containing 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to a mixture of two regioisomers.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired regioisomeric outcome with high fidelity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems related to poor regioselectivity.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is the most common challenge, indicating that the nucleophilic attack of the hydrazine has little to no preference for either carbonyl group of the 1,3-dicarbonyl precursor.

Potential Causes & Solutions:

  • Insufficient Electronic Differentiation: The electronic character of the two carbonyls in your difluoromethylated 1,3-diketone is too similar. The CF₂H group is electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon, but this effect may not be sufficient to direct the reaction completely.

    • Solution A: Modify Reaction Solvent. This is often the most effective and straightforward parameter to adjust. Standard solvents like ethanol can lead to poor regioselectivity. Switching to a more specialized solvent can dramatically alter the outcome. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are exceptionally effective.[1] These solvents act as strong hydrogen bond donors, selectively activating the more electron-deficient carbonyl (adjacent to the CF₂H group) and facilitating a stepwise reaction pathway, thereby enhancing regioselectivity.[1]

    • Solution B: Adjust Reaction pH. The regiochemical outcome can be highly dependent on pH.[2] Under acidic conditions (e.g., using acetic acid or a catalytic amount of HCl), the less nucleophilic nitrogen of an arylhydrazine can be protonated, altering its reactivity profile. Conversely, neutral or basic conditions may favor attack by the more nucleophilic nitrogen. A systematic screen of pH conditions is recommended.

  • Thermodynamic Equilibrium: The reaction conditions may allow for the equilibration of intermediates or even the final products, leading to a thermodynamic mixture.

    • Solution: Lower the Reaction Temperature. Running the reaction at a lower temperature can favor the kinetically controlled product, which may be a single regioisomer. If the reaction is sluggish at lower temperatures, catalyst addition may be necessary.

Issue 2: The major product is the undesired regioisomer.

This indicates that the reaction is selective, but for the wrong isomer. This often happens when steric factors override electronic factors.

Potential Causes & Solutions:

  • Steric Hindrance: A bulky substituent on your hydrazine (e.g., a sterically demanding aryl group) may preferentially attack the less sterically hindered carbonyl, even if it is less electrophilic.[2]

    • Solution A: Change the Hydrazine Reagent. If synthetically feasible, consider using a smaller or electronically different hydrazine derivative.

    • Solution B: Leverage Solvent Effects. As described in Issue 1, the use of HFIP or TFE can enhance the electronic preference for the carbonyl adjacent to the CF₂H group, potentially overriding the steric bias.[1]

  • Reaction Mechanism Shift: The dominant reaction pathway may favor the undesired isomer under your current conditions.

    • Solution: Explore Catalysis. The use of specific catalysts can promote alternative mechanistic pathways. For instance, silver triflate (AgOTf) has been shown to catalyze the rapid and highly regioselective formation of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines, suggesting its potential applicability to difluoromethyl analogs.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that determines regioselectivity in pyrazole synthesis?

A1: The regioselectivity is determined by the initial nucleophilic attack of one of the two nitrogen atoms of the substituted hydrazine onto one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[2] This is followed by cyclization and dehydration. The outcome is a complex interplay of electronic effects (the relative electrophilicity of the carbonyls), steric effects (hindrance around the carbonyls and on the hydrazine), and reaction conditions (solvent, pH, temperature) that stabilize one transition state over the other.[2]

Q2: How do fluorinated solvents like TFE and HFIP improve regioselectivity so dramatically?

A2: Fluorinated alcohols have unique properties. They are highly polar, have strong hydrogen bond donating ability, and are weakly nucleophilic.[1] In the context of pyrazole synthesis, they are believed to preferentially solvate and activate the more electrophilic carbonyl group (the one adjacent to the electron-withdrawing CF₂H group) through hydrogen bonding. This enhanced electrophilicity directs the initial attack of the hydrazine, leading to a significant improvement in regioselectivity in favor of the 5-aryl-3-difluoromethylpyrazole isomer.[1]

Q3: How can I reliably determine the structure of my pyrazole regioisomers?

A3: Unambiguous structural characterization is critical. While chromatography (TLC, HPLC) can separate the isomers, spectroscopic methods are required for identification.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring proton (C4-H) and carbons will differ between isomers.

    • ¹⁹F NMR: The difluoromethyl group provides a distinct signal. The ¹H-¹⁹F coupling constant (J_HF) can sometimes provide clues.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is often definitive. An NOE correlation between the protons of the N1-substituent and the protons of the C5-substituent confirms one regioisomer, whereas an NOE between the N1-substituent and the C3-CF₂H proton would indicate the other.[4]

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can show long-range couplings (2-3 bonds) between protons and carbons. For example, observing a correlation from the N1-substituent's protons to the C5 carbon of the pyrazole ring is strong evidence for that specific regioisomeric structure.[5]

Q4: Are there alternative synthetic strategies to avoid regioselectivity issues altogether?

A4: Yes, several strategies can bypass the classic condensation of unsymmetrical diketones.

  • [3+2] Cycloadditions: These reactions can offer high regioselectivity. For example, the reaction of a difluoroacetohydrazonoyl bromide (a 1,3-dipole precursor) with an alkyne or activated alkene can form the pyrazole ring with a predictable orientation.[6]

  • Post-Modification of the Pyrazole Core: One could start with a pre-formed, symmetrically substituted pyrazole and then introduce the difluoromethyl group. Direct C-H difluoromethylation is challenging but an area of active research.[7] A more common approach is N-difluoromethylation of an NH-pyrazole using reagents like bromodifluoromethane (BrCF₂H) or other difluoromethylating agents.[8][9][10]

  • Synthesis from Different Building Blocks: Using precursors like acetylenic ketones and hydrazines can also provide high regioselectivity, often affording a single isomer in excellent yield.[11]

Data & Protocols

Table 1: Effect of Solvent on Regioselectivity

The following table summarizes typical results for the reaction of 1-(aryl)-4,4-difluoro-1,3-butanedione with phenylhydrazine, demonstrating the profound impact of solvent choice.

EntrySolventTemperature (°C)Ratio (5-Aryl-3-CF₂H : 3-Aryl-5-CF₂H)Reference
1Ethanol80~ 55 : 45[1]
2Toluene110~ 60 : 40General
3TFE80> 95 : 5[1]
4HFIP60> 99 : 1[1]

Data are representative and synthesized from typical outcomes reported in the literature.

Experimental Protocol: Regioselective Synthesis using HFIP

This protocol describes a general procedure for the highly regioselective synthesis of 1,5-disubstituted-3-difluoromethylpyrazoles.

Materials:

  • 1-(Aryl)-4,4-difluoro-1,3-butanedione (1.0 equiv)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-(aryl)-4,4-difluoro-1,3-butanedione (1.0 equiv).

  • Solvent and Reagent Addition: Add HFIP to dissolve the starting material (to a concentration of ~0.2 M). Begin stirring the solution. Add the substituted hydrazine (1.1 equiv) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic HFIP by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired regioisomer.

  • Characterization: Confirm the structure and regiochemistry of the purified product using NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D NOESY/HMBC).

Visual Guides

Reaction Mechanism & Regioselectivity

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone (R¹-CO-CH₂-CO-CF₂H) Attack_A Attack at CO-CF₂H Diketone->Attack_A Path A (Electronically Favored) Attack_B Attack at CO-R¹ Diketone->Attack_B Path B (Sterically Favored/Default) Hydrazine Substituted Hydrazine (R²-NH-NH₂) Hydrazine->Attack_A Hydrazine->Attack_B Isomer_A Desired Regioisomer (3-CF₂H, 5-R¹) Attack_A->Isomer_A Cyclization & Dehydration Isomer_B Undesired Regioisomer (5-CF₂H, 3-R¹) Attack_B->Isomer_B Cyclization & Dehydration Control_A Promoted by: - HFIP/TFE Solvents - Acidic pH Control_A->Attack_A Control_B Favored in: - Non-polar solvents - With bulky R² Control_B->Attack_B

Caption: Mechanism showing the two competing pathways in pyrazole synthesis.

Troubleshooting Workflow

G Start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) Check_Solvent Is the solvent Ethanol or Toluene? Start->Check_Solvent Switch_Solvent Action: Switch to HFIP or TFE. Monitor reaction at 60-80°C. Check_Solvent->Switch_Solvent Yes Check_pH Is the reaction run under strictly neutral conditions? Check_Solvent->Check_pH No Final_Check Re-evaluate results. Is regioselectivity >95:5? Switch_Solvent->Final_Check Modify_pH Action: Screen acidic conditions (e.g., cat. AcOH, HCl). Check_pH->Modify_pH Yes Check_Sterics Is the hydrazine substituent (R²) bulky? Check_pH->Check_Sterics No Modify_pH->Final_Check Steric_Issue Insight: Steric hindrance may be overriding electronic control. Check_Sterics->Steric_Issue Yes Check_Sterics->Final_Check No Steric_Issue->Switch_Solvent Use HFIP/TFE to boost electronic effect Success Success: Proceed with purification and characterization. Final_Check->Success Yes Alternative Consider Alternative Strategy: [3+2] Cycloaddition or Post-synthesis Modification. Final_Check->Alternative No

Caption: A decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-(difluoromethyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a special focus on the critical role of ligand selection. The unique electronic properties of the difluoromethyl group and the coordination chemistry of the pyrazole ring present specific challenges and opportunities in reaction design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical when working with this compound?

A1: Ligand selection is paramount for several reasons. Firstly, the pyrazole moiety itself can act as a ligand and potentially inhibit the palladium catalyst by coordinating to the metal center, leading to catalyst deactivation.[1] Bulky ligands can sterically shield the palladium, preventing this unwanted interaction. Secondly, the electron-withdrawing nature of the difluoromethyl (CHF₂) group influences the electronics of the pyrazole ring, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The ligand's electronic and steric properties must be finely tuned to promote the desired transformation efficiently.[2][3]

Q2: My this compound has an unprotected N-H. Is this a problem?

A2: Yes, an unprotected N-H on the pyrazole ring can be highly problematic. The acidic proton can react with bases in the reaction mixture, and the resulting pyrazolate anion can act as a bridging ligand, leading to the formation of inactive palladium species.[4] Furthermore, the N-H group can participate in side reactions, such as N-arylation in Buchwald-Hartwig aminations, leading to the formation of undesired byproducts.[4] It is highly recommended to protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl, or a simple alkyl or aryl group) before attempting cross-coupling reactions at the 4-position.[5]

Q3: What is the general reactivity trend for 4-halopyrazoles in palladium-catalyzed cross-coupling reactions?

A3: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is largely dictated by the strength of the carbon-halogen bond. The general trend follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[6] Consequently, 4-iodopyrazoles are the most reactive substrates, readily undergoing oxidative addition to the Pd(0) catalyst.[7] This high reactivity makes this compound an excellent starting material for a wide range of coupling reactions.

Q4: Are N-heterocyclic carbene (NHC) ligands a good choice for these reactions?

A4: N-heterocyclic carbene (NHC) ligands can be an excellent choice. They are strong σ-donors, which can enhance the rate of oxidative addition, even with more challenging substrates. Their steric bulk can also promote the reductive elimination step and stabilize the active catalytic species, preventing decomposition.[8] For electron-deficient substrates like this compound, the strong donating ability of NHCs can be particularly beneficial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution(s)
Inactive Catalyst Use a fresh batch of catalyst or a pre-catalyst for more reliable generation of the active Pd(0) species. Ensure your solvent is thoroughly degassed, as oxygen can deactivate the catalyst.[9]
Catalyst Inhibition by Pyrazole If using an N-H unprotected pyrazole, protect the nitrogen before the coupling reaction. If the pyrazole is N-substituted, consider using a bulkier ligand to prevent coordination of the pyrazole nitrogen to the palladium center.
Poor Ligand Choice Screen a variety of ligands with different steric and electronic properties. For Suzuki and difluoromethylation reactions, bulky biaryl phosphines (e.g., SPhos, XPhos) or ligands with a wide bite angle (e.g., Xantphos, DPEPhos) are often effective.[10] For Heck reactions, phosphites like P(OEt)₃ have shown promise with 4-iodopyrazoles.[5]
Inappropriate Base or Solvent The choice of base is critical and depends on the specific coupling reaction. Test a range of bases, from strong organic bases (e.g., NaOtBu) to weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄). The solvent should be anhydrous and capable of dissolving all reaction components. Toluene and dioxane are common choices.
Suboptimal Temperature Gradually increase the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Monitor the reaction for the formation of palladium black, which indicates catalyst precipitation.[11]
Issue 2: Formation of Side Products
Potential Cause Recommended Solution(s)
Hydrodehalogenation This side reaction, where the iodo group is replaced by a hydrogen, can occur, especially in the presence of water or other protic sources. Ensure strictly anhydrous conditions. The choice of ligand can also influence the extent of this side reaction.[12]
Homocoupling of Coupling Partner In Suzuki reactions, homocoupling of the boronic acid can occur. This can be minimized by the slow addition of the boronic acid or by using a different base or solvent system.
N-Arylation of Pyrazole As mentioned, if your pyrazole has an unprotected N-H, it can undergo competing N-arylation. Protecting the pyrazole nitrogen is the most effective solution.[4]
Issue 3: Poor Reproducibility
Potential Cause Recommended Solution(s)
Inconsistent Catalyst Activation Switch to a palladium pre-catalyst for more consistent generation of the active catalytic species.[9]
Air or Moisture Sensitivity Ensure all reagents are dry and solvents are properly degassed. Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).
Stirring Issues on Scale-Up Ensure efficient stirring, especially when using dense inorganic bases that can settle at the bottom of the reaction vessel.

Data Presentation: Ligand Performance in Palladium-Catalyzed Reactions of 4-Iodopyrazoles

The following table summarizes the performance of various ligands in different palladium-catalyzed cross-coupling reactions involving 4-iodopyrazole derivatives. Note that while some data is for the specific substrate of interest, other data points are from closely related 4-iodopyrazole systems and serve as a good starting point for optimization.

Reaction Type Substrate Ligand Catalyst Base Solvent Temp (°C) Yield (%) Reference
Difluoromethylation4-iodo-1-(4-methoxyphenyl)-1H-pyrazoleDPEPhosPd(dba)₂-Toluene8080[10]
Difluoromethylation4-iodo-1-(4-methoxyphenyl)-1H-pyrazoleXantphosPd(dba)₂-Toluene8060[10]
Suzuki-Miyaura4-iodo-1-methyl-1H-pyrazolePPh₃Pd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)High[7]
Buchwald-Hartwig4-Bromo-1-trityl-1H-pyrazoletBuDavePhosPd(dba)₂K₃PO₄Xylene160 (MW)High[13]
Sonogashira1-Ethyl-4-iodo-5-methyl-1H-pyrazolePPh₃Pd(PPh₃)₂Cl₂/CuIEt₃NDMFRTGood[14]
Heck1-Trityl-4-iodo-1H-pyrazoleP(OEt)₃Pd(OAc)₂Et₃NDMF10095[5]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • 1,4-Dioxane (or DME)

  • Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Fresh? Pre-catalyst?) start->check_catalyst check_ligand Screen Ligands (Bulky? Wide bite angle?) check_catalyst->check_ligand Catalyst OK success Improved Yield check_catalyst->success New Catalyst Works check_conditions Optimize Conditions (Base, Solvent, Temp) check_ligand->check_conditions Ligand OK check_ligand->success New Ligand Works check_protection Is Pyrazole N-H Protected? check_conditions->check_protection Conditions OK check_conditions->success Optimized Conditions Work check_protection->success Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Overcoming Poor Solubility of 1-(Difluoromethyl)-4-iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Researchers, scientists, and drug development professionals often encounter significant challenges with the poor aqueous solubility of 1-(difluoromethyl)-4-iodo-1H-pyrazole derivatives.[1][2] This class of compounds holds considerable promise in various therapeutic areas, including as IRAK inhibitors for autoimmune diseases, inflammatory conditions, and cancer.[3][4] However, their inherent low solubility can impede reliable results in biological assays and complicate the development of effective drug formulations.[5][6]

This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues. Through a detailed troubleshooting guide and frequently asked questions (FAQs), this document offers practical, evidence-based strategies to enhance the solubility and bioavailability of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue Potential Cause Troubleshooting Steps & Optimization Expected Outcome
My this compound derivative precipitates out of my aqueous assay buffer upon addition from a DMSO stock. "Fall-out" from a concentrated DMSO stock solution due to the compound's low aqueous solubility.[5]1. Minimize DMSO Concentration: Lower the final percentage of DMSO in the assay buffer. Ideally, this should be kept at or below 1%.[5]2. Serial Dilution: Instead of a single large dilution from a high-concentration stock, perform serial dilutions in the assay buffer.[5]3. Pre-warm Buffer: Gently pre-warm the assay buffer before adding the compound stock solution to potentially increase solubility.[5]Minimized or eliminated precipitation upon addition of the DMSO stock, leading to a homogenous assay solution.
The compound appears to be soluble initially but crashes out of solution during incubation or over time. The compound's solubility is pH-dependent, and the assay buffer pH is not optimal.[1] The compound may exist in a supersaturated state that is not stable long-term.1. Determine pKa: If not known, determine the pKa of your specific derivative. Pyrazole moieties can have ionizable groups.[1]2. pH Adjustment: Adjust the pH of your assay buffer. For acidic compounds, increasing the pH generally enhances solubility, while for basic compounds, a lower pH is often beneficial.[]3. Use of Buffers: Employ a buffer system that maintains a stable pH throughout the experiment.Improved long-term stability of the compound in the assay buffer, preventing precipitation during the course of the experiment.
Even at low DMSO concentrations and optimal pH, the compound's solubility is too low for the desired assay concentration. Low intrinsic aqueous solubility of the compound's crystalline form.[2]1. Co-solvent Systems: Introduce a water-miscible co-solvent other than DMSO, such as ethanol, propylene glycol, or PEG 400, into the final assay buffer.[]2. Cyclodextrin Complexation: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[8][9][10]3. Amorphous Solid Dispersions: For formulation development, consider preparing an amorphous solid dispersion (ASD) with a suitable polymer carrier.[11][12]A significant increase in the achievable concentration of the compound in the aqueous medium, allowing for more accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the principles behind the troubleshooting steps and offers a broader understanding of solubility enhancement strategies.

Q1: What are the primary factors contributing to the poor solubility of this compound derivatives?

A1: The poor solubility of these derivatives is a multifactorial issue stemming from their molecular structure. The pyrazole ring, while offering desirable pharmacological properties, can contribute to low solubility due to its aromaticity and potential for intermolecular interactions.[2][13] Key factors include:

  • High Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, can result in a highly stable crystal lattice.[2] A significant amount of energy is then required for a solvent to break down this lattice and dissolve the compound.

  • Hydrophobicity: The presence of the iodo- and difluoromethyl groups increases the lipophilicity (hydrophobicity) of the molecule, reducing its affinity for aqueous media.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[14][15] A more thermodynamically stable polymorph will generally exhibit lower solubility.[16]

Q2: How can I systematically approach solubility improvement for my specific derivative?

A2: A systematic, tiered approach is recommended. Start with the simplest and most readily available methods before moving to more complex formulation strategies.

Solubility_Workflow A Start: Poorly Soluble This compound Derivative B Tier 1: Simple Adjustments A->B C pH Optimization & Co-solvent Screening B->C Quick & accessible D Tier 2: Solubilization Excipients C->D If insufficient K End: Solubilized Derivative for In Vitro / In Vivo Studies C->K If sufficient E Cyclodextrin Complexation D->E F Surfactant Micellization D->F G Tier 3: Advanced Formulation E->G If further enhancement needed E->K If sufficient F->G If further enhancement needed F->K If sufficient H Amorphous Solid Dispersions (ASDs) G->H I Nanosuspensions G->I J Lipid-Based Formulations G->J H->K I->K J->K

Caption: A tiered workflow for solubility enhancement.

Q3: Can you provide a more detailed explanation of co-solvents and how to use them effectively?

A3: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system to be more favorable for dissolving hydrophobic compounds.[17] They work by reducing the dielectric constant of water and disrupting its hydrogen-bonding network, which in turn reduces the energy required to create a cavity for the solute molecule.[]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)< 1% (in assays)Potent solvent, but can have biological effects at higher concentrations.
Ethanol1-20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)5-40%Often used in oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)10-50%A non-volatile liquid polymer with low toxicity.

Experimental Protocol for Co-solvent Screening:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrazole derivative in 100% of each co-solvent to be tested (e.g., 10 mg/mL in DMSO, Ethanol, PG, and PEG 400).

  • Aqueous Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Titration: In separate vials of the aqueous buffer, add increasing volumes of the co-solvent stock solution while vortexing.

  • Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, visible particles).

  • Equilibration & Quantification: Allow the clear solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature. After equilibration, centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the percentage of co-solvent to determine the optimal co-solvent and its effective concentration range.

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[9][18] They can encapsulate poorly water-soluble "guest" molecules, like your pyrazole derivative, within their central cavity, forming a water-soluble "inclusion complex."[8][19] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility.[10]

Cyclodextrin_Complexation cluster_0 In Aqueous Solution cluster_1 Result Drug Poorly Soluble Pyrazole Derivative Complex Water-Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex encapsulates Outcome Enhanced Apparent Aqueous Solubility Complex->Outcome

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocol for Cyclodextrin Complexation:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Equilibrium Solubility Study: Add an excess amount of your pyrazole derivative to each cyclodextrin solution.

  • Incubation: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Processing: After incubation, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Phase Solubility Diagram: Plot the solubility of the pyrazole derivative as a function of the cyclodextrin concentration. The slope of this "phase solubility diagram" can provide information about the stoichiometry and stability of the inclusion complex.

Q5: For long-term drug development, what are the most promising advanced formulation strategies?

A5: For preclinical and clinical development, more robust formulation strategies are often necessary to ensure adequate bioavailability. Two of the most effective approaches are amorphous solid dispersions and nanosuspensions.

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a polymer matrix.[11][12] The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to significantly increased apparent solubility and faster dissolution rates.[20][21] The polymer carrier serves to stabilize the amorphous drug and prevent it from recrystallizing.[11]

    • Common Preparation Methods: Spray drying and hot-melt extrusion are scalable techniques used to produce ASDs.[20][22]

  • Nanosuspensions: This approach involves reducing the particle size of the crystalline drug to the sub-micron (nanometer) range.[23] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn leads to a faster dissolution rate.[24][25] Nanosuspensions are stabilized using surfactants or polymers to prevent particle aggregation.[26]

    • Common Preparation Methods: Media milling (a "top-down" approach) and high-pressure homogenization are common techniques for producing nanosuspensions.[24][27]

Conclusion

Overcoming the poor solubility of this compound derivatives is a critical step in unlocking their full therapeutic potential. By systematically applying the troubleshooting and formulation strategies outlined in this guide—from simple adjustments in pH and co-solvents to advanced techniques like cyclodextrin complexation and the preparation of amorphous solid dispersions—researchers can significantly enhance the solubility, dissolution, and ultimate bioavailability of these promising compounds. A thorough understanding of the underlying physicochemical principles is essential for selecting the most appropriate and effective method for your specific derivative and experimental needs.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Difluoromethyl)-4-iodo-1H-pyrazole and 4-bromo-1-(difluoromethyl)-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. The 4-halo-1-(difluoromethyl)-1H-pyrazole scaffold is of particular importance, as the difluoromethyl group can serve as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability and membrane permeability.[1] This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 1-(difluoromethyl)-4-iodo-1H-pyrazole and its bromo- counterpart, 4-bromo-1-(difluoromethyl)-1H-pyrazole, in palladium-catalyzed cross-coupling reactions.

Introduction: The Difluoromethyl Pyrazole Moiety in Medicinal Chemistry

Fluorinated pyrazoles are privileged structures in medicinal chemistry, appearing in a wide range of pharmaceuticals and agrochemicals.[2][3] The difluoromethyl (CHF₂) group, in particular, offers a unique combination of electronic properties and lipophilicity that can significantly improve the pharmacokinetic profile of a drug candidate.[1][4] Consequently, efficient methods for the functionalization of difluoromethylated pyrazole cores are highly sought after. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for this purpose, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.[5][6][7] This guide will dissect the reactivity differences between the iodo- and bromo- derivatives of 1-(difluoromethyl)-1H-pyrazole, providing a rationale for choosing the optimal reagent for a given transformation.

Physicochemical Properties and Inherent Reactivity

The fundamental difference in reactivity between the iodo- and bromo-pyrazoles stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, resulting in a lower bond dissociation energy (BDE). This directly translates to a lower energy barrier for the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.

PropertyThis compound4-bromo-1-(difluoromethyl)-1H-pyrazole
CAS Number 1041205-43-9[2]956477-67-1
Molecular Formula C₄H₃F₂IN₂[2]C₄H₃BrF₂N₂
Molecular Weight 243.98 g/mol [2]196.98 g/mol
Appearance SolidLiquid
C-X Bond Dissociation Energy (Aryl) ~213 kJ/mol (C-I)[8]~285 kJ/mol (C-Br)[8]

The significantly lower BDE of the C-I bond suggests that This compound will generally be more reactive and require milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) compared to its bromo- analog.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The higher reactivity of the C-I bond in this compound makes it the preferred substrate for this transformation, especially when dealing with thermally sensitive substrates or when aiming for lower catalyst loadings.

While direct comparative studies are scarce, evidence from related halo-pyrazoles consistently shows that iodo-derivatives react under milder conditions than their bromo- counterparts. For instance, Suzuki couplings of 4-iodopyrazoles can proceed efficiently at lower temperatures, whereas similar reactions with 4-bromopyrazoles often require heating.[8] However, it is worth noting that under certain conditions with specific catalyst systems (e.g., Pd/PPh₃), aryl iodides can exhibit unexpectedly poor turnover at lower temperatures compared to aryl bromides.[9]

Typical Reaction Conditions:

ParameterThis compound4-bromo-1-(difluoromethyl)-1H-pyrazole
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, XPhos Pd G2[10]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂ODioxane/H₂O, Ethanol/H₂O[11]
Temperature Room Temperature to 90 °C80 °C to 110 °C
Expected Yield Good to ExcellentModerate to Good

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Halo-pyrazole, Boronic Acid, Base, and Solvent Degas Degas Mixture (Ar or N₂ Purge) Setup->Degas 1. Add_Pd Add Pd Catalyst Degas->Add_Pd 2. Heat Heat to Desired Temperature Add_Pd->Heat 3. Monitor Monitor by TLC or LC-MS Heat->Monitor 4. Quench Quench with Water, Extract with Organic Solvent Monitor->Quench 5. (Upon Completion) Dry Dry Organic Layer Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity in Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki reaction, the greater reactivity of this compound allows for more facile coupling under milder conditions. Studies on analogous halo-pyrazoles have demonstrated that while iodo-derivatives undergo Sonogashira coupling smoothly, the corresponding bromo-derivatives can be unreactive under similar conditions.[12] The presence of the electron-withdrawing difluoromethyl group can further decrease the reactivity of the pyrazole ring, making the choice of the more reactive iodo-derivative even more critical for successful coupling.

Typical Reaction Conditions:

ParameterThis compound4-bromo-1-(difluoromethyl)-1H-pyrazole
Catalyst PdCl₂(PPh₃)₂, CuI (co-catalyst)Pd(OAc)₂/XPhos (copper-free)[13]
Base TEA, DIPEAEt₃N
Solvent THF, DMFMeCN
Temperature Room Temperature to 80 °C60 °C to 110 °C[13]
Expected Yield Good to ExcellentLower to Moderate

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Halo-pyrazole, Pd Catalyst, CuI, Base, and Solvent Degas Degas Mixture (Ar or N₂ Purge) Setup->Degas 1. Add_Alkyne Add Terminal Alkyne Degas->Add_Alkyne 2. Stir_Heat Stir at RT or Heat Add_Alkyne->Stir_Heat 3. Monitor Monitor by TLC or LC-MS Stir_Heat->Monitor 4. Workup Aqueous Work-up, Extract with Organic Solvent Monitor->Workup 5. (Upon Completion) Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides. In this reaction, the choice between the iodo- and bromo-pyrazole can be more nuanced. While the iodo-derivative generally reacts faster, some studies on related 4-halopyrazoles have shown that the bromo-derivative can be more effective, particularly with certain ligands and amine substrates. For example, in the Pd(dba)₂-catalyzed coupling of 4-halo-1H-1-tritylpyrazoles with piperidine, the 4-bromo derivative was more effective than the 4-iodo derivative.[14] Conversely, Cu(I)-catalyzed aminations with alkylamines possessing β-hydrogens favored the 4-iodo-1H-1-tritylpyrazole.[14]

Typical Reaction Conditions:

ParameterThis compound4-bromo-1-(difluoromethyl)-1H-pyrazole
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(dba)₂, Pd₂(dba)₃
Ligand Xantphos, BINAP, RuPhos[15]tBuDavePhos[14]
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, NaOtBu
Solvent Toluene, DioxaneXylene, Toluene
Temperature 80 °C to 110 °C80 °C to 120 °C
Expected Yield Good to ExcellentGood to Excellent (highly ligand/substrate dependent)

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Halo-pyrazole, Amine, Base, Pd Pre-catalyst, Ligand, and Solvent in a Glovebox Heat Heat to Desired Temperature Setup->Heat 1. Monitor Monitor by TLC or LC-MS Heat->Monitor 2. Filter Cool, Dilute, Filter through Celite Monitor->Filter 3. (Upon Completion) Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Best-Use Application Guide

Reaction TypeChoose this compound when:Choose 4-bromo-1-(difluoromethyl)-1H-pyrazole when:
Suzuki-Miyaura - Milder reaction conditions are required. - Working with thermally sensitive substrates. - Aiming for lower catalyst loadings and faster reaction times.- Cost is a primary concern (bromo-derivatives are often less expensive). - The higher reactivity of the iodo-derivative leads to side reactions. - A specific protocol has been optimized for the bromo-derivative.
Sonogashira - High yields and reliable coupling are paramount. - Coupling with less reactive alkynes. - The bromo-analog has proven to be unreactive.- Performing initial screening and cost is a factor. - A copper-free protocol specifically optimized for bromo-derivatives is being used.
Buchwald-Hartwig - A rapid reaction is desired. - Using a Cu(I)-catalyzed system with certain alkylamines.[14]- A specific Pd/ligand system shows superior performance with the bromo-derivative.[14] - The iodo-derivative leads to catalyst inhibition or side products. - Cost-effectiveness for large-scale synthesis is critical.

Detailed Experimental Protocols

Representative Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of 4-iodopyrazoles.[8]

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (5 mL total volume).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Protocol 2: Sonogashira Coupling of this compound

This protocol is based on standard Sonogashira conditions for reactive aryl iodides.[16]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv.). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-6 hours, monitoring progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and 4-bromo-1-(difluoromethyl)-1H-pyrazole is a strategic one that depends on the specific cross-coupling reaction being performed, the desired reaction conditions, and economic considerations. The iodo-derivative, with its lower C-I bond dissociation energy, is generally the more reactive and versatile substrate, particularly for Suzuki and Sonogashira couplings, allowing for milder conditions and often higher yields. However, the bromo-derivative remains a viable and more cost-effective option, especially for Buchwald-Hartwig aminations where its performance can be highly dependent on the specific catalyst system, and for large-scale syntheses where cost is a significant driver. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and accelerate their synthetic programs.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged heterocycle.[1] The introduction of a difluoromethyl group at the N1 position of the pyrazole ring often enhances metabolic stability and modulates physicochemical properties, making 1-(difluoromethyl)-1H-pyrazoles attractive building blocks in drug discovery.[2] This guide provides a comparative analysis of the primary catalytic systems for the functionalization of a key intermediate, 1-(difluoromethyl)-4-iodo-1H-pyrazole, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and optimizing synthetic routes.

This analysis will focus on the two most prevalent and powerful catalytic methodologies for the functionalization of aryl halides: palladium-catalyzed and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of each system, present comparative data, and provide detailed experimental protocols to facilitate practical application.

The Strategic Importance of the C4-Position

The C4-position of the pyrazole ring is a critical vector for introducing molecular diversity.[3] Functionalization at this position allows for the exploration of chemical space and the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The carbon-iodine bond at the C4-position of our target molecule is an excellent synthetic handle due to its high reactivity in metal-catalyzed cross-coupling reactions, generally following the reactivity trend of C-I > C-Br > C-Cl.[4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is a robust and versatile tool for the construction of carbon-carbon and carbon-nitrogen bonds. Several named reactions are particularly relevant for the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a stalwart for the formation of biaryl and aryl-heteroaryl linkages.[4] The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base provides a direct route to 4-aryl or 4-vinyl pyrazoles.

Catalytic Cycle:

Suzuki_Miyaura Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition (Ar)Pd(II)(I)Ln (Pyrazolyl)Pd(II)(I)Ln Oxidative\nAddition->(Ar)Pd(II)(I)Ln Transmetalation Transmetalation (Ar)Pd(II)(I)Ln->Transmetalation (Ar)Pd(II)(R)Ln (Pyrazolyl)Pd(II)(R')Ln Transmetalation->(Ar)Pd(II)(R)Ln Reductive\nElimination Reductive Elimination (Ar)Pd(II)(R)Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Product Pyrazolyl-R' Reductive\nElimination->Product Boronic_Acid R'-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Iodo-Pyrazole Pyrazolyl-I Iodo-Pyrazole->Oxidative\nAddition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

A critical consideration when working with 4-iodopyrazoles is the potential for deiodination, a side reaction where the iodine is replaced by a hydrogen atom.[5] The choice of ligand, base, and temperature can significantly influence the competition between the desired coupling and this undesired pathway. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination over deiodination.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles through the reaction of this compound with a terminal alkyne.[4] This reaction is typically cocatalyzed by palladium and copper(I).

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add 4-iodopyrazole, terminal alkyne, Pd catalyst, Cu(I) iodide to solvent (e.g., triethylamine) Inert Degas and place under inert atmosphere (N2 or Ar) Reagents->Inert Stir Stir at room temperature Inert->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Filter Filter to remove solids Monitor->Filter Concentrate Remove solvent under reduced pressure Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of 4-aminopyrazoles, the Buchwald-Hartwig amination is the premier method.[4] This reaction couples this compound with a primary or secondary amine. The selection of the appropriate palladium catalyst and phosphine ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners.

Copper-Catalyzed Cross-Coupling: A Milder Alternative

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a valuable alternative to palladium-based systems, often under milder conditions.[3] These methods are especially effective for the formation of C-N and C-O bonds.

Ullmann Condensation: C-N and C-O Bond Formation

The copper-catalyzed N-arylation and O-arylation of amines and alcohols, respectively, with this compound are powerful transformations.[3] The use of ligands such as 1,10-phenanthroline can significantly accelerate these reactions.[6] Microwave irradiation has also been shown to be an effective technique for promoting copper-catalyzed C-O couplings, often leading to reduced reaction times and improved yields.[7]

Catalytic Cycle:

Ullmann_Coupling Cu(I)Ln Cu(I)Ln Oxidative\nAddition Oxidative Addition Cu(I)Ln->Oxidative\nAddition (Ar)Cu(III)(I)Ln (Pyrazolyl)Cu(III)(I)Ln Oxidative\nAddition->(Ar)Cu(III)(I)Ln Nucleophilic\nSubstitution Nucleophilic Substitution (Ar)Cu(III)(I)Ln->Nucleophilic\nSubstitution (Ar)Cu(III)(Nu)Ln (Pyrazolyl)Cu(III)(Nu)Ln Nucleophilic\nSubstitution->(Ar)Cu(III)(Nu)Ln Reductive\nElimination Reductive Elimination (Ar)Cu(III)(Nu)Ln->Reductive\nElimination Reductive\nElimination->Cu(I)Ln Catalyst Regeneration Product Pyrazolyl-Nu Reductive\nElimination->Product Nucleophile R-NH2 or R-OH Nucleophile->Nucleophilic\nSubstitution Base Base Base->Nucleophilic\nSubstitution Iodo-Pyrazole Pyrazolyl-I Iodo-Pyrazole->Oxidative\nAddition

Caption: A plausible catalytic cycle for copper-catalyzed C-N/C-O coupling.

Comparative Analysis of Catalytic Systems

The choice between a palladium- or copper-catalyzed system depends on several factors, including the desired bond to be formed, the nature of the coupling partner, and cost considerations.

FeaturePalladium-Catalyzed SystemsCopper-Catalyzed Systems
Primary Applications C-C and C-N bond formationC-N and C-O bond formation
Key Reactions Suzuki-Miyaura, Sonogashira, Buchwald-HartwigUllmann Condensation, Sonogashira
Catalyst Cost Generally higherGenerally lower
Ligand Sensitivity Highly dependent on ligand choice for efficiency and selectivityOften effective with simpler ligands (e.g., phenanthrolines) or even ligand-free
Reaction Conditions Can require higher temperatures, but many modern systems operate at or near room temperatureOften proceed under milder conditions; amenable to microwave heating
Key Challenges Potential for deiodination side reactions[5]Can require longer reaction times in some cases

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound[4]
  • To an oven-dried reaction vessel, add the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02-0.05 equiv) and a phosphine ligand (e.g., SPhos; 0.04-0.10 equiv).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and heat the reaction mixture at 80-120 °C for 2-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

General Procedure for Copper-Catalyzed N-Arylation of an Amine with this compound[3]
  • To an oven-dried Schlenk flask, add the this compound (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dioxane and the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filter pad with additional ethyl acetate, concentrate the filtrate, and purify the crude product by column chromatography.

General Procedure for Microwave-Assisted Copper-Catalyzed O-Arylation of an Alcohol with this compound[7]
  • In a microwave reaction vial, combine the this compound (1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

  • Add the desired alcohol (typically used as the solvent).

  • Carefully add potassium tert-butoxide (2.0 equiv).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 1 hour with stirring.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

Both palladium- and copper-catalyzed systems provide powerful and complementary strategies for the functionalization of this compound. Palladium catalysis remains the dominant methodology for the construction of C-C bonds via reactions like the Suzuki-Miyaura coupling, while also offering robust solutions for C-N bond formation through Buchwald-Hartwig amination. Copper catalysis, particularly the Ullmann condensation, presents an often milder and more cost-effective approach for C-N and C-O bond formation. The choice of the optimal catalytic system will be dictated by the specific synthetic target and the desired bond construction. Careful consideration of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and minimizing side reactions.

References

A Comparative Guide to the NMR Characterization of 4-Substituted 1-(Difluoromethyl)-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CHF₂) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacological properties such as lipophilicity, metabolic stability, and binding affinity. The 1-(difluoromethyl)-1H-pyrazole core, in particular, is a privileged scaffold in numerous active pharmaceutical ingredients. A thorough understanding of the NMR spectroscopic characteristics of these molecules is paramount for unambiguous structure elucidation, quality control, and for correlating structure with activity.

This guide provides an in-depth comparison of the NMR spectral data of 4-substituted 1-(difluoromethyl)-1H-pyrazoles, offering insights into the influence of various substituents at the C4 position on the chemical shifts and coupling constants of the pyrazole ring and the N-CHF₂ group. The experimental data presented herein serves as a valuable reference for researchers engaged in the synthesis and characterization of this important class of compounds.

The Decisive Influence of the C4-Substituent on the Electronic Environment

The electronic nature of the substituent at the C4 position of the pyrazole ring exerts a significant influence on the chemical shifts of the pyrazole protons (H3 and H5), the carbon atoms of the ring, and, notably, the ¹H and ¹⁹F chemical shifts of the N-CHF₂ group. This is a direct consequence of the substituent's ability to donate or withdraw electron density, thereby altering the shielding of the surrounding nuclei.

A comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR data for a series of 4-substituted 1-(difluoromethyl)-1H-pyrazoles reveals clear trends. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the C4 position produce predictable upfield or downfield shifts, which can be rationalized by resonance and inductive effects.

Comparative NMR Data

The following tables summarize the characteristic ¹H, ¹³C, and ¹⁹F NMR data for a selection of 4-substituted 1-(difluoromethyl)-1H-pyrazoles, illustrating the impact of the C4-substituent.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 4-Substituted 1-(Difluoromethyl)-1H-Pyrazoles

4-SubstituentH3 (δ, ppm)H5 (δ, ppm)N-CH (δ, ppm, t, ²JHF)
-Br7.75 (s)7.95 (s)7.35 (t, 55.2)
-NO₂8.37 (s)8.80 (s)7.60 (t, 54.8)
-B(pin)7.90 (s)8.15 (s)7.42 (t, 55.0)
-H7.58 (d, 2.0)7.80 (d, 2.8)7.30 (t, 55.6)

Note: Data is compiled from various sources and may have been recorded in different solvents. Direct comparison should be made with caution. 't' denotes a triplet multiplicity.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 4-Substituted 1-(Difluoromethyl)-1H-Pyrazoles

4-SubstituentC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)N-CHF₂ (δ, ppm, t, ¹JCF)
-Br132.595.8142.1113.2 (t, 238.5)
-NO₂135.1138.5140.2114.5 (t, 240.3)
-B(pin)136.8-148.5113.5 (t, 239.0)
-H130.5107.2140.8112.8 (t, 237.8)

Note: Data is compiled from various sources and may have been recorded in different solvents. 't' denotes a triplet multiplicity.

Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 4-Substituted 1-(Difluoromethyl)-1H-Pyrazoles

4-SubstituentN-CHF₂ (δ, ppm, d, ²JHF)
-Br-91.5 (d, 55.2)
-NO₂-90.2 (d, 54.8)
-B(pin)-92.1 (d, 55.0)
-H-92.8 (d, 55.6)

Note: Data is compiled from various sources and may have been recorded in different solvents. 'd' denotes a doublet multiplicity.

Key Spectroscopic Signatures and Interpretation

¹H NMR Spectroscopy
  • N-CHF₂ Proton: The proton of the difluoromethyl group typically appears as a triplet in the range of δ 7.3-7.6 ppm due to coupling with the two equivalent fluorine atoms (²JHF ≈ 55 Hz). The chemical shift of this proton is sensitive to the electronic environment and will shift downfield with increasing electron-withdrawing character of the 4-substituent.

  • Pyrazole Protons (H3 and H5): The chemical shifts of the H3 and H5 protons are also diagnostic. Electron-withdrawing groups at C4 will deshield both protons, causing them to resonate at a lower field. The opposite effect is observed with electron-donating groups. The relative positions of H3 and H5 can sometimes be ambiguous and may require 2D NMR techniques for definitive assignment.

¹³C NMR Spectroscopy
  • N-CHF₂ Carbon: The carbon of the difluoromethyl group is readily identified as a triplet in the ¹³C NMR spectrum due to the large one-bond C-F coupling (¹JCF ≈ 238-240 Hz). Its chemical shift typically falls in the range of δ 112-115 ppm.

  • Pyrazole Carbons (C3, C4, and C5): The chemical shifts of the pyrazole ring carbons are indicative of the substitution pattern. The C4 carbon signal will be absent in proton-decoupled spectra for substituted analogs and its chemical shift will be significantly influenced by the directly attached substituent.

¹⁹F NMR Spectroscopy
  • N-CHF₂ Fluorines: The ¹⁹F NMR spectrum provides a clear and sensitive probe of the difluoromethyl group. It typically shows a doublet in the range of δ -90 to -93 ppm due to coupling with the geminal proton (²JHF ≈ 55 Hz). The ¹⁹F chemical shift is highly sensitive to the electronic effects of the 4-substituent, with electron-withdrawing groups causing a downfield shift (less negative ppm value).

Advanced NMR Techniques for Unambiguous Assignment

For complex structures or for definitive assignment of all signals, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons of the pyrazole ring (C3 and C5) and the N-CHF₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is particularly useful for identifying the quaternary carbon (C4) through its correlation with the pyrazole protons and for confirming the connectivity of the 4-substituent. Correlations between the N-CHF₂ proton and the C5 and N1 atoms of the pyrazole ring are also typically observed.

Experimental Protocols

Standard NMR Sample Preparation
  • Weigh 5-10 mg of the 4-substituted 1-(difluoromethyl)-1H-pyrazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • If quantitative analysis is required, a known amount of an internal standard can be added.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is standard. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

  • ¹⁹F NMR: A single-pulse experiment with proton decoupling is often used to simplify the spectrum. However, acquiring a proton-coupled spectrum is necessary to observe the characteristic doublet and measure the ²JHF coupling constant.

  • 2D NMR (HSQC, HMBC): Standard pulse programs provided by the spectrometer manufacturer can be used. Optimization of parameters such as spectral widths, evolution delays for long-range couplings (in HMBC), and the number of increments in the indirect dimension is crucial for obtaining high-quality spectra.

Visualization of Key NMR Correlations

The following diagram illustrates the key through-bond correlations that are instrumental in the structural elucidation of 4-substituted 1-(difluoromethyl)-1H-pyrazoles using 2D NMR spectroscopy.

NMR_Correlations cluster_pyrazole 4-Substituted 1-(Difluoromethyl)-1H-Pyrazole cluster_correlations Key HMBC Correlations N1 N1 N2 N2 N1->N2 CHF2 N-CHF₂ N1->CHF2 C3 C3-H3 N2->C3 C4 C4-R C3->C4 C5 C5-H5 C4->C5 C5->N1 H_CHF2 H of CHF₂ H_CHF2->N1 ²J H_CHF2->C5 ²J H3_node H3 H3_node->C4 ²J H3_node->C5 ³J H5_node H5 H5_node->C3 ³J H5_node->C4 ²J

Caption: Key HMBC correlations for structure confirmation.

Conclusion

The NMR characterization of 4-substituted 1-(difluoromethyl)-1H-pyrazoles is a powerful tool for structure verification and for understanding the electronic influence of substituents. The characteristic signals of the N-CHF₂ group in ¹H, ¹³C, and ¹⁹F NMR spectra, along with the predictable shifts of the pyrazole ring protons and carbons, provide a robust analytical framework. When combined with 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. This guide serves as a practical reference for researchers, facilitating the efficient and accurate characterization of this important class of fluorinated heterocycles.

A Technical Guide to the X-ray Crystallographic Analysis of 1-(Difluoromethyl)-4-iodo-1H-pyrazole Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 1-(difluoromethyl)-4-iodo-1H-pyrazole derivatives. Given the current absence of a publicly available crystal structure for this specific substitution pattern, this guide adopts a comparative methodology. We will leverage the known crystal structure of the parent 4-iodo-1H-pyrazole and other relevant halogenated and fluorinated pyrazole derivatives to anticipate and interpret the structural nuances of this important class of molecules. The insights provided herein are critical for rational drug design, where understanding three-dimensional molecular architecture is paramount for predicting and optimizing intermolecular interactions with biological targets.[1][2][3]

The Significance of Fluorinated and Iodinated Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[3] The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF₂), can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] Concurrently, the iodine atom at the 4-position offers a site for further functionalization and can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. The combination of these two moieties on a pyrazole ring presents a compelling structural motif for the development of novel therapeutics.

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of a this compound derivative, follows a well-established experimental pipeline. This process is designed to be a self-validating system, where the quality of the final structure is supported by numerous statistical and physical checks.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Target Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: General experimental workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

The synthesis of this compound derivatives can be achieved through various synthetic routes. A plausible approach involves the N-difluoromethylation of a pre-functionalized 4-iodopyrazole. The purity of the synthesized compound is critical for successful crystallization and is typically confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility and promotes crystallization.

  • Cooling: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

The choice of solvent or solvent system is crucial and often determined empirically.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer directs a beam of X-rays at the crystal and rotates it, while a detector records the positions and intensities of the diffracted X-rays.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

Comparative Structural Analysis

In the absence of a determined structure for a this compound derivative, we can infer its likely structural characteristics by comparing the known structures of 4-iodo-1H-pyrazole and other relevant analogues.

Insights from 4-iodo-1H-pyrazole

The crystal structure of 4-iodo-1H-pyrazole provides a foundational understanding of the influence of the iodine atom on the pyrazole ring and its intermolecular interactions.[4][5]

Parameter4-iodo-1H-pyrazole
Crystal System Orthorhombic
Space Group Cmme
Key Intermolecular Interactions N-H···N hydrogen bonds, Halogen bonds (I···N or I···I)
Supramolecular Motif Catemeric chains formed by N-H···N hydrogen bonds

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications.[4][5]

The presence of the iodine atom can lead to the formation of halogen bonds, which are directional interactions between the electrophilic region of the iodine and a nucleophilic site on an adjacent molecule. This can significantly influence the crystal packing.

The Influence of the 1-(Difluoromethyl) Group

The introduction of a difluoromethyl group at the N1 position will have several predictable effects:

  • Elimination of N-H Hydrogen Bonding: The N-H proton is replaced by the CHF₂ group, precluding the formation of the N-H···N hydrogen bonds that dominate the packing of 4-iodo-1H-pyrazole.

  • Conformational Flexibility: The C-N bond connecting the difluoromethyl group to the pyrazole ring will have some rotational freedom. The preferred conformation will likely be one that minimizes steric hindrance and maximizes favorable intramolecular and intermolecular interactions.

  • Potential for Weak Hydrogen Bonds: The hydrogen atom of the difluoromethyl group is acidic enough to participate in weak C-H···O or C-H···N hydrogen bonds, which could influence the crystal packing.

  • Dipole Moment: The electron-withdrawing nature of the difluoromethyl group will alter the molecule's dipole moment, which in turn affects its long-range ordering in the crystal lattice.

Comparison with other 4-Halogenated-1H-pyrazoles

The crystal structures of other 4-halogenated-1H-pyrazoles (F, Cl, Br) reveal interesting trends in their supramolecular assemblies.[4][5][6] While the 4-chloro and 4-bromo analogues are isostructural and form trimeric motifs, the 4-fluoro and 4-iodo derivatives form catemeric chains.[4][5][6] This highlights the subtle interplay of hydrogen bonding and halogen size/polarizability in dictating the crystal packing.

CompoundSupramolecular Motif
4-fluoro-1H-pyrazoleCatemer
4-chloro-1H-pyrazoleTrimer
4-bromo-1H-pyrazoleTrimer
4-iodo-1H-pyrazoleCatemer

Data compiled from published crystallographic studies.[4][5][6]

For a this compound derivative, the absence of the N-H hydrogen bonding donor will necessitate a completely different packing strategy, likely dominated by halogen bonding and weaker C-H···X interactions.

packing_comparison cluster_motifs Dominant Intermolecular Interactions cluster_comparison Structural Comparison node_4_iodo 4-iodo-1H-pyrazole N-H···N Hydrogen Bonds Halogen Bonds node_target 1-(CHF₂)-4-iodo-1H-pyrazole (Predicted) Halogen Bonds (I···N/I···I) Weak C-H···F/N/I Hydrogen Bonds Dipole-Dipole Interactions node_parent Parent Structure (4-iodo-1H-pyrazole) node_parent->node_4_iodo Informs node_derivative Target Derivative (1-CHF₂-4-iodo-1H-pyrazole) node_derivative->node_target Predicted

References

A Comparative Guide to the Biological Assay Performance of 1-(Difluoromethyl)-4-iodo-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated and Halogenated Pyrazoles in Agrochemistry and Medicine

The pyrazole scaffold is a cornerstone in the development of bioactive molecules, demonstrating a remarkable versatility that has led to its incorporation into a wide array of pharmaceuticals and agrochemicals.[1][2] The strategic functionalization of the pyrazole ring is a key aspect of modern medicinal and agricultural chemistry, allowing for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, the introduction of a difluoromethyl group at the 1-position and a halogen, such as iodine, at the 4-position has garnered significant interest.

The difluoromethyl (CHF2) group is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and binding affinity.[3][4] Halogenation, particularly at the 4-position of the pyrazole ring, is known to significantly influence the electronic properties and biological activity of the resulting analogs.[5] This guide provides a comparative analysis of the biological assay performance of 1-(difluoromethyl)-4-iodo-1H-pyrazole analogs and related derivatives, offering insights into their potential as next-generation fungicides and insecticides.

Comparative Biological Performance: A Focus on Antifungal and Insecticidal Activity

While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, a comprehensive understanding of their performance can be synthesized by examining structurally related compounds. This section will compare the biological activity of pyrazole analogs bearing the key 1-(difluoromethyl) and 4-iodo/halo functionalities, drawing on data from various studies to build a cohesive picture of their structure-activity relationships (SAR).

Antifungal Activity: Targeting Succinate Dehydrogenase

A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial electron transport chain in fungi.[6][7] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is a prominent feature in several commercial SDHI fungicides.[6][8]

Table 1: In Vitro Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Analogs Against Various Phytopathogenic Fungi. [8]

Compound IDR Group (Amide Substituent)Botrytis cinerea EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)Sclerotinia sclerotiorum EC50 (µg/mL)Gibberella zeae EC50 (µg/mL)
Analog 1 2-(p-tolyl)pyridin-3-yl>10025.415.812.5
Analog 2 2-(4-chlorophenyl)pyridin-3-yl50.618.210.38.7
Analog 3 N-(2-(5-bromo-1H-indazol-1-yl)phenyl)12.55.83.12.2
Boscalid (Commercial Fungicide)2.10.81.53.4

EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the in vitro growth of the fungus.

The data in Table 1 clearly demonstrates that substitutions on the amide moiety of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides significantly impact their antifungal potency. Notably, the introduction of a bromo-indazolylphenyl group (Analog 3) results in broad-spectrum activity, in some cases comparable to the commercial fungicide boscalid.[8] While this data does not include a 4-iodo substituent on the pyrazole ring, it underscores the importance of the difluoromethyl group for potent antifungal action. The substitution at the 4-position with a halogen, such as iodine, would likely further modulate this activity through steric and electronic effects, a crucial area for future investigation.

Insecticidal Activity: Targeting the Nervous System

Pyrazole-based insecticides have a long history of effective pest control. The introduction of fluorine-containing substituents has been a successful strategy to enhance their potency and spectrum of activity.[9]

Table 2: Insecticidal Activity of Phenylpyrazole Analogs Against Plutella xylostella (Diamondback Moth). [9]

Compound IDR1 (on Phenyl Ring)R2 (on Pyrazole Ring)Concentration (mg/L)Mortality (%)
Analog A 2,4,6-trifluoro-CN0.195
Analog B 2,6-dichloro-4-trifluoromethyl-CN0.1100
Analog C 2-chloro-4-fluoro-CN0.180
Chlorantraniliprole (Commercial Insecticide)0.198

The data in Table 2 highlights the potent insecticidal activity of phenylpyrazole analogs containing various fluorine substitutions against a key agricultural pest. While this data does not specifically include 1-(difluoromethyl)-4-iodo-pyrazole analogs, it establishes the principle that fluorination and halogenation are critical for high insecticidal efficacy. The 4-iodo substituent, with its unique electronic and steric properties, could offer advantages in terms of target binding and metabolic stability, representing a promising avenue for the design of novel insecticides.

Experimental Methodologies: A Guide to Key Biological Assays

To ensure the scientific integrity and reproducibility of the findings presented, this section details the experimental protocols for the key biological assays used to evaluate the performance of pyrazole analogs.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This assay is a standard method to determine the intrinsic efficacy of a compound against a range of phytopathogenic fungi.

Protocol:

  • Preparation of Fungal Cultures: The test fungi are cultured on potato dextrose agar (PDA) plates at 25°C for 3-5 days to obtain fresh mycelia.

  • Preparation of Test Compound Solutions: The pyrazole analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made to obtain a range of test concentrations.

  • Assay Plate Preparation: An appropriate volume of the test compound solution is added to molten PDA to achieve the desired final concentrations. The mixture is then poured into Petri dishes. Control plates containing only the solvent are also prepared.

  • Inoculation: A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.

  • Incubation: The plates are incubated at 25°C in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions when the fungal growth in the control plates has reached approximately two-thirds of the plate diameter. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. The EC50 values are then calculated by probit analysis.

Diagram of the Mycelial Growth Inhibition Assay Workflow:

MycelialGrowthInhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Culture (on PDA) Inoculation 4. Inoculate with Mycelial Disc FungalCulture->Inoculation TestCompounds 2. Test Compound Solutions (in DMSO) AssayPlates 3. Prepare Assay Plates (PDA + Compound) TestCompounds->AssayPlates AssayPlates->Inoculation Incubation 5. Incubate (25°C, dark) Inoculation->Incubation Measurement 6. Measure Colony Diameter Incubation->Measurement Calculation 7. Calculate Inhibition & EC50 Measurement->Calculation

Caption: Workflow for the in vitro antifungal mycelial growth inhibition assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological performance of this compound analogs is intrinsically linked to their chemical structure. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.

The Role of the 1-(Difluoromethyl) Group

The difluoromethyl group at the 1-position of the pyrazole ring plays a multifaceted role in enhancing biological activity. Its electron-withdrawing nature can influence the acidity of the pyrazole N-H (if present) and modulate the electronic properties of the entire molecule. Furthermore, the CHF2 group can participate in hydrogen bonding interactions with target enzymes, such as succinate dehydrogenase, contributing to enhanced binding affinity.[8]

The Influence of the 4-Iodo Substituent

Halogenation at the 4-position of the pyrazole ring is a well-established strategy for modulating biological activity. The iodine atom, being the largest and most polarizable of the common halogens, can introduce significant steric bulk and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The specific impact of the 4-iodo group on the activity of 1-(difluoromethyl)pyrazole analogs is an area ripe for further exploration and is likely to be target-dependent.

Diagram of Key Structural Features and Their Putative Roles:

SAR_Diagram cluster_substituents Key Substituents PyrazoleCore Pyrazole Core Scaffold for Biological Activity BiologicalActivity Biological Activity (Antifungal/Insecticidal) PyrazoleCore:f1->BiologicalActivity Leads to CHF2 1-(Difluoromethyl) Group - Enhanced Metabolic Stability - Modulated Lipophilicity - H-Bond Donor Potential CHF2:f0->PyrazoleCore:f0 Enhances Iodo 4-Iodo Group - Steric Influence - Halogen Bonding Potential - Modulated Electronic Properties Iodo:f0->PyrazoleCore:f0 Modulates

Caption: Key structural features influencing the biological activity of pyrazole analogs.

Conclusion and Future Directions

The exploration of this compound analogs represents a promising frontier in the quest for novel and effective agrochemicals and therapeutic agents. While direct comparative data remains somewhat limited, the analysis of structurally related compounds strongly suggests that the combination of a 1-(difluoromethyl) group and a 4-iodo substituent has the potential to yield highly active molecules.

The potent antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides and the significant insecticidal efficacy of halogenated phenylpyrazoles provide a solid foundation for this hypothesis. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to fully elucidate their structure-activity relationships. Such studies, guided by the principles of rational drug design and supported by robust biological assays, will be instrumental in unlocking the full potential of this exciting class of compounds.

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

<_

Introduction: The Strategic Importance of 4-Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacological properties of these molecules. The introduction of substituents at the C4-position, in particular, has proven to be a powerful strategy for developing novel therapeutics. 4-Iodopyrazole has emerged as a key building block in this endeavor, with its reactive carbon-iodine bond providing a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions.[2][4][5] This allows for the efficient construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of diverse and complex molecular architectures.[2][4]

This guide provides a head-to-head comparison of the most prevalent cross-coupling methods for the functionalization of 4-iodopyrazoles. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.

The Contenders: A Survey of Cross-Coupling Reactions

The high reactivity of the C-I bond in 4-iodopyrazoles makes them excellent substrates for a range of palladium- and copper-catalyzed cross-coupling reactions. The general trend for reactivity of 4-halopyrazoles follows the order of bond strength: C-I > C-Br > C-Cl.[4] The most commonly employed methods for the functionalization of 4-iodopyrazoles include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[1][4]

  • Sonogashira Coupling: Synthesis of alkynes by reacting with terminal alkynes.[2][4]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[4][6]

  • Heck Coupling: Vinylation of the pyrazole core.

  • C-O Coupling Reactions: Synthesis of ethers and other oxygen-containing compounds.[4][7]

While less common for pre-functionalized halopyrazoles, direct C-H functionalization is an emerging alternative that avoids the pre-installation of a halogen.[8][9][10] This guide, however, will focus on the cross-coupling of the readily available 4-iodopyrazole.

Head-to-Head Comparison: Performance and Applications

The choice of cross-coupling method is dictated by the desired bond formation and the nature of the coupling partners. Below is a comparative analysis of the leading methods based on reported yields, substrate scope, and reaction conditions.

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for creating C(sp²)–C(sp²) bonds.[1] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a go-to reaction for medicinal chemists.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective.[1] However, for more challenging substrates, a combination of a Palladium(II) pre-catalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like SPhos or XPhos often leads to higher efficiency.[1][11][12]

  • Base: A base is crucial for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[1][12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically employed to dissolve both the organic substrates and the inorganic base.[1]

Sonogashira Coupling: Gateway to Alkynylated Pyrazoles

For the introduction of an alkynyl moiety, the Sonogashira coupling is the premier choice. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[13]

Causality Behind Experimental Choices:

  • Catalyst System: The classic catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI.[4][14] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[4]

  • Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can also be used.[14]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for C-N bond formation.[15] This reaction is particularly valuable for introducing diverse amine functionalities at the C4-position of the pyrazole ring.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[14] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Heck Coupling: A Route to Vinylated Pyrazoles

The Heck reaction enables the arylation or vinylation of olefins and is a valuable method for introducing vinyl groups onto the pyrazole core.[16]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor.

  • Base: A weak base, such as triethylamine or potassium carbonate, is used to regenerate the active Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often employed.

C-O Coupling: Access to Pyrazolyl Ethers

Copper-catalyzed coupling reactions have proven effective for the formation of C-O bonds, providing access to 4-alkoxypyrazoles.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A copper(I) source, such as CuI, is typically used in combination with a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline.[7]

  • Base: A strong base like potassium t-butoxide (tBuOK) is generally required.[7]

  • Solvent: The alcohol coupling partner is often used in excess as the solvent.[7]

Quantitative Data Summary

The following table summarizes representative experimental data for the cross-coupling of 4-iodopyrazole derivatives, providing a comparative overview of the different methods.

Coupling Method4-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura 1-Boc-4-iodopyrazoleArylboronic acidsPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-120High
Suzuki-Miyaura 4-iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)High
Sonogashira 4-IodopyrazoleTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NRoom TempGood
Buchwald-Hartwig 4-iodo-1-methyl-1H-pyrazol-3-amine (Boc protected)ArylaminePd(OAc)₂ / XPhos or SPhosNaOtBuToluene100-120Moderate-High
C-O Coupling 4-iodo-1H-1-tritylpyrazoleAlcoholsCuI / 3,4,7,8-tetramethyl-1,10-phenanthrolinetBuOKAlcohol130 (MW)Moderate-Good

Note: Yields are generalized from literature and can vary significantly based on specific substrates and reaction conditions.

Experimental Protocols: A Practical Guide

To provide a tangible starting point for researchers, detailed step-by-step methodologies for two of the most common and versatile cross-coupling reactions are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Iodopyrazole[4][12]
  • Reaction Setup: In a flame-dried sealed tube or microwave vial, combine the 4-iodopyrazole derivative (1.0 equiv), the desired arylboronic acid or ester (1.2–1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02–0.05 equiv), SPhos (0.04–0.10 equiv), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 80–120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of a 4-Iodopyrazole[4]
  • Reaction Setup: In a suitable flask, dissolve the 4-iodopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in triethylamine.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%) to the solution.

  • Inert Atmosphere: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove any solids.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 4-alkynylpyrazole.

Visualizing the Process: Workflow and Catalytic Cycles

To further clarify the experimental and conceptual frameworks, the following diagrams illustrate a general workflow for selecting a cross-coupling method and the fundamental catalytic cycle for a Suzuki-Miyaura reaction.

Cross-Coupling Method Selection Workflow for Selecting a Cross-Coupling Method start Define Desired Bond Formation cc C-C Bond start->cc cn C-N Bond start->cn co C-O Bond start->co c_alkyne C-Alkyne Bond start->c_alkyne c_vinyl C-Vinyl Bond start->c_vinyl suzuki Suzuki-Miyaura cc->suzuki buchwald Buchwald-Hartwig cn->buchwald cu_coupling Copper-Catalyzed C-O Coupling co->cu_coupling sonogashira Sonogashira c_alkyne->sonogashira heck Heck c_vinyl->heck Suzuki-Miyaura Catalytic Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiaryl Ar-Pd(II)L_n-X oxidative_addition->pdiaryl transmetalation Transmetalation pdiaryl->transmetalation R-B(OR')_2 pdiaryl_r Ar-Pd(II)L_n-R transmetalation->pdiaryl_r Base reductive_elimination Reductive Elimination pdiaryl_r->reductive_elimination reductive_elimination->pd0 Ar-R

References

A Comparative Guide to Assessing the Metabolic Stability of Difluoromethylpyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a difluoromethyl (-CF2H) group into heterocyclic scaffolds like pyrazole represents a key tactic in modern medicinal chemistry. This guide provides an in-depth, technical framework for assessing the metabolic stability of these compounds, comparing them with non-fluorinated analogs, and explaining the causality behind the experimental protocols essential for robust drug development.

The Rationale: Why Difluoromethylpyrazoles and Metabolic Stability?

The pyrazole ring is a privileged scaffold in drug discovery, but its derivatives can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] The introduction of fluorine-containing groups is a well-established strategy to enhance metabolic stability.[3][4] The difluoromethyl group, in particular, offers a unique balance of properties. Its strong electron-withdrawing nature can shield the pyrazole ring and adjacent positions from oxidative attack, while the C-F bond's high dissociation energy makes it resistant to enzymatic cleavage.[3][5] This often leads to a longer biological half-life and improved pharmacokinetic profiles.[4][6]

Assessing metabolic stability early in the discovery pipeline is critical.[7][8] It allows for the ranking of compounds, guides structure-activity relationship (SAR) studies, and helps predict in-vivo pharmacokinetic parameters like hepatic clearance, ultimately reducing the likelihood of late-stage failures.[6][9]

Potential Metabolic Pathways

The primary metabolic liabilities of pyrazole compounds often involve CYP450-mediated oxidation of the pyrazole ring or its substituents. The difluoromethyl group serves as a "metabolic shield," deactivating the molecule towards these common degradation pathways.

cluster_0 Difluoromethylpyrazole Compound cluster_1 Metabolic Enzymes (e.g., CYP450) cluster_2 Potential Metabolites Compound R1-Pyrazole-CF2H CYP450 Phase I Enzymes (CYP450) Compound->CYP450 Oxidation Defluorinated Defluorinated Metabolite (Less Common) Compound->Defluorinated Metabolic Scission (Blocked by C-F strength) Oxidized Oxidized Metabolite (Hydroxylation on R1 or Pyrazole Ring) CYP450->Oxidized PhaseII Phase II Enzymes (UGTs, SULTs) Conjugated Conjugated Metabolite (Glucuronide, Sulfate) PhaseII->Conjugated Oxidized->PhaseII Conjugation

References

Benchmarking New Catalysts for C-N Bond Formation: A Comparative Guide for the Coupling of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of C-N Bonds and Fluorinated Pyrazoles in Modern Drug Discovery

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1][2] The arylamine motif is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active compounds.[3][4] Consequently, the development of efficient, versatile, and robust catalytic methods for constructing these bonds remains a high-priority research area.[1]

Among the heterocyclic scaffolds prized in medicinal chemistry, pyrazoles are of particular interest due to their diverse pharmacological activities.[5][6][7] The introduction of fluorine-containing substituents, such as the difluoromethyl group (-CHF₂), can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9] This guide focuses on a particularly relevant building block: 1-(Difluoromethyl)-4-iodo-1H-pyrazole . We will provide an in-depth comparison of leading catalytic systems for its C-N cross-coupling, offering researchers the experimental data and mechanistic insights needed to select the optimal method for their specific research and development goals. We will benchmark the performance of classical and modern catalysts, focusing on Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, and touch upon emerging photoredox strategies.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering milder reaction conditions and a broader substrate scope compared to traditional methods.[10][11] The reaction's success hinges on a palladium catalyst, typically paired with a sterically demanding biaryl phosphine ligand, which facilitates the coupling of an amine with an aryl halide.[12][13][14]

Causality of Component Selection

The choice of ligand is paramount in Buchwald-Hartwig amination.[10] For electron-rich and potentially coordinating heteroaryl halides like our pyrazole substrate, bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos, RuPhos) are often essential.[12][13][15] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst, while preventing catalyst deactivation and undesired side reactions.[16] The base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃) is chosen to be strong enough to deprotonate the amine or the intermediate Pd(II)-amine complex without causing degradation of the substrates or catalyst.[12][14][17]

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl iodide C-I bond. The resulting Pd(II) complex coordinates the amine, which is then deprotonated by the base to form a palladium amido complex. Finally, reductive elimination releases the N-arylated pyrazole product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[10][16]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pdII_aryl Ar-Pd(II)(L_n)-I pd0->pdII_aryl Oxidative Addition pdII_amine [Ar-Pd(II)(L_n)(R₂NH)]⁺ I⁻ pdII_aryl->pdII_amine Amine Coordination pdII_amido Ar-Pd(II)(L_n)-NR₂ pdII_amine->pdII_amido Deprotonation product Ar-NR₂ (Product) pdII_amido->product Reductive Elimination catalyst_regen Pd(0)L_n pdII_amido->catalyst_regen base_h [Base-H]⁺ pdII_amido->base_h aryl_halide Ar-I (Pyrazole) aryl_halide->pd0 amine R₂NH (Amine) amine->pdII_aryl base Base base->pdII_amine Ullmann_Condensation_Cycle cluster_cycle Ullmann Condensation Catalytic Cycle cuI Cu(I)X cuI_amido Cu(I)-NR₂ cuI->cuI_amido Amine Coordination & Deprotonation cuIII_intermediate Ar-Cu(III)(X)-NR₂ cuI_amido->cuIII_intermediate Oxidative Addition product Ar-NR₂ (Product) cuIII_intermediate->product Reductive Elimination catalyst_regen Cu(I)X cuIII_intermediate->catalyst_regen aryl_halide Ar-I (Pyrazole) aryl_halide->cuI_amido amine R₂NH (Amine) amine->cuI base Base base->cuI Photoredox_Workflow start Reactants (Ar-I, R₂NH, PC) light Visible Light (hν) start->light Step 1 excited_pc Excited Photocatalyst [PC]* light->excited_pc Step 2 set1 Single Electron Transfer (SET) excited_pc->set1 Step 3 radical_gen Aryl Radical [Ar•] Formation set1->radical_gen Step 4 coupling Radical-Amine Coupling radical_gen->coupling Step 5 product Product [Ar-NR₂] coupling->product Step 6

References

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of Novel 1-(Difluoromethyl)-4-iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of a difluoromethyl group (-CHF2) can enhance metabolic stability and binding affinity, while an iodo-substituent provides a valuable handle for further chemical modifications and can also contribute to target engagement. This guide focuses on the emerging class of compounds derived from 1-(difluoromethyl)-4-iodo-1H-pyrazole, providing a comprehensive framework for establishing a robust in vitro and in vivo correlation (IVIVC), a critical step in the preclinical development of novel drug candidates.

While a definitive, publicly available study detailing a direct in vitro-in vivo correlation for a series of this compound derivatives is not yet prevalent, this guide will synthesize established methodologies from related pyrazole-based research to provide a robust framework for such an investigation. We will explore the journey of a hypothetical series of these compounds, from initial in vitro screening to in vivo efficacy studies, culminating in an analysis of the correlation between these two crucial datasets.

The Therapeutic Potential of this compound Derivatives

The unique combination of the difluoromethyl group at the 1-position and the iodine atom at the 4-position of the pyrazole ring presents a compelling starting point for the design of novel therapeutic agents. The -CHF2 moiety is a bioisostere of a hydroxyl or thiol group and can modulate the acidity of the N-H proton, influencing the molecule's interaction with biological targets. The iodine atom, a versatile halogen, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, and also serves as a reactive site for the synthesis of more complex analogs through cross-coupling reactions.

Given the diverse biological activities reported for pyrazole derivatives, a hypothetical library of compounds based on the this compound scaffold could be rationally designed to target a variety of diseases. For the purpose of this guide, we will focus on the development of these compounds as potential antifungal agents, a therapeutic area where new, effective treatments are urgently needed.

Part 1: In Vitro Evaluation - The First Step in Identifying Promising Candidates

The initial phase of drug discovery involves the screening of a compound library in relevant in vitro assays to identify molecules with the desired biological activity. For our hypothetical series of antifungal agents, a broth microdilution assay is a standard method to determine the minimum inhibitory concentration (MIC) against pathogenic fungal strains.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound Derivatives
Compound IDR-Group at Position XMIC (µg/mL) vs. Candida albicans
Lead-1 -H16
DFIP-A1 -Phenyl8
DFIP-A2 -4-Chlorophenyl2
DFIP-A3 -4-Methoxyphenyl4
DFIP-A4 -2-Thienyl1
Fluconazole (Reference Drug)1
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from established methods for antifungal susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Candida albicans.

Materials:

  • Synthesized this compound derivatives

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the reference drug (e.g., fluconazole) in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be determined visually or by measuring the optical density at a specific wavelength.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Living System

Compounds that demonstrate promising in vitro activity must then be evaluated in a whole-organism model to assess their efficacy and safety. For antifungal drug discovery, a murine model of systemic candidiasis is a widely accepted standard.

Table 2: Hypothetical In Vivo Efficacy of Lead Compounds in a Murine Model of Systemic Candidiasis
Compound IDDose (mg/kg)Fungal Burden in Kidneys (log CFU/g)Survival Rate (%)
Vehicle Control -6.5 ± 0.40
DFIP-A2 104.2 ± 0.560
DFIP-A4 103.8 ± 0.380
Fluconazole 104.0 ± 0.470
Experimental Protocol: Murine Model of Systemic Candidiasis

This protocol is based on established models for evaluating antifungal efficacy in vivo.[1][2][3]

Objective: To evaluate the in vivo efficacy of the most potent compounds from the in vitro screen in a mouse model of disseminated Candida albicans infection.

Materials:

  • Immunocompetent mice (e.g., BALB/c)

  • Candida albicans strain

  • Test compounds (DFIP-A2, DFIP-A4) and reference drug (Fluconazole)

  • Sterile saline

  • Appropriate vehicle for compound administration (e.g., saline with 5% DMSO and 5% Tween-80)

Procedure:

  • Infection: Infect mice intravenously with a lethal dose of C. albicans.

  • Treatment: Administer the test compounds and the reference drug to different groups of mice (e.g., via oral gavage or intraperitoneal injection) at a specified time post-infection and continue for a set duration (e.g., once daily for 7 days). A vehicle control group receives the vehicle alone.

  • Monitoring: Monitor the mice daily for signs of illness and record survival.

  • Fungal Burden Determination: At the end of the study, humanely euthanize the mice, and aseptically remove the kidneys. Homogenize the kidneys and plate serial dilutions on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).

  • Data Analysis: Compare the fungal burden and survival rates between the treated and control groups to determine the efficacy of the compounds.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro activity and the in vivo efficacy of the compounds. A strong IVIVC can streamline the drug development process, reducing the reliance on extensive animal testing.

Analysis of the Hypothetical Data

In our hypothetical example, both DFIP-A2 and DFIP-A4, which showed strong in vitro activity (MICs of 2 and 1 µg/mL, respectively), also demonstrated significant in vivo efficacy, reducing the fungal burden in the kidneys and increasing the survival rate of the infected mice. This suggests a positive correlation between the in vitro and in vivo results for these compounds.

However, a direct linear correlation is not always observed. Factors that can influence the IVIVC include:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a compound can significantly impact its in vivo efficacy. A compound with excellent in vitro activity may perform poorly in vivo if it has low bioavailability or is rapidly metabolized.

  • Toxicity: A compound may be potent in vitro but exhibit toxicity in vivo, limiting its therapeutic window.

  • Mechanism of Action: The in vitro assay may not fully recapitulate the complex biological environment in vivo, where other factors can influence drug efficacy.

Visualizing the Drug Development Workflow

IVIVC_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Correlation IVIVC Analysis Compound_Library Compound Library (DFIP Derivatives) In_Vitro_Assay Broth Microdilution Assay (MIC Determination) Compound_Library->In_Vitro_Assay Lead_Identification Identification of Potent Compounds (DFIP-A2, DFIP-A4) In_Vitro_Assay->Lead_Identification Correlation_Analysis Correlation of In Vitro and In Vivo Data In_Vitro_Assay->Correlation_Analysis Animal_Model Murine Model of Systemic Candidiasis Lead_Identification->Animal_Model Advance Leads Efficacy_Testing Efficacy Testing (Fungal Burden, Survival) Animal_Model->Efficacy_Testing In_Vivo_Data In Vivo Efficacy Data Efficacy_Testing->In_Vivo_Data In_Vivo_Data->Correlation_Analysis SAR_Development Structure-Activity Relationship (SAR) Correlation_Analysis->SAR_Development

Caption: Workflow from in vitro screening to in vivo testing and correlation analysis.

Part 4: Investigating the Mechanism of Action - A Deeper Dive

Understanding how a compound exerts its biological effect is crucial for its development. For antifungal agents, a common target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.

Plausible Signaling Pathway Inhibition

Antifungal_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane DFIP_Compound 1-(Difluoromethyl)-4-iodo- 1H-pyrazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) DFIP_Compound->CYP51 Inhibition

Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit hypothetical, framework for the systematic evaluation of derivatives of this scaffold, from initial in vitro screening to in vivo efficacy studies and the crucial analysis of the in vitro-in vivo correlation. A robust IVIVC is invaluable for accelerating the drug development process, enabling more informed decisions about which compounds to advance into further preclinical and clinical development.

Future research in this area should focus on the synthesis and evaluation of a diverse library of this compound derivatives to establish concrete structure-activity relationships. Furthermore, detailed pharmacokinetic and toxicological studies will be essential to fully characterize the drug-like properties of the most promising candidates. By bridging the gap between in vitro data and in vivo outcomes, researchers can unlock the full therapeutic potential of this exciting class of compounds.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends throughout their entire lifecycle, culminating in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS No. 1041205-43-9). This fluorinated and iodinated pyrazole derivative, a valuable building block in modern drug discovery, requires a disposal protocol that respects its chemical nature and mitigates potential environmental and health impacts. This document is structured to provide not just a set of instructions, but a framework of understanding, ensuring that every step is a self-validating component of a secure disposal workflow.

Hazard Profile and Core Disposal Directives

Inferred Hazard Profile: Based on data from analogous iodinated and fluorinated pyrazoles, this compound should be treated as a hazardous substance with the following potential classifications:

  • Skin Irritant: Likely to cause skin irritation upon contact.

  • Serious Eye Irritant: Poses a risk of serious eye irritation.

  • Respiratory Irritant: May cause respiratory irritation if inhaled.

  • Combustible Solid: As with similar compounds, it is likely a combustible solid.

The primary directive for the disposal of this compound is to treat it as a halogenated organic hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1] Improper disposal can lead to the contamination of aquatic ecosystems and may have long-lasting adverse effects on wildlife.

Quantitative Data Summary from Related Compounds

To inform our disposal strategy, the following table summarizes key safety and disposal information from the SDSs of analogous iodinated pyrazole compounds. This "worst-case" approach ensures a high margin of safety in the absence of specific data for our target compound.

Compound NameCAS NumberHazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.
1-(Difluoromethyl)-1H-pyrazole908014-77-7Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazoleNot AvailableCombustible Solids.Follow guidelines for combustible solids and halogenated waste.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. The rationale is to prevent any direct contact with the chemical, thereby mitigating the risk of skin and eye irritation.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, an apron and protective boots may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step 2: Waste Segregation - The Cornerstone of Compliance

Proper segregation is critical to prevent accidental chemical reactions and to ensure the waste is handled correctly by disposal services.

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a labeled, sealable container designated for halogenated organic liquid waste.

    • Do not mix this waste stream with non-halogenated organic waste, as this can complicate the disposal process and increase costs. Halogenated wastes require specific incineration conditions.[2]

Step 3: Containerization and Labeling - Clarity for Safety

Properly containing and labeling the waste is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Container: Use a container that is in good condition and made of a material compatible with the chemical.

  • Labeling: The label must be securely affixed to the container and clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant," "Combustible Solid").

Step 4: Storage - Secure and Segregated

Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

  • Secure and under the control of laboratory personnel.

  • Well-ventilated.

  • Away from sources of ignition and incompatible materials (e.g., strong oxidizing agents).

Step 5: Professional Disposal - The Final, Critical Step

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Provide them with the full chemical name and any available safety information.

  • The most common and recommended method for the disposal of halogenated organic compounds is high-temperature incineration .[3]

The Rationale Behind High-Temperature Incineration

High-temperature incineration is the preferred disposal method for halogenated organic compounds due to its ability to break the strong carbon-halogen bonds.[3] However, this process requires careful control to prevent the formation of toxic byproducts.

  • Combustion Process: In a licensed hazardous waste incinerator, the compound is subjected to extremely high temperatures (typically above 1100°C for halogenated waste) in the presence of excess oxygen.[4] This process breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide and water.

  • Managing Byproducts: The presence of fluorine and iodine necessitates specialized off-gas treatment.

    • Acid Gas Scrubbing: The combustion process will generate acidic gases such as hydrogen fluoride (HF) and hydrogen iodide (HI). These are removed from the exhaust stream by wet scrubbers containing an alkaline solution.[4]

    • Dioxin and Furan Prevention: There is a potential for the formation of toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs) if combustion is incomplete.[5] Modern incinerators are designed with secondary combustion chambers and precise temperature control to ensure complete destruction and minimize the formation of these byproducts.

  • Ash Residue: Any non-combustible material will be left as bottom ash and fly ash, which are also treated as hazardous waste and disposed of in a secure landfill.[5]

Spill Management Protocol

In the event of a spill, follow your laboratory's established spill response procedure. A general guideline is as follows:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unmanageable spills, contact your EHS office immediately.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal as hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS office, as required by your institution's policies.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Handle C Segregate as Halogenated Organic Waste B->C Proceed to D Collect in Labeled, Compatible Container C->D Place in E Store in Designated Hazardous Waste Area D->E Move to F Contact EHS for Pickup E->F Schedule G Professional Disposal (High-Temperature Incineration) F->G Arrange for

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding a culture of safety and excellence in the laboratory.

References

Personal protective equipment for handling 1-(Difluoromethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Safely Handling 1-(Difluoromethyl)-4-iodo-1H-pyrazole: From Personal Protection to Disposal

As a Senior Application Scientist, my primary goal is to empower our partners in research with not just innovative chemical tools, but also the critical knowledge to use them safely and effectively. This compound is a valuable fluorinated heterocyclic building block, increasingly utilized in the synthesis of complex pharmaceutical agents.[1] The incorporation of fluorine can significantly alter a molecule's biological and physicochemical properties, making such compounds highly sought after in drug development.[2][3] However, its unique structure—combining a pyrazole ring, a difluoromethyl group, and an iodine atom—necessitates a robust and well-understood safety protocol.

This guide moves beyond a simple checklist. It is designed to provide a deep, causal understanding of the "why" behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting our most valuable asset: the researcher.

Hazard Assessment: Understanding the Molecule's Profile

  • Pyrazole Core: The parent pyrazole structure is known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye damage and skin irritation.[4]

  • Organoiodine Moiety: Organoiodine compounds can vary in toxicity, but many are irritants and require careful handling to avoid release and contamination.

  • Difluoromethyl Group: The introduction of fluorine atoms can enhance metabolic stability and biological activity, but also potentially alter toxicological profiles.[1]

  • Analog Data: Crucially, a very close structural analog, 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole , is classified under GHS as acutely toxic if swallowed (H301) and causing serious eye irritation (H319), with the signal word "Danger".[5]

Core Directive: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and potential exposure. The following table outlines the minimum required PPE, grounded in the hazard assessment above.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.[6]Non-negotiable. The high risk of "serious eye irritation"[5] from a potential splash makes goggles essential. The face shield provides a secondary barrier, protecting the entire face, and is critical when handling the material outside of a fume hood (e.g., transport) or during vigorous reactions.
Hand Protection Double-gloving with nitrile gloves.[7]The outer glove manages direct contact with the chemical and contaminated surfaces. The inner glove remains pristine, protecting you during the critical de-gloving process and in the event of a breach in the outer glove. Always inspect gloves for tears or degradation before use.[8]
Body Protection Chemical-resistant lab coat with long sleeves and tight cuffs.Standard lab coats protect against incidental contact. Ensure the coat is fully buttoned. For larger quantities or significant splash risks, a chemically resistant apron should be worn over the lab coat.[9]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Fabric or mesh-topped shoes are unacceptable in a laboratory setting where this compound is handled.[7]
Respiratory Protection All handling of the solid or its solutions must be performed inside a certified chemical fume hood.This is the primary engineering control to prevent inhalation of airborne particles or vapors.[10][11] A respirator is not a substitute for a functioning fume hood and should only be used by trained personnel in non-routine situations.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow minimizes risk at every stage of the process.

Preparation and Weighing

This is a point of high potential exposure. All steps must be conducted within a chemical fume hood.

Experimental Workflow: Weighing and Dispensing

Weighing_Workflow cluster_hood Inside Chemical Fume Hood A 1. Verify Fume Hood Certification is Current B 2. Don Full, Required PPE (See Table Above) A->B C 3. Place Balance & Equipment in Hood B->C D 4. Gently Open Container Avoid Creating Dust C->D E 5. Weigh Compound onto Weighing Paper/Boat D->E F 6. Transfer to Reaction Vessel Inside the Hood E->F G 7. Tightly Seal Stock Container F->G H 8. Clean Spatula and Surfaces Before Removing from Hood G->H

Caption: A mandatory workflow for weighing this compound.

During the Reaction
  • Setup: Ensure all glassware is securely clamped and the reaction is situated well within the fume hood.

  • Monitoring: Use a blast shield for reactions with unknown energetic profiles. Monitor the reaction for any signs of an uncontrolled exotherm.

  • Additions: Use addition funnels for liquid reagents to control the rate of reaction. Add solid portions slowly and carefully.

Emergency Procedures: Immediate & Corrective Actions

In the event of an exposure or spill, a rapid and correct response is critical.

IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. While flushing, remove all contaminated clothing. Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Do not delay. Seek immediate medical attention from an ophthalmologist.[8]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[10]
Small Spill (<1g) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated, labeled waste container. Decontaminate the area with an appropriate solvent.[12]
Large Spill Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EHS) emergency line immediately. Do not attempt to clean it up yourself.

Disposal Plan: A Responsible End-of-Life Cycle

Proper chemical waste management is a legal and ethical responsibility.

  • Waste Segregation is Key: Never mix waste streams. Halogenated waste must be kept separate from non-halogenated waste.[4]

  • Solid Waste: All contaminated disposables (gloves, weighing paper, pipette tips, absorbent material) must be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Collect all aqueous and organic waste containing this compound in a dedicated, labeled, and sealed container for "Halogenated Organic Waste."

Disposal Workflow

Disposal_Workflow A 1. Collect Contaminated Solid Waste C 3. Label Containers with: 'Hazardous Waste' Full Chemical Name Associated Hazards A->C B 2. Collect Halogenated Liquid Waste B->C D 4. Keep Containers Tightly Sealed and in Secondary Containment C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Request Pickup by EHS for Final Disposal E->F

Caption: Workflow for the compliant disposal of chemical waste.

By integrating these protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a culture of safety that protects both you and your groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-4-iodo-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethyl)-4-iodo-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.